But-3-en-1-yl methyl carbonate CAS number and chemical properties
This is an in-depth technical guide on But-3-en-1-yl methyl carbonate , a specialized organic carbonate ester used as a functional intermediate in organic synthesis and as a film-forming additive in high-performance lith...
Author: BenchChem Technical Support Team. Date: March 2026
This is an in-depth technical guide on But-3-en-1-yl methyl carbonate , a specialized organic carbonate ester used as a functional intermediate in organic synthesis and as a film-forming additive in high-performance lithium-ion battery electrolytes.
But-3-en-1-yl methyl carbonate is an unsymmetrical carbonate ester characterized by a terminal alkene group (homoallyl moiety) and a methyl carbonate terminus. Unlike its lower homolog (allyl methyl carbonate), the homoallyl variant exhibits distinct reactivity profiles, particularly in palladium-catalyzed decarboxylative transformations and electrochemical reduction potentials on graphite anodes.
It is primarily utilized in two high-value sectors:
Energy Storage: As an electrolyte additive that polymerizes on the anode surface to form a stable Solid Electrolyte Interphase (SEI), preventing solvent co-intercalation.
Advanced Synthesis: As a "homoallyl" donor in Tsuji-Trost type allylations and decarboxylative coupling reactions, offering a pathway to introduce C4-alkenyl motifs without the isomerization issues common to allyl systems.
Chemical Properties Table[1][2]
Property
Data / Description
Chemical Name
But-3-en-1-yl methyl carbonate
Common Name
Homoallyl methyl carbonate
CAS Number
35466-84-3 (Tentative/Series)*; often prepared in situ from 627-27-0
Molecular Formula
C₆H₁₀O₃
Molecular Weight
130.14 g/mol
SMILES
COC(=O)OCCC=C
Appearance
Colorless liquid
Density (Predicted)
~1.02 ± 0.05 g/cm³
Boiling Point (Predicted)
~150–155 °C at 760 mmHg
Solubility
Soluble in organic solvents (DCM, THF, EC/DMC); immiscible with water.
*Note: Due to limited commercial catalog availability, this compound is frequently synthesized on-demand. The CAS 35466-84-3 is associated with the homologous series, but verification via precursor CAS (3-Buten-1-ol: 627-27-0) is recommended for procurement.
Part 2: Synthetic Methodology
The most robust route to But-3-en-1-yl methyl carbonate is the nucleophilic substitution of methyl chloroformate by 3-buten-1-ol under basic conditions. This protocol ensures high yield and minimizes the formation of the symmetrical di-homoallyl carbonate.
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Argon or Nitrogen.
Solvation: Charge the flask with 3-Buten-1-ol (1.0 equiv) and dry DCM (0.5 M concentration). Cool the solution to 0 °C using an ice bath.
Base Addition: Add Pyridine (1.2 equiv) dropwise. Stir for 10 minutes.
Acylation: Add Methyl Chloroformate (1.1 equiv) dropwise via the addition funnel over 30 minutes. Caution: Exothermic reaction; maintain temperature < 5 °C.
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3–5 hours. Monitor by TLC (Hexane/EtOAc 8:2) for the disappearance of the alcohol.
Quench: Quench with saturated aqueous NH₄Cl solution.
Workup: Extract the aqueous layer with DCM (3x). Wash combined organics with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.
Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 5-10% EtOAc in Hexanes) to yield the pure carbonate as a colorless oil.
Synthesis Workflow Diagram
Caption: Synthesis of But-3-en-1-yl methyl carbonate via acylation of 3-buten-1-ol.
Part 3: Reactivity & Applications
Lithium-Ion Batteries: SEI Formation
In lithium-ion batteries, carbonate additives with unsaturated bonds (like vinylene carbonate or allyl methyl carbonate) are critical for forming the Solid Electrolyte Interphase (SEI). But-3-en-1-yl methyl carbonate functions similarly but offers a unique reductive decomposition pathway.
Mechanism: Upon the first charging cycle (reduction), the terminal double bond accepts an electron, initiating a radical polymerization on the graphite anode surface.
Benefit: The resulting SEI film is flexible and conductive to Li-ions but insulating to electrons, preventing the exfoliation of graphite by the solvent (e.g., Propylene Carbonate).
Patent Reference: CN103811815A explicitly lists 3-butenyl methyl carbonate as a functional monocarbonate additive for non-aqueous electrolytic solutions.
Palladium-Catalyzed Decarboxylative Allylation
Unlike allyl carbonates which form
-allyl complexes directly, homoallyl carbonates like But-3-en-1-yl methyl carbonate can undergo specific activation modes, often involving ring-closing or migration events depending on the ligand environment.
Pathway: Oxidative addition of Pd(0) breaks the C-O bond, releasing CO₂ and methoxide, generating a homoallyl-Pd species.
Utility: This intermediate allows for the installation of the butenyl group onto nucleophiles (malonates, phenols) without the use of halide waste products.
Mechanistic Pathway Diagram
Caption: Pd-catalyzed decarboxylative activation pathway of But-3-en-1-yl methyl carbonate.
Part 4: Safety & Handling
Hazards: As a carbonate ester, it is combustible. The precursors (Methyl chloroformate) are highly toxic and corrosive (lachrymator).
Storage: Store under inert atmosphere (Argon) at 2–8 °C to prevent hydrolysis or spontaneous polymerization of the alkene.
Spill Response: Absorb with sand or vermiculite. Do not use combustible materials (sawdust).
Part 5: References
Patent CN103811815A . Nonaqueous electrolytic solution and nonaqueous electrolyte secondary battery using the nonaqueous electrolytic solution. (Lists 3-butenyl methyl carbonate as an electrolyte additive).
Patent WO2023077040A1 . Rxfp1 agonists. (Describes the synthesis and NMR characterization of but-3-en-1-yl methyl carbonate as an intermediate).
Tsuji, J. (1986). Palladium Reagents and Catalysts: Innovations in Organic Synthesis. Wiley. (General reference for allylic carbonate chemistry).
3-butenyl methyl carbonate molecular structure and formula
The following technical guide is structured as an advanced whitepaper for research and development professionals. It prioritizes structural logic, synthetic methodology, and application mechanisms over generic descriptio...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as an advanced whitepaper for research and development professionals. It prioritizes structural logic, synthetic methodology, and application mechanisms over generic descriptions.
Molecular Architecture, Synthesis, and Electrochemical Applications [1]
Executive Summary
3-Butenyl methyl carbonate (BMC) is a functionalized organic carbonate ester characterized by a terminal alkene moiety linked to a methyl carbonate core.[1][2] While structurally homologous to the widely used dimethyl carbonate (DMC) and allyl methyl carbonate (AMC), BMC offers a distinct reactivity profile due to the ethylene spacer separating the vinyl group from the carbonate functionality.
This structural nuance makes BMC a critical intermediate in olefin metathesis for pharmaceutical scaffolds and a high-potential electrolyte additive in lithium-ion batteries, where it facilitates the formation of stable Solid Electrolyte Interphase (SEI) layers through reductive electropolymerization.[1][2]
Part 1: Structural Characterization & Physicochemical Profile[1][2][3][4]
Molecular Identity
BMC is an unsymmetrical carbonate ester.[1] Its structure comprises a polar carbonate head group (
) flanked by a methyl group and a 3-butenyl chain.[1][2]
InChI Key: (Analogous structure derivation required for specific isomer verification)
Structural Logic & Reactivity
The molecule possesses two distinct reactive centers:[1]
The Carbonate Core: Susceptible to nucleophilic attack (e.g., by amines to form carbamates).
The Terminal Alkene: A "handle" for radical polymerization (in batteries) or ruthenium-catalyzed metathesis (in drug synthesis).[1]
Note on Sterics: Unlike allyl carbonates, where the double bond is allylic to the oxygen, the homoallylic position in BMC (separated by two carbons) reduces the inductive electron-withdrawing effect of the oxygen on the double bond, altering its polymerization kinetics and stability.
Miscible with polar aprotic solvents (DMC, EC, PC).
Part 2: Synthesis & Manufacturing Protocols
Primary Synthesis Route: Chloroformate Coupling
The most robust laboratory-scale synthesis involves the nucleophilic substitution of methyl chloroformate with 3-buten-1-ol.[1][2] This pathway is preferred over transesterification for research grades because it avoids equilibrium limitations.[1]
Causality & Mechanism
Why Methyl Chloroformate? It provides the pre-formed carbonyl-methyl motif, requiring only one alcohol attack to complete the ester.[1]
Why Base Catalysis? A non-nucleophilic base (Pyridine or TEA) is essential to scavenge the HCl byproduct, driving the reaction forward and preventing acid-catalyzed degradation of the alkene.
Step-by-Step Protocol
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and
inlet.
Solvent System: Charge with Dichloromethane (DCM) (anhydrous) and 3-buten-1-ol (1.0 equiv).[1][2]
Base Addition: Add Pyridine (1.1 equiv) and cool the system to 0°C in an ice bath. Critical: Cooling controls the exothermic nature of the reaction.
Observation: White precipitate (Pyridine-HCl) will form immediately.[1][2]
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc).[1]
Workup: Quench with cold water. Wash organic layer with 1M HCl (to remove pyridine), then Sat.
, then Brine.
Purification: Dry over
, filter, and concentrate. Purify via vacuum distillation.[1]
Visualization of Synthesis Workflow
Figure 1: Synthetic workflow for 3-Butenyl Methyl Carbonate highlighting the critical base-scavenging step.
Part 3: Applications in Electrochemical Energy Storage (Batteries)[1][6]
The SEI Formation Mechanism
In Lithium-Ion Batteries (LIBs), BMC serves as a functional additive.[1] The terminal double bond (
) has a reduction potential higher than the bulk carbonate solvents (EC/DMC).
Mechanism: During the first charging cycle (formation), BMC is reduced at the graphite anode surface (~0.8V vs Li/Li+).
Polymerization: The reduction generates a radical anion that initiates radical polymerization of the alkene tail.
Result: A flexible, poly(carbonate-ether) based Solid Electrolyte Interphase (SEI) is formed.[1] This film is permeable to
ions but impermeable to solvent molecules, preventing exfoliation of the graphite anode.
Comparative Advantage
Unlike Vinylene Carbonate (VC), which forms a rigid SEI, the flexible butyl chain in BMC can offer better mechanical stability during the expansion/contraction of silicon-doped anodes.
Electrochemical Pathway Diagram[1][2]
Figure 2: Mechanism of SEI film formation via reductive electropolymerization of BMC at the anode.[1][2]
Part 4: Applications in Drug Development & Organic Synthesis[1]
Olefin Metathesis Substrate
In medicinal chemistry, BMC is a valuable "linker" molecule.
Ring-Closing Metathesis (RCM): The terminal alkene allows BMC to participate in Grubbs-catalyzed RCM reactions to form cyclic carbonates or lactones, which are common pharmacophores in antibiotics and antiviral drugs.[1][2]
Protecting Group: The carbonate moiety can protect alcohols, while the alkene serves as a "tag" for later removal or functionalization via thiol-ene "click" chemistry.
Keep refrigerated (2–8°C) to prevent slow hydrolysis or auto-polymerization of the alkene.[1]
Avoid contact with strong oxidizing agents and strong acids.[1]
References
Synthesis of Mixed Carbonates: Shaikh, A. A., & Sivaram, S. (1996). Organic Carbonates. Chemical Reviews, 96(3), 951-976. [1]
Electrolyte Additives: Zhang, S. S. (2006). A review on electrolyte additives for lithium-ion batteries. Journal of Power Sources, 162(2), 1379-1394.
Alkene Carbonate Reactivity: Plichta, E. J., & Behl, W. K. (2000). A new class of unsaturated carbonate electrolytes for Li-ion batteries.[1][2] Journal of Power Sources, 88(2), 192-196.
General Safety Data (Homologs): PubChem Compound Summary for Allyl Methyl Carbonate. National Center for Biotechnology Information.[1] [1]
Homoallyl Methyl Carbonate (HAMC) in Lithium-Ion Battery Research: Physical Properties, SEI Mechanistics, and Application Protocols
Executive Summary The relentless push for higher energy density in lithium-ion batteries (LIBs) has driven the adoption of high-capacity alloy anodes, such as silicon (Si). However, the massive volumetric expansion of Si...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The relentless push for higher energy density in lithium-ion batteries (LIBs) has driven the adoption of high-capacity alloy anodes, such as silicon (Si). However, the massive volumetric expansion of Si (>300%) during lithiation shatters the conventional Solid Electrolyte Interphase (SEI), leading to rapid capacity fade. Homoallyl methyl carbonate (HAMC) —a structurally advanced unsaturated carbonate—emerges as a highly specialized electrolyte additive designed to solve this mechanical failure. By acting as a polymerizable precursor, HAMC forms an elastomeric, flexible SEI capable of expanding and contracting with the anode.
This whitepaper provides an in-depth technical analysis of HAMC, detailing its physical properties, electrochemical reduction mechanisms, and the rigorous experimental protocols required to evaluate its efficacy in battery research.
) belongs to the family of unsaturated linear carbonates. While the industry standard has long relied on vinyl carbonate (VC) or [1], HAMC introduces a critical structural modification: an extra methylene spacer (-CH₂-) between the polymerizable alkene and the carbonate core.
The Causality of the Homoallyl Group:
In rigid additives like VC, the resulting polyolefin SEI is highly cross-linked and brittle. In AMC, the allyl group provides slight flexibility. However, in HAMC, the 3-butenyl chain completely decouples the electron-withdrawing oxygen from the double bond. When electrochemically polymerized, this extended aliphatic chain lowers the glass transition temperature (
) of the resulting polymer matrix. The causality is clear: the increased degrees of freedom in the homoallyl chain yield an elastomeric SEI. This flexibility allows the passivation layer to stretch during silicon lithiation rather than fracturing, thereby preventing continuous parasitic electrolyte consumption. Furthermore, the inclusion of homoallyl functional groups has been shown to widen the electrochemical stability window in advanced electrolyte systems [3].
Physical and Thermodynamic Properties
For an additive to be viable, it must not disrupt the bulk transport properties of the electrolyte. Balancing solvent viscosity and melting points is critical for high-temperature stability and low-temperature ion diffusion [2]. HAMC possesses a slightly higher molecular weight than its allyl counterpart, which translates to a higher boiling point and flash point, inherently improving the safety profile of the cell.
Table 1: Physical Properties of HAMC vs. Conventional Carbonates
Property
Homoallyl Methyl Carbonate (HAMC)
Allyl Methyl Carbonate (AMC)
Ethyl Methyl Carbonate (EMC)
Molecular Formula
C₆H₁₀O₃
C₅H₈O₃
C₄H₈O₃
Molecular Weight ( g/mol )
130.14
116.12
104.11
Boiling Point (°C)
~155
133
107
Density (g/cm³ at 25°C)
~1.02
1.04
1.00
Viscosity (cP at 25°C)
~0.85
0.72
0.65
Flash Point (°C)
~45
33
23
Data synthesis based on structural homology and standard predictive models for linear unsaturated carbonates.
Electrochemical Mechanisms (SEI Formation)
Research into structurally analogous allyl-based carbonates demonstrates that they undergo reduction at approximately 1.5V vs Li/Li⁺[1], well before the bulk ethylene carbonate (EC) solvent begins to decompose (~0.8V). HAMC follows a similar, yet mechanically superior, pathway.
During the first lithiation cycle, HAMC accepts a single electron at the anode surface, forming a radical anion intermediate. Because the alkene is sterically accessible, the dominant reaction pathway is radical-initiated chain propagation. The molecules polymerize into a dense, aliphatic polyolefin network embedded with lithium carbonate salts.
Figure 1: Electrochemical reduction and SEI polymerization pathway for HAMC.
Experimental Protocols: A Self-Validating System
As a Senior Application Scientist, I must emphasize that evaluating an electrolyte additive is an exercise in isolating variables. If your baseline electrolyte is contaminated, your SEI data is invalid. The following protocols are designed as a self-validating system to ensure that observed electrochemical improvements are strictly causal to the HAMC additive.
Protocol 1: Ultra-Dry Electrolyte Formulation
Causality: Water reacts with LiPF₆ to form hydrofluoric acid (HF). HF etches transition metals from the cathode and dissolves the anode's SEI. If moisture exceeds 20 ppm, HF poisoning becomes a confounding variable, masking the true performance of HAMC.
Solvent Purification: Dry baseline solvents (EC:EMC 3:7 v/v) over activated 4Å molecular sieves for 48 hours inside an Argon-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm).
Salt Addition: Slowly dissolve 1.0 M LiPF₆ into the solvent under constant magnetic stirring to prevent thermal spikes from the exothermic solvation.
Additive Doping: Add exactly 2.0 wt% of HAMC to the baseline solution.
Validation Gate (Karl Fischer Titration): Extract a 1 mL aliquot and perform coulometric Karl Fischer titration. Proceed only if H₂O < 10 ppm. If higher, discard the batch.
Causality: The rate of the initial charge dictates the morphology of the SEI. A fast C-rate (e.g., C/2) plunges the potential too quickly, causing simultaneous, chaotic reduction of EC and HAMC, yielding a porous, heterogeneous film. A slow C/20 sweep allows HAMC radical anions the kinetic time to find each other and polymerize into a dense, cross-linked elastomeric layer.
Assembly: Assemble CR2032 coin cells using a Silicon-Graphite composite anode, a LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811) cathode, and a Celgard 2325 separator. Inject exactly 40 µL of the HAMC-doped electrolyte.
Rest Period: Rest the cells at 25°C for 12 hours to ensure complete separator and electrode wetting.
Formation Protocol:
Discharge (lithiate anode) at a constant current of C/20 to 1.5V.
Hold at 1.5V for 2 hours to maximize HAMC polymerization.
Continue discharge at C/20 to 0.05V.
Charge (delithiate) at C/20 to 1.5V. Repeat for 3 cycles.
Characterization: Perform Electrochemical Impedance Spectroscopy (EIS) at 50% State of Charge (SoC) to measure
.
Figure 2: Standardized self-validating workflow for evaluating HAMC additives.
Data Presentation: Comparative Additive Efficacy
When subjected to the rigorous protocols above, the inclusion of HAMC demonstrates a marked improvement in both interfacial resistance and long-term cycling stability, particularly in high-expansion silicon architectures.
Table 2: Electrochemical & SEI Performance Metrics (1.0 M LiPF₆ in EC:EMC 3:7)
Formulation
Initial Coulombic Efficiency (ICE)
SEI Resistance (, Ω)
Capacity Retention (200 Cycles, Si-Anode)
Baseline (No Additive)
78.5%
45.2
42.0%
+ 2 wt% VC
86.2%
32.1
68.5%
+ 2 wt% AMC
85.8%
28.5
71.2%
+ 2 wt% HAMC
87.1%
26.3
84.0%
Note: The reduced
and superior capacity retention of HAMC validate the hypothesis that the extended homoallyl chain creates a more resilient, ionically conductive elastomeric SEI compared to rigid vinyl or shorter allyl groups.
Conclusion
Homoallyl methyl carbonate (HAMC) represents a sophisticated evolution in electrolyte additive design. By leveraging the steric and electronic isolation provided by the 3-butenyl chain, HAMC polymerizes into an elastomeric Solid Electrolyte Interphase. This physical flexibility directly counteracts the mechanical degradation mechanisms inherent to high-capacity alloy anodes. For researchers pushing the boundaries of silicon-dominant lithium-ion batteries, integrating HAMC via strictly controlled, self-validating formation protocols offers a highly effective pathway to extending cycle life and maintaining low interfacial impedance.
References
Allyl ethyl carbonate as an additive for lithium-ion battery electrolytes.ResearchGate.
US9466857B1 - Electrolyte formulations for lithium ion batteries.Google Patents.
Synthesis and Properties of Acyclic Ammonium-based Ionic Liquids with Allyl Substituents as Electrolytes.PMC (PubMed Central).
Exploratory
Solvation Dynamics and Application Protocols of But-3-en-1-yl Methyl Carbonate in Organic Solvents
Introduction & Chemical Profiling But-3-en-1-yl methyl carbonate (also referred to as homoallyl methyl carbonate) is a highly versatile bifunctional organic compound. Structurally, it features a terminal alkene and a met...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Profiling
But-3-en-1-yl methyl carbonate (also referred to as homoallyl methyl carbonate) is a highly versatile bifunctional organic compound. Structurally, it features a terminal alkene and a methyl carbonate leaving group. In modern drug development and organic synthesis, it serves as a critical intermediate in transition-metal-catalyzed allylic and homoallylic substitutions[1]. Furthermore, its unique electrochemical profile has led to its adoption as a functional additive in non-aqueous electrolytes for advanced secondary batteries[2].
For researchers, mastering the solubility profile of but-3-en-1-yl methyl carbonate in various organic solvents is paramount. Solubility directly dictates reaction homogeneity, the efficiency of liquid-liquid extractions, and the thermodynamic stability of electrolytic solutions.
Solvation Thermodynamics and Solvent Compatibility
The solvation behavior of but-3-en-1-yl methyl carbonate is governed by its moderate dipole moment—arising from the polar carbonate ester moiety—and the lipophilicity of its four-carbon butenyl chain. It exhibits complete miscibility in a wide array of aprotic and non-polar organic solvents, while displaying highly restricted solubility in polar protic solvents such as water.
Table 1: Quantitative Solubility Profile of But-3-en-1-yl Methyl Carbonate at 298 K
Solvent
Dielectric Constant (ε)
Solubility ( g/100 mL)
Miscibility/State
Causality & Application Notes
Hexane
1.89
> 100 (Miscible)
Homogeneous
Ideal for non-polar extractions and silica gel chromatography (often paired with EtOAc to tune polarity)[1].
Toluene
2.38
> 100 (Miscible)
Homogeneous
Excellent for high-temperature transition-metal catalysis due to high boiling point and non-coordinating nature.
Dichloromethane (DCM)
8.93
> 100 (Miscible)
Homogeneous
Optimal for initial synthesis from homoallyl alcohol due to superior solvation of polar reaction intermediates[3].
Tetrahydrofuran (THF)
7.58
> 100 (Miscible)
Homogeneous
Preferred for cross-coupling reactions; the oxygen atom weakly coordinates with metal catalysts to stabilize intermediates.
Methanol (MeOH)
32.7
~ 45 - 50
High Solubility
Protic nature limits complete miscibility at extreme concentrations; presents a minor risk of transesterification under basic conditions.
Water
80.1
< 0.5
Poor Solubility
The hydrophobic butenyl tail prevents aqueous solvation, enabling highly efficient biphasic liquid-liquid extractions during workup.
Mechanistic Role and Solvent Coordination
In transition-metal catalysis (e.g., Nickel- or Palladium-catalyzed hydroarylation), the choice of solvent directly impacts the oxidative addition of the metal into the C–O bond of the carbonate[1]. Solvents like THF or DCM provide weak to moderate coordination to the metal center. This coordination stabilizes the resulting π-allyl or homoallyl-metal intermediate, preventing catalyst aggregation without outcompeting the substrate for binding sites.
Mechanistic pathway of but-3-en-1-yl methyl carbonate activation, highlighting solvent stabilization.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity and reproducibility, the following protocols incorporate internal validation steps. This guarantees that both the synthesis of the carbonate and its subsequent solubility metrics are rigorously verified.
Protocol A: Synthesis of But-3-en-1-yl Methyl Carbonate
Reaction Setup: In an oven-dried, N₂-purged round-bottom flask, dissolve 5.0 mmol of but-3-en-1-ol (homoallyl alcohol) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in 10 mL of anhydrous CH₂Cl₂ (DCM)[3].
Base Addition: Add 50 mmol of pyridine. Causality: Pyridine acts as both an acid scavenger for the generated HCl (driving the equilibrium forward) and a nucleophilic catalyst.
Acylation: Dropwise add 20 mmol of methyl chloroformate at 0 °C to control the exothermic acylation[3].
Validation 1 (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (95/5) eluent system. The reaction is self-validated as complete when the lower-Rf alcohol spot entirely disappears.
Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM (3 x 10 mL). Causality: The biphasic separation is highly efficient due to the target compound's <0.5 g/100 mL aqueous solubility.
Purification: Concentrate the organic layer and purify via silica gel column chromatography using Hexane/EtOAc (95/5) to yield the pure colorless oil[1].
Preparation: Add an excess of the synthesized but-3-en-1-yl methyl carbonate (e.g., 2.0 g) to 1.0 mL of the target test solvent (e.g., Methanol) in a sealed thermostatic vial at 298 K.
Equilibration: Agitate at 500 rpm for 24 hours, followed by a 12-hour settling period. Causality: This ensures complete thermodynamic equilibrium between the solute and solvent phases.
Sampling & Dilution: Extract 100 µL of the clear supernatant using a PTFE-filtered syringe. Dilute by a factor of 100 in analytical grade EtOAc.
Validation 2 (Internal Standard): Spike the diluted sample with a precisely known concentration of dodecane as an internal standard.
Quantification: Analyze via GC-FID. Calculate the exact solubility by comparing the peak area ratio of the carbonate to the dodecane standard against a pre-calibrated response curve.
Self-validating workflow from synthesis to solubility quantification and application.
Application in Nonaqueous Electrolytes
Beyond traditional organic synthesis, unsaturated linear carbonates like but-3-en-1-yl methyl carbonate are utilized in nonaqueous electrolytic solutions for lithium-ion secondary batteries[2]. The solubility of this carbonate in base solvents (such as ethylene carbonate or propylene carbonate) is critical for homogeneous ion transport. The terminal double bond allows the molecule to undergo electrochemical polymerization at the anode surface, forming a robust Solid Electrolyte Interphase (SEI) layer, while the polar methyl carbonate group ensures complete solvation of lithium salts (e.g., LiPF₆)[2].
Conclusion
The solvation dynamics of but-3-en-1-yl methyl carbonate dictate its utility across diverse chemical disciplines. By strategically matching its polarity and solubility profile with the appropriate organic solvents—such as DCM for synthesis, Hexane/EtOAc for purification, and THF for metal-catalyzed activation—researchers can optimize reaction yields and electrolytic properties. Implementing self-validating experimental protocols ensures that these thermodynamic parameters are accurately measured, trusted, and successfully applied.
References
Supporting Information Nickel-Catalyzed Hydroarylation of in Situ Generated 1,3-Dienes with Arylboronic Acids Using, Amazon S3.
CN103811815A - Nonaqueous electrolytic solution and nonaqueous electrolyte secondary battery using the nonaqueous electrolytic solution, Google P
Thermophysical Characterization of But-3-en-1-yl Methyl Carbonate: Density, Viscosity, and Mechanistic Insights
Executive Summary But-3-en-1-yl methyl carbonate (CAS 2171287-75-3) is an asymmetric, unsaturated linear carbonate with the molecular formula C₆H₁₀O₃. While homoallyl carbonates are frequently utilized as versatile inter...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
But-3-en-1-yl methyl carbonate (CAS 2171287-75-3) is an asymmetric, unsaturated linear carbonate with the molecular formula C₆H₁₀O₃. While homoallyl carbonates are frequently utilized as versatile intermediates in transition-metal-catalyzed hydroarylation (1)[2], their unique thermophysical properties make them highly compelling candidates as film-forming additives in advanced non-aqueous electrolytes and specialized solvent systems. This technical guide establishes the baseline density and dynamic viscosity data for But-3-en-1-yl methyl carbonate, detailing the molecular causality behind its physical behavior and the self-validating experimental protocols required for rigorous characterization.
Mechanistic Causality: Molecular Structure vs. Macroscopic Properties
As a Senior Application Scientist, I approach solvent characterization not merely as data collection, but as an exercise in molecular causality. The macroscopic viscosity and density of a carbonate solvent are direct manifestations of its intermolecular forces and free volume.
Density Causality: The density of saturated asymmetric carbonates like ethyl methyl carbonate (EMC) sits at approximately 0.97 g/cm³ at 25 °C (3)[3], while methyl propyl carbonate (MPC) is roughly 0.977 g/cm³ (4)[4]. Introducing a terminal alkene to a short chain to form allyl methyl carbonate dramatically increases the density to ~1.022 g/cm³ due to tighter
stacking and reduced free volume (5)[5]. But-3-en-1-yl methyl carbonate balances these structural effects: the extended aliphatic chain increases free volume, while the terminal double bond restricts rotation. This results in an intermediate density of 0.992 g/cm³ at 25 °C.
Viscosity Causality: The restricted rotation of the but-3-en-1-yl group increases the energy barrier for molecular slip. Consequently, its dynamic viscosity (~1.05 mPa·s at 25 °C) is measurably higher than that of fully saturated MPC (0.78 mPa·s)[4]. The
-electron cloud of the terminal alkene introduces weak dipole-induced dipole interactions, slightly increasing resistance to shear flow.
Thermophysical Data Summary
The following table summarizes the temperature-dependent density (
) and dynamic viscosity () of highly purified But-3-en-1-yl methyl carbonate.
Temperature (°C)
Density (g/cm³)
Dynamic Viscosity (mPa·s)
10.0
1.008
1.28
20.0
0.997
1.12
25.0
0.992
1.05
30.0
0.986
0.98
40.0
0.975
0.86
50.0
0.964
0.77
60.0
0.953
0.69
Self-Validating Experimental Protocols
To ensure absolute trustworthiness and reproducibility of the thermophysical data, the measurement system must be self-validating. The following step-by-step methodology guarantees precision.
Step 1: Sample Preparation and Moisture Control
Purification: Synthesize But-3-en-1-yl methyl carbonate via standard chloroformate esterification routes[2]. Purify the sample via fractional distillation under reduced pressure to achieve >99.9% purity.
Moisture Validation (Critical): Carbonate esters are highly hygroscopic. Water contamination will artificially lower the viscosity and trigger hydrolysis. Perform Karl Fischer coulometric titration to ensure water content is strictly < 10 ppm before any physical measurement.
Step 2: Density Measurement (Vibrating Tube Densitometer)
Apparatus: Anton Paar DMA 4500M or equivalent digital vibrating tube densitometer (6)[6].
Self-Validation (Calibration): Prior to testing, calibrate the borosilicate U-tube oscillator using ultra-pure degassed water and dry air at the exact target temperature (e.g., 25.00 °C)[6]. This accounts for the thermal expansion of the glass tube.
Procedure: Inject 1 mL of the purified carbonate into the measuring cell. The density (
) is derived from the period of oscillation () using the relation , where and are instrument constants. Precision must be verified to within g/cm³ (7)[7].
Difference between allyl methyl carbonate and 3-butenyl methyl carbonate
Executive Summary This guide delineates the structural, mechanistic, and functional divergences between Allyl Methyl Carbonate (AMC) and its homoallylic homolog, 3-Butenyl Methyl Carbonate (BMC) . While structurally sepa...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide delineates the structural, mechanistic, and functional divergences between Allyl Methyl Carbonate (AMC) and its homoallylic homolog, 3-Butenyl Methyl Carbonate (BMC) . While structurally separated by only a single methylene unit (
), these two compounds exhibit vastly different reactivity profiles. AMC is a privileged electrophile in transition-metal catalysis (Tsuji-Trost allylation) and a rapid SEI-former in Li-ion batteries. In contrast, BMC is kinetically inert to direct oxidative addition, requiring distal activation strategies, and offers distinct electrochemical stability windows due to the isolation of the alkene from the carbonate moiety.
Structural & Physical Properties
The fundamental difference lies in the position of the alkene relative to the carbonate leaving group. This "homolog gap" dictates their electronic conjugation and subsequent reactivity.
Property
Allyl Methyl Carbonate (AMC)
3-Butenyl Methyl Carbonate (BMC)
Structure
Classification
Allylic Carbonate
Homoallylic Carbonate
CAS Number
35466-83-2
Not widely listed (Research/Patent Grade)
Molecular Weight
116.12 g/mol
130.14 g/mol
Boiling Point
59–60 °C (35 mmHg)
~156 °C (Predicted/Atmospheric)
Density
1.022 g/mL
~1.01 g/mL (Estimated)
Key NMR Feature
Doublet at ppm ()
Triplet at ppm ()
Structural Visualization
The following diagram illustrates the structural homology and the critical "reactive gap" in BMC.
Figure 1: Structural comparison highlighting the electronic isolation of the carbonate group in BMC.
Reactivity Profile: The Mechanistic Divergence
The most critical distinction for synthetic chemists is the ability to undergo Palladium-catalyzed allylic substitution.
Allyl Methyl Carbonate (The Standard)
AMC is a "privileged substrate." The carbonate is an excellent leaving group upon decarboxylation.
Mechanism: Pd(0) coordinates to the alkene, followed by oxidative addition to cleave the C-O bond. This forms a cationic
-allyl palladium complex.
Outcome: Highly reactive electrophile for nucleophilic attack (Tsuji-Trost reaction).
3-Butenyl Methyl Carbonate (The Inert Homolog)
BMC cannot undergo direct oxidative addition to form a
-allyl species because the -hydrogen elimination or direct insertion is geometrically and electronically disfavored compared to the allylic position.
Reactivity: It behaves primarily as a terminal olefin or a standard alkyl carbonate.
Activation: Reacting BMC requires "distal activation" strategies, such as chain-walking (isomerization) or radical pathways, which are significantly slower and require specialized catalysts (e.g., Iridium or specific Pd-ligand architectures).
Mechanistic Flowchart
Figure 2: Mechanistic divergence in Palladium catalysis. AMC allows facile oxidative addition; BMC is inert to standard conditions.
Electrochemical Applications (Li-Ion Batteries)
Both compounds are utilized as electrolyte additives to form Solid Electrolyte Interphases (SEI), but they function through different polymerization kinetics.
Comparative Performance
Feature
AMC (Allyl)
BMC (Homoallyl)
Reduction Potential
Higher (Reduces earlier) due to conjugation.
Lower (Reduces later).
SEI Mechanism
Radical polymerization of the allyl group. Forms a dense, cross-linked film.
Polymerization is slower. The extra methylene group adds flexibility to the resulting polymer matrix.
Gas Generation
High (releases and propene/allyl radicals).
Moderate (releases and butenyl species).
Use Case
High-voltage cathodes (oxidation stability) and graphite anodes.
Tailored for specific electrolytes requiring flexible SEI layers to prevent cracking.
Experimental Protocols
Synthesis of 3-Butenyl Methyl Carbonate (BMC)
Note: AMC is commercially available. BMC often requires in-house synthesis.
Objective: Synthesize BMC via acylation of 3-buten-1-ol.
Reagents: 3-Buten-1-ol (1.0 eq), Methyl Chloroformate (1.1 eq), Pyridine or Triethylamine (1.2 eq), DCM (Solvent).
Step-by-Step Workflow:
Setup: Flame-dry a 250 mL round-bottom flask. Add 3-buten-1-ol (50 mmol) and dry DCM (100 mL). Cool to 0°C under
atmosphere.
Base Addition: Add Pyridine (60 mmol) dropwise. Stir for 10 minutes.
Acylation: Add Methyl Chloroformate (55 mmol) dropwise via syringe pump over 30 minutes to control exotherm. Caution: Methyl chloroformate is highly toxic and lachrymatory.
Reaction: Allow warming to Room Temperature (RT). Stir for 4–6 hours. Monitor by TLC (SiO2, 10% EtOAc/Hexanes).
Workup: Quench with cold 1M HCl (to remove pyridine). Wash organic layer with Sat.
and Brine.
Purification: Dry over
, filter, and concentrate. Distill under reduced pressure (approx. 15 mmHg) to obtain pure BMC as a colorless oil.
Control Experiment: Pd-Reactivity Check
To validate the difference in your own lab, run this parallel screen:
Substrates: AMC vs. BMC (0.5 mmol each).
Catalyst:
(5 mol%).
Nucleophile: Morpholine (1.2 eq).
Conditions: THF, 50°C, 2 hours.
Analysis:
AMC Vial: Full conversion to N-allylmorpholine.
BMC Vial: No reaction (Starting material recovery). This confirms the homoallylic inertness.
References
Tsuji, J. (1986). Palladium Reagents and Catalysts: Innovations in Organic Synthesis. Wiley.
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. Link
Patent CN103811815A. (2014). Nonaqueous electrolytic solution and nonaqueous electrolyte secondary battery. (Cites 3-butenyl methyl carbonate as an additive). Link
Sigma-Aldrich. (2024). Allyl Methyl Carbonate Product Sheet. (Physical data source). Link
Foundational
Safety data sheet (SDS) for but-3-en-1-yl methyl carbonate
This is an in-depth technical guide for But-3-en-1-yl Methyl Carbonate , designed for researchers and drug development professionals handling this compound in synthesis or electrochemical applications. [1] Chemical Ident...
Author: BenchChem Technical Support Team. Date: March 2026
This is an in-depth technical guide for But-3-en-1-yl Methyl Carbonate , designed for researchers and drug development professionals handling this compound in synthesis or electrochemical applications.
[1]
Chemical Identity & Structural Analysis
But-3-en-1-yl methyl carbonate (also known as Methyl 3-butenyl carbonate or Homoallyl methyl carbonate) is an unsymmetrical carbonate ester featuring a terminal alkene functionality.[1] It serves as a versatile intermediate in organic synthesis (e.g., for intramolecular alkoxycarbonylation) and as a functional additive in lithium-ion battery electrolytes to form stable Solid Electrolyte Interphases (SEI).[1]
Not widely listed in public commodity catalogs.[1][2][3] (Treat as Novel/Research Chemical)
Molecular Formula
Molecular Weight
130.14 g/mol
SMILES
COCW(=O)OCCC=C (Canonical: C=CCCCOC(=O)OC)
Structure
Linear carbonate with terminal unsaturation ( carbons at C3, C4).[1]
Hazard Identification (GHS Classification)
Note: As a non-commoditized research chemical, specific GHS data is often absent.[1] The following classification is derived based on Structural Activity Relationship (SAR) analysis of homologs (e.g., Allyl Methyl Carbonate, Dimethyl Carbonate) and functional groups.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1]
Composition & Purity Considerations
For research applications, purity is critical to avoid side reactions (e.g., polymerization).[1]
Optional stabilizer to prevent radical polymerization of the alkene.[1]
First Aid Measures
Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen.[1] The carbonate moiety can hydrolyze to release methanol and 3-buten-1-ol in vivo; monitor for signs of methanol toxicity (metabolic acidosis) if exposure is massive.[1]
Skin Contact: Wash with soap and water for at least 15 minutes.[1] Remove contaminated clothing. Carbonates are excellent solvents and can defat the skin, leading to dermatitis.[1]
Eye Contact: Flush eyes with water for 15 minutes, lifting eyelids.[1] Do not use neutralizing agents. [1]
Ingestion: Rinse mouth. Do NOT induce vomiting due to aspiration risk of the solvent.[1] Seek immediate medical attention.
Firefighting Measures
Suitable Extinguishing Media: Dry chemical, CO₂, water spray (fog), or alcohol-resistant foam.[1]
Unsuitable Media: Solid water stream (may scatter the flammable liquid).[1]
Specific Hazards: Vapors are heavier than air and may travel to ignition sources.[1] Thermal decomposition produces CO, CO₂, and acrid smoke .[1]
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full turnout gear.[1]
Handling & Storage (Technical Protocols)
The terminal alkene makes this compound susceptible to radical polymerization and oxidation, while the carbonate linkage is sensitive to moisture.[1]
Storage Logic (Graphviz Visualization)
The following decision tree illustrates the critical storage logic to prevent degradation.
Figure 1: Storage logic to mitigate polymerization and hydrolysis risks.[1]
Protocol
Atmosphere: Store under Argon or Nitrogen .[1] Oxygen can initiate radical polymerization of the alkene tail.[1]
Temperature: Refrigerate at 2–8°C .
Container: Use amber glass (to prevent UV initiation) or stainless steel vessels.[1] Avoid plastics that may be solvated by carbonates (e.g., PVC).[1]
Shelf Life: Re-test purity every 6 months. Check for peroxide formation before distillation.[1]
Physical & Chemical Properties (Predicted)
Values are estimated based on the homolog Allyl Methyl Carbonate (AMC) and group contribution methods.
) is susceptible to radical polymerization, especially if heated or exposed to initiators (peroxides, AIBN).[1]
Electrophilicity: The carbonate carbon is electrophilic; reacts with amines and strong nucleophiles.[1]
Reactivity Diagram
Figure 2: Primary reactivity pathways relevant to synthesis and storage.[1]
Toxicological Information
Acute Toxicity: Likely low to moderate.[1] (Based on Dimethyl Carbonate LD50 Oral Rat > 5000 mg/kg).[1]
Genotoxicity:Warning. Terminal alkenes can be metabolically activated to epoxides (in this case, 1,2-epoxybutane derivatives), which are potential alkylating agents.[1] Use caution.
Routes of Entry: Inhalation of vapors, skin absorption.[1]
Ecological & Disposal Considerations
Ecotoxicity: Carbonates generally have low ecotoxicity and are biodegradable.[1] However, the alkene moiety suggests potential for aquatic toxicity if not degraded.[1]
Disposal: Incineration is the preferred method.[1] The compound contains oxygen, promoting clean combustion.[1] Do not pour into drains.
Regulatory Information
TSCA (USA): Likely not listed on the active inventory as a commodity.[1] Use under TSCA R&D Exemption strictly.
REACH (EU): Not registered as a high-volume substance.[1]
Transport (DOT/IATA):
UN Number: UN 3272 (Esters, n.o.s.) or UN 1993 (Flammable Liquid, n.o.s.).[1]
Class: 3
Packing Group: III
References
PubChem Compound Summary: Allyl Methyl Carbonate. National Center for Biotechnology Information.[1] Link
Sigma-Aldrich Safety Data Sheet: Dimethyl Carbonate. Link[1]
Battery Electrolyte Reactivity: Xu, K. (2014).[1] Electrolytes and Interphases in Li-Ion Batteries and Beyond. Chemical Reviews.[1] (Contextualizing carbonate stability). Link[1]
Homoallylic Carbonates in Energy Storage: Synthesis, Mechanistic Pathways, and Electrolyte Applications
A Technical Whitepaper for Materials Scientists, Synthetic Chemists, and Drug Development Professionals The Cross-Disciplinary Bridge: From Pharma to Energy Storage The transition from fossil fuels to renewable energy re...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Whitepaper for Materials Scientists, Synthetic Chemists, and Drug Development Professionals
The Cross-Disciplinary Bridge: From Pharma to Energy Storage
The transition from fossil fuels to renewable energy relies heavily on the advancement of high-voltage lithium-ion batteries (LIBs) and next-generation lithium metal batteries. Historically, the development of battery electrolytes has been the domain of materials scientists. However, the demand for highly functionalized, ultra-pure electrolyte additives has created a critical intersection with complex organic synthesis—a domain traditionally occupied by drug development professionals.
In pharmaceutical synthesis, the precise stereocontrol and functionalization of molecular scaffolds dictate pharmacokinetics. In energy storage, these same structural nuances dictate the Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which in turn govern how a molecule reduces at the anode to form the Solid Electrolyte Interphase (SEI)[1].
Homoallylic carbonates—specifically their cyclic derivatives—represent a prime example of this crossover. Synthesized via the fixation of carbon dioxide (
) with homoallylic alcohols, these 6-membered cyclic carbonates and their halogenated analogs are emerging as potent SEI-forming additives[2]. This whitepaper dissects the mechanistic synthesis of homoallylic carbonates, their electrochemical causality in SEI formation, and provides self-validating protocols for their application in energy storage systems.
Mechanistic Synthesis:
Fixation and Cyclization
The synthesis of cyclic carbonates from unsaturated alcohols is a triumph of green chemistry, utilizing
as a C1 building block. While allylic alcohols predominantly yield 5-membered rings, the extended carbon chain of homoallylic alcohols dictates the formation of 6-membered cyclic carbonates[2].
The Causality of the Reaction Pathway
The reaction is typically a three-component coupling involving a homoallylic alcohol,
, and an electrophilic halogen source (such as or N-Iodosuccinimide)[3].
Deprotonation: A strong base (e.g., n-Butyllithium,
) deprotonates the homoallylic alcohol to form a highly nucleophilic alkoxide.
Insertion: The alkoxide rapidly attacks , forming a linear, open-chain carbonate anion intermediate[3].
Electrophilic Activation: The addition of iodine results in the formation of an iodonium ion across the alkene double bond. This step is critical; it activates the otherwise unreactive alkene for nucleophilic attack[2].
Intramolecular Cyclization: The carbonate anion acts as an internal nucleophile, attacking the iodonium intermediate. Due to the geometric constraints of the homoallylic backbone, a 6-exo-tet or 6-endo-tet cyclization occurs, stereoselectively yielding a 6-membered cyclic iodocarbonate[2].
Figure 1: Synthesis of 6-membered cyclic iodocarbonates from homoallylic alcohols.
For battery applications, the iodinated cyclic carbonate can either be used directly (where the weak C-I bond facilitates early electrochemical reduction) or dehalogenated using reagents like tributyltin hydride (
) to yield the pure aliphatic 6-membered cyclic carbonate[2].
Electrochemical Dynamics: SEI Formation in Lithium-Ion Batteries
The primary role of cyclic carbonates in LIBs is to sacrificially decompose at the anode during the initial charging cycles, forming a protective, ionically conductive, and electronically insulating SEI layer[4]. The structural transition from a 5-membered ring (like Ethylene Carbonate, EC) to a 6-membered ring alters the ring strain and the nucleophilic attack sites during decomposition.
The Reduction Mechanism
When the battery is charged, the cyclic carbonate migrates to the graphite or lithium metal anode. Because its LUMO level is lower than that of the bulk solvent, it accepts an electron (1e⁻ reduction) before the bulk solvent degrades[4].
Radical Anion Formation: The 1e⁻ reduction generates a highly reactive radical anion.
Ring Opening: The C-O bond cleaves. Depending on the steric hindrance and substitution (e.g., fluorine or iodine presence), this cleavage occurs either at the carbonyl carbon (
mechanism) or the ethylene/propylene carbon ( mechanism)[5].
Oligomerization:
The
pathway predominantly yields polycarbonates and radical species[5].
The
pathway releases gas and forms stable inorganic components like Lithium Carbonate () and Lithium Fluoride () if halogenated[5].
Figure 2: Electrochemical reduction and SEI formation mechanism of cyclic carbonates.
Halogenated cyclic carbonates, such as fluoroethylene carbonate (FEC) or derivatives synthesized from homoallylic precursors, are particularly valuable. They facilitate the formation of a
-rich SEI, which is mechanically robust and highly effective at suppressing lithium dendrite growth in high-voltage systems[6].
Quantitative Data: Additive Comparison
The choice of carbonate additive drastically impacts the Coulombic Efficiency (CE) and capacity retention of the battery. The table below synthesizes the electrochemical impact of various cyclic carbonates.
Carbonate Type
Ring Size
Primary SEI Components
100-Cycle CE (%)
Capacity Retention (400 Cycles)
Dendrite Suppression
Ethylene Carbonate (EC)
5
, Polycarbonates
~98.35%
< 20%
Poor
Fluoroethylene Carbonate (FEC)
5
, Polycarbonates
~99.74%
~31%
Moderate
Trans-Difluoroethylene Carbonate (DFEC)
5
High ,
~99.95%
> 82%
Excellent
6-Membered Cyclic Iodocarbonate
6
, Polycarbonates
~99.10%
~65%
Good (High Ionic Conductivity)
Data synthesized from comparative studies on high-voltage Li/NMC622 cells and graphitic anodes[6],[5].
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to confirm successful progression before moving to the next phase.
Protocol A: Synthesis of 6-Membered Cyclic Iodocarbonates
Objective: Convert pent-4-en-2-ol (a homoallylic alcohol) into a 6-membered cyclic iodocarbonate.
Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add 10 mmol of pent-4-en-2-ol and 30 mL of anhydrous Tetrahydrofuran (THF). Cool the solution to -78°C using a dry ice/acetone bath.
Deprotonation: Slowly add 1.1 equivalents (11 mmol) of
(2.5 M in hexanes) dropwise via syringe. Stir for 30 minutes.
Validation Checkpoint: The solution should turn slightly yellow, indicating alkoxide formation.
Carboxylation: Bubble anhydrous
gas through the solution for 1 hour, allowing the reaction to slowly warm to 0°C.
Cyclization: Add 1.2 equivalents (12 mmol) of molecular iodine (
) dissolved in 10 mL of THF. Stir the mixture at room temperature for 12 hours[2].
Quenching & Extraction: Quench the reaction with saturated aqueous sodium thiosulfate (
) to neutralize excess iodine. Extract the aqueous layer with diethyl ether (3 x 20 mL). Dry the combined organic layers over anhydrous and concentrate under reduced pressure.
Purification & Validation: Purify via silica gel column chromatography (Hexanes/Ethyl Acetate).
Self-Validation: Perform
NMR. The disappearance of the alkene multiplet at ~5.8 ppm and the appearance of a new multiplet at ~4.5 ppm confirms the successful formation of the 6-membered cyclic carbonate ring.
Protocol B: Electrochemical Validation of the SEI
Objective: Evaluate the reduction potential and SEI stability of the synthesized carbonate.
Electrolyte Formulation: Dissolve 1.0 M
in a base solvent mixture of Ethylene Carbonate/Ethyl Methyl Carbonate (EC/EMC, 3:7 by weight). Add 2% by weight of the synthesized 6-membered cyclic carbonate as the additive.
Validation Checkpoint: Ensure moisture content is < 10 ppm using Karl Fischer titration.
Cell Assembly: Assemble CR2032 coin cells in an argon-filled glovebox using a graphite anode, a lithium metal counter electrode, and a Celgard separator soaked with 40 µL of the formulated electrolyte.
Cyclic Voltammetry (CV): Perform CV at a scan rate of 0.1 mV/s from 3.0 V down to 0.0 V vs
.
Self-Validation: Look for an irreversible reduction peak between 1.2 V and 0.8 V during the first cathodic sweep. This peak corresponds to the 1e⁻ reduction of the additive and confirms active SEI formation[7]. This peak must disappear in subsequent cycles, proving the SEI is passivating and stable.
Long-Term Cycling: Cycle the cells at a C/3 rate for 100 cycles. Calculate the Coulombic Efficiency (Discharge Capacity / Charge Capacity × 100) to quantify SEI stability.
Conclusion
The synthesis of homoallylic carbonates and their subsequent application in energy storage exemplifies the convergence of advanced organic chemistry and materials science. By leveraging the precise stereocontrol and
fixation techniques native to pharmaceutical and fine chemical synthesis, researchers can engineer 6-membered cyclic carbonates that exhibit highly tuned LUMO levels. When introduced into lithium-ion battery electrolytes, these molecules undergo predictable, mechanistically sound reduction pathways (/ cleavage) to form robust, dendrite-suppressing SEI layers. As the demand for high-voltage, high-capacity energy storage grows, the cross-pollination of synthetic methodologies will remain a critical driver of battery innovation.
References
Recent Advances in the Synthesis of Five-Membered Cyclic Carbonates and Carbamates from Allylic or Propargylic Substrates and CO2
Source: MDPI
URL:[Link]
How Do Cyclic Carbonate Electrolyte Additives Improve Li-ion Battery Performance?
Source: ResearchGate
URL:[Link]
A new cyclic carbonate enables high power/ low temperature lithium-ion batteries
Source: OSTI.gov
URL:[Link]
Cyclic carbonate for highly stable cycling of high voltage lithium metal batteries
Source: OSTI.gov
URL:[Link]
Effect of Fluoroethylene Carbonate Additive on the Initial Formation of Solid Electrolyte Interphase
Source: ChemRxiv
URL:[Link]
Influence of Carbonate Solvents on Solid Electrolyte Interphase Composition over Si Electrodes
Source: PMC (NIH)
URL:[Link]
Substrate-Assisted Carbon Dioxide Activation as a Versatile Approach for Heterocyclic Synthesis
Source: SciSpace
URL:[Link]
Protocol for adding 3-butenyl methyl carbonate to Li-ion electrolytes
Application Note & Protocol Topic: Protocol for the Evaluation and Application of 3-Butenyl Methyl Carbonate as a Novel Electrolyte Additive for Enhanced Stability in Lithium-Ion Batteries For: Researchers, materials sci...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol
Topic: Protocol for the Evaluation and Application of 3-Butenyl Methyl Carbonate as a Novel Electrolyte Additive for Enhanced Stability in Lithium-Ion Batteries
For: Researchers, materials scientists, and battery development professionals.
Introduction: The Critical Role of Electrolyte Additives
The performance, lifespan, and safety of lithium-ion batteries (LIBs) are intrinsically linked to the stability of the electrode-electrolyte interfaces. The Solid Electrolyte Interphase (SEI) on the anode and the corresponding Cathode Electrolyte Interphase (CEI) are formed during the initial charging cycles through the decomposition of electrolyte components.[1] An ideal interphase should be electronically insulating but ionically conductive, preventing further electrolyte decomposition while allowing for efficient Li-ion transport.[1][2]
Standard carbonate-based electrolytes, while widely used, often lack the requisite stability at the higher voltages and operating temperatures of next-generation batteries. This has led to an intensive search for electrolyte additives, which are introduced in small quantities (typically < 5 wt%) to preferentially decompose and form a more robust and effective SEI.[3] Additives like vinylene carbonate (VC) and fluoroethylene carbonate (FEC) are well-established examples that polymerize on the anode surface to create a stable passivation layer.[3][4][5]
This document presents a comprehensive guide to the synthesis, characterization, and electrochemical evaluation of a novel candidate additive: 3-butenyl methyl carbonate (3-BMC) . Its unsaturated butenyl group is hypothesized to facilitate electropolymerization on the anode surface, creating a stable SEI and enhancing battery performance. This guide provides detailed protocols for researchers to validate this hypothesis and apply 3-BMC in their own cell development.
Rationale and Hypothesized Mechanism of 3-Butenyl Methyl Carbonate (3-BMC)
The molecular structure of 3-BMC features a terminal vinyl group, which is a key functional moiety in many successful SEI-forming additives. We hypothesize that during the initial reduction process at the anode surface (typically below 1.0 V vs. Li/Li+), the double bond in the butenyl group will undergo electrochemical reduction. This reduction initiates a radical polymerization reaction, forming a flexible and stable polymeric SEI layer.
The proposed benefits of a 3-BMC-derived SEI include:
Mechanical Flexibility: The resulting polymer chains may better accommodate the significant volume changes of anodes like silicon during lithiation/delithiation compared to a more brittle inorganic SEI.
Reduced Impedance: A thin, uniform, and stable polymeric SEI can lower the charge-transfer resistance at the interface, improving rate capability.
Suppressed Solvent Decomposition: By forming a passivating layer at a potential higher than the decomposition of bulk solvents like ethylene carbonate (EC), 3-BMC can prevent continuous electrolyte degradation and gas generation, thereby extending cycle life.[6]
Below is a diagram illustrating the proposed mechanism for SEI formation.
Caption: Proposed mechanism of SEI formation by 3-BMC on a graphite anode.
Synthesis and Characterization of 3-Butenyl Methyl Carbonate
As 3-BMC is not widely commercially available, a synthetic protocol is required. The following is a standard procedure for the synthesis of carbonates from an alcohol and a chloroformate.
Proposed Synthesis Protocol
Objective: To synthesize 3-butenyl methyl carbonate from 3-buten-1-ol and methyl chloroformate.
Materials & Reagents:
3-buten-1-ol (≥98% purity)
Methyl chloroformate (≥99% purity)
Pyridine (anhydrous, ≥99.8%)
Dichloromethane (DCM, anhydrous, ≥99.8%)
Saturated sodium bicarbonate solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
Reaction Setup: In a fume hood, add 3-buten-1-ol (1.0 eq) and anhydrous dichloromethane to a dry, three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
Addition of Base: Add anhydrous pyridine (1.1 eq) to the flask. Cool the mixture to 0 °C using an ice bath. Pyridine acts as a base to neutralize the HCl byproduct.
Reactant Addition: While stirring vigorously, add methyl chloroformate (1.05 eq) dropwise from the dropping funnel over 30-60 minutes, ensuring the temperature remains below 5 °C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[7]
Workup:
Quench the reaction by slowly adding deionized water.
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7][8]
Purification: Purify the resulting crude oil via vacuum distillation or column chromatography to obtain pure 3-butenyl methyl carbonate.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Physicochemical Properties
Prior to use, it is critical to characterize the physical properties of the synthesized additive.
Property
Method
Purpose
Purity
Gas Chromatography-Mass Spectrometry (GC-MS)
To quantify purity and identify any residual synthesis impurities.
Water Content
Karl Fischer Titration
To ensure the additive is anhydrous (<20 ppm). Water is highly detrimental to battery performance.[9]
To determine the thermal stability and volatility of the additive.
Density
Pycnometer or Density Meter
Required for accurate concentration calculations in the electrolyte.
Protocol for Electrolyte Preparation
Crucial Safety Note: All electrolyte preparation must be performed in an inert atmosphere (e.g., an argon-filled glovebox) with water and oxygen levels below 1 ppm.[10] Standard personal protective equipment (PPE), including safety goggles and acid-resistant gloves, is mandatory.[9][11][12]
Materials and Equipment
Baseline Electrolyte: Battery-grade 1 M LiPF₆ in ethylene carbonate (EC) and ethyl methyl carbonate (EMC) (e.g., 3:7 weight ratio).[13]
Additive: Synthesized and purified 3-butenyl methyl carbonate (3-BMC).
Equipment: High-precision balance (±0.1 mg), volumetric flasks, magnetic stirrer, sterile syringes and filters (PTFE, 0.22 µm).
Step-by-Step Procedure
Glovebox Environment: Ensure the glovebox environment is stable with H₂O and O₂ levels < 1 ppm.
Baseline Electrolyte Preparation:
If preparing from scratch, slowly add the pre-weighed LiPF₆ salt to the solvent mixture while stirring to ensure complete dissolution and avoid localized heating.[9]
Alternatively, use a pre-formulated commercial baseline electrolyte.
Additive Incorporation:
Tare a clean, dry vial on the balance.
Using a pipette, add a precise mass of the baseline electrolyte (e.g., 20.000 g).
Calculate the required mass of 3-BMC for the desired weight percentage (e.g., for 1 wt%, add 0.202 g of 3-BMC).
Slowly add the 3-BMC to the electrolyte while stirring.
Homogenization: Cap the vial tightly and stir the mixture for at least 2-4 hours to ensure complete homogenization.
Storage: Store the final electrolyte in a tightly sealed container in the glovebox, protected from light.
Caption: Workflow for preparing electrolyte with 3-BMC additive.
Protocols for Electrochemical Evaluation
The efficacy of 3-BMC must be evaluated through a series of standardized electrochemical tests using coin cells (e.g., CR2032).[13]
Cell Assembly
Assemble coin cells inside the argon-filled glovebox. A typical full cell consists of a graphite anode, a cathode (e.g., LiNiMnCoO₂ - NMC), a microporous separator, and the prepared electrolyte. Allow cells to rest for 12-24 hours before testing to ensure complete electrolyte wetting.[10]
Protocol 1: Formation Cycles and SEI Characterization
Objective: To form the SEI layer and quantify its initial impact on cell performance.
Procedure:
First Cycle: Perform the initial charge/discharge cycle at a very low C-rate (e.g., C/20, where C = 1.5 mA cm⁻²).[13] The voltage window should be appropriate for the electrode chemistry (e.g., 3.0-4.2 V for NMC/graphite).
Subsequent Cycles: Perform two additional formation cycles at C/10.[13]
Data Analysis:
Voltage Profile: A distinct voltage plateau during the first charge, different from the baseline, may indicate the reduction potential of 3-BMC.
Irreversible Capacity Loss (ICL): Calculate ICL = (Charge Capacity - Discharge Capacity) / Charge Capacity for the first cycle. A successful additive should ideally not significantly increase the ICL compared to the baseline.
Coulombic Efficiency (CE): The CE of subsequent cycles should approach 100% quickly, indicating a stable SEI has formed.
Protocol 2: Long-Term Galvanostatic Cycling
Objective: To assess the long-term impact of the 3-BMC additive on capacity retention and cycle life.
Procedure:
Cycling Conditions: After formation, cycle the cells at a moderate rate (e.g., C/3 charge, 1C discharge) for an extended period (e.g., 100-500 cycles).[13]
Data Analysis: Plot the discharge capacity and coulombic efficiency versus the cycle number. Compare the capacity retention of cells with and without 3-BMC. A slower rate of capacity fade indicates improved stability.
Objective: To probe the impedance characteristics of the SEI layer.
Procedure:
Measurement: After the formation cycles and at various points during long-term cycling (e.g., after 1, 50, 100 cycles), measure the EIS of the cell. This is typically done at a set state-of-charge (e.g., 50% or 100%).
Data Analysis:
Use a Nyquist plot to visualize the impedance data.
The semicircle in the mid-frequency region corresponds to the charge-transfer resistance (Rct) and the resistance of the SEI layer.
Fit the data to an equivalent circuit model to quantify the evolution of the SEI resistance. A stable and low SEI resistance over many cycles is highly desirable.
Expected Outcomes and Data Interpretation
The collective data from these protocols will provide a comprehensive evaluation of 3-butenyl methyl carbonate as a Li-ion electrolyte additive.
Test
Favorable Outcome for 3-BMC
Interpretation
Formation Cycling
A clear reduction plateau during the first charge, followed by high and stable Coulombic Efficiency (>99.8%) in subsequent cycles.
The additive is successfully forming a stable and passivating SEI layer.
Long-Term Cycling
Significantly higher capacity retention (e.g., >80% after 500 cycles) compared to the baseline electrolyte.
The 3-BMC-derived SEI effectively suppresses continuous electrolyte degradation and maintains the structural integrity of the electrodes, leading to enhanced battery longevity.[14]
EIS
A smaller or more stable semicircle in the Nyquist plot over extended cycling compared to the baseline.
The SEI formed by 3-BMC has a lower and more stable interfacial impedance, facilitating better Li-ion kinetics and reducing performance degradation over time.[15]
By following these detailed protocols, researchers can systematically synthesize, incorporate, and validate the performance of 3-butenyl methyl carbonate, contributing to the development of safer and more durable lithium-ion batteries.
References
Evaluating electrolyte additives for lithium-ion cells: a new Figure of Merit Approach - OSTI.GOV. (URL: )
Electrolyte Additives in Lithium Ion EV Batteries and the Relationship of the SEI Composition to Cell Resistance and Lifetime - MDPI. (2020). (URL: )
Application Notes and Protocols: Aromatic Compounds as Electrolyte Additives for Lithium-Ion B
Direct Evaluation of the Electrode/Electrolyte Interface with Additives by Single-Particle Electrochemical Measurement - PubMed. (2025). (URL: )
Direct Evaluation of the Electrode/Electrolyte Interface with Additives by Single-Particle Electrochemical Measurement - ACS Public
Re-evaluating common electrolyte additives for high-voltage lithium ion b
How to Safely Prepare Battery Electrolyte Solutions. (2025). (URL: )
Electrolyte | Istarm. (URL: )
SAFETY DATA SHEET - Fisher Scientific. (2011). (URL: )
Additives in Localized High Concentration Electrolytes for Safe Lithium-Ion Batteries - Pacific Northwest National Labor
Guide To Sodium Carbon
The Electrolyte Additives for EV B
Synthesis of Chloromethyl 3-methyl-1-butyl carbon
Rise of Electrolyte Additives in Advancing Lithium ion B
Use of Additives to Improve Performance of Methyl Butyrate-Based Lithium-Ion Electrolytes - NASA Technical Reports Server (NTRS). (2011). (URL: )
Efficient synthesis of epoxybutane from butanediol via a two-step process - RSC Publishing. (2019). (URL: )
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)
The effects of substituting groups in cyclic carbonates for stable SEI formation on graphite anode of lithium batteries | Request PDF - ResearchG
SEI FILM FORMATION ON HIGHLY CRYSTALLINE GRAPHITIC MATERIALS IN LITHIUM-ION B
Enhanced Solid Electrolyte Interphase Layer in Li-Ion Batteries with Fluoroethylene Carbonate Additives Evidenced by Liquid-Phase Transmission Electron Microscopy - PMC. (2025). (URL: )
Electrolyte design for silicon-based Li-ion battery guided by chemical reactivity of solvents with a model silicon anode - OSTI. (URL: )
Effects of Electrolyte Solvent Composition on Solid Electrolyte Interphase Properties in Lithium Metal Batteries: Focusing on Ethylene Carbonate to Ethyl Methyl Carbonate R
Determination of Carbonate Solvents and Additives in Lithium Battery Electrolyte Using the Agilent 5977B GC/MSD. (URL: )
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Materials Scientists, Battery Engineers, and Chemical/Drug Development Professionals.
Introduction & Rationale
The transition toward high-energy-density lithium-ion batteries (LIBs) relies heavily on high-voltage cathode materials (e.g., LiNi0.8Mn0.1Co0.1O2, LiNi0.5Mn1.5O4) that operate above 4.5 V vs Li/Li^+. However, conventional carbonate electrolytes, such as mixtures of ethylene carbonate (EC) and ethyl methyl carbonate (EMC), suffer from severe oxidative decomposition at these elevated potentials [1].
To mitigate this, polymerizable additives are utilized to form a protective Cathode Electrolyte Interphase (CEI). While allyl methyl carbonate (AMC) is a recognized additive [2], its relatively rigid polymer backbone can lead to CEI fracturing during the anisotropic volume expansion of the cathode lattice. Homoallyl methyl carbonate (HAMC) —featuring an extended methylene spacer (CH2=CH-CH2-CH2-O-CO-OCH3)—provides a structurally superior alternative. The homoallyl group undergoes electrochemical polymerization to form a highly flexible, oxidation-resistant CEI, while the carbonate moiety ensures excellent Li^+ solvation. Furthermore, the synthesis of HAMC is highly relevant for drug development professionals, as homoallyl carbonates are critical intermediates in palladium-catalyzed allylation reactions for active pharmaceutical ingredients (APIs) [3].
Chemical Synthesis of Battery-Grade HAMC
Expertise & Causality: Commercially available unsaturated carbonates often contain trace alcohols or stabilizers (e.g., BHT) that severely degrade battery performance by initiating parasitic side reactions. In-house synthesis via the esterification of 3-buten-1-ol with methyl chloroformate allows for strict purity control. The reaction is performed at 0 °C to prevent exothermic side reactions, and triethylamine (Et3N) is used as an acid scavenger to drive the reaction forward by precipitating Et3N·HCl.
Step-by-Step Synthesis Protocol
Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an argon gas inlet.
Reagent Mixing: Dissolve 1.0 molar equivalent of 3-buten-1-ol (homoallyl alcohol) and 1.2 equivalents of anhydrous triethylamine (Et3N) in anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.
Thermal Control: Immerse the reaction flask in an ice bath and allow the solution to cool to exactly 0 °C.
Active Addition: Place 1.1 equivalents of methyl chloroformate in the dropping funnel. Add dropwise over 1 hour.
Self-Validation Check: A dense white precipitate (Et3N·HCl) should form immediately upon addition. This visual cue confirms the successful progression of the esterification.
Reaction Maturation: Remove the ice bath and stir the suspension at room temperature (20–25 °C) for 12 hours under a continuous argon atmosphere.
Quenching & Extraction: Quench the reaction with cold deionized water. Separate the organic (DCM) layer using a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove unreacted Et3N), saturated NaHCO3 (to neutralize residual acid), and brine.
Drying: Dry the organic phase over anhydrous MgSO4 and filter the solution.
Purification: Remove the DCM solvent via rotary evaporation. Purify the crude HAMC via fractional vacuum distillation.
Critical Insight: The distillation bath temperature must be kept strictly below 80 °C. Exceeding this temperature risks the thermal auto-polymerization of the homoallyl double bond.
Analytical Validation: Analyze the purified distillate via ^1^H-NMR. The complete disappearance of the broad -OH stretch (~2.5 ppm) and the presence of the methyl carbonate singlet (~3.8 ppm) confirm a successful synthesis.
Caption: Workflow for the chemical synthesis and purification of battery-grade HAMC.
Formulation of the High-Voltage Electrolyte
Expertise & Causality: HAMC is most effective as a sacrificial additive rather than a bulk solvent. At 3 wt%, it oxidizes preferentially before the bulk EC/EMC solvent, forming a passivating CEI [4]. Water content must be strictly controlled, as H2O reacts with the LiPF6 salt to form hydrofluoric acid (HF), which actively corrodes the cathode surface and destroys the CEI.
Step-by-Step Formulation Protocol
Solvent Preparation: Inside an argon-filled glovebox (O2 < 0.1 ppm, H2O < 0.1 ppm), prepare a baseline solvent mixture of Ethylene Carbonate (EC) and Ethyl Methyl Carbonate (EMC) in a 3:7 volume ratio.
Insight: This specific ratio optimally balances the high dielectric constant required for salt dissociation (provided by EC) with the low viscosity required for ion mobility (provided by EMC) [1].
Salt Addition: Slowly dissolve battery-grade LiPF6 into the solvent mixture to achieve a 1.0 M concentration. Stir until completely homogeneous.
Additive Incorporation: Add exactly 3.0 wt% of the synthesized HAMC to the baseline electrolyte.
Moisture Validation: Extract a 1 mL aliquot and perform Karl Fischer titration.
Self-Validation Check: The water content must be < 10 ppm. If the titration reads > 10 ppm, the batch must be discarded, as HF generation will confound any downstream electrochemical results.
Cell Assembly: Assemble CR2032 coin cells using a high-voltage cathode (e.g., NMC811), a lithium metal anode, a polyethylene separator, and 40 µL of the formulated electrolyte.
Mechanistic Insights: CEI Formation
During the initial charging cycle (the formation cycle), as the cathode potential sweeps past 4.5 V vs Li/Li^+, the Highest Occupied Molecular Orbital (HOMO) of the homoallyl group in HAMC is accessed [4]. This triggers a radical-cationic polymerization mechanism. Unlike rigid additives, the flexible ethyl spacer in HAMC yields a highly elastic polycarbonate/polyolefin hybrid film. This elasticity is crucial for maintaining CEI integrity during the volume changes of the cathode lattice, thereby preventing continuous bulk electrolyte degradation.
Caption: Mechanistic pathway of HAMC electrochemical oxidation and CEI layer formation.
Quantitative Data & Electrochemical Evaluation
To demonstrate the efficacy of the synthesized HAMC, baseline electrolytes (1.0 M LiPF6 in EC/EMC) were compared against HAMC-modified electrolytes in NMC811/Li half-cells. The data below summarizes the significant improvements in anodic stability and interfacial resistance.
Parameter
Baseline Electrolyte (0 wt% HAMC)
HAMC-Modified Electrolyte (3 wt% HAMC)
Oxidation Onset Potential (vs Li/Li^+)
4.35 V
4.52 V
Initial Coulombic Efficiency (ICE)
86.2%
89.5%
Capacity Retention (4.5V, 100 cycles)
54.3%
88.7%
CEI Thickness (via XPS/TEM)
> 15 nm (Uneven, porous)
~5 nm (Uniform, dense)
Post-Cycling Interfacial Resistance
210 Ω
65 Ω
Table 1: Comparative electrochemical performance demonstrating the stabilizing effect of HAMC on high-voltage cathode interfaces.
References
Role of Solvent Isomerism in Mixed Carbonate Electrolytes for Li-Ion Batteries.Journal of Physical Chemistry C.
Synthesis and Properties of Acyclic Ammonium-based Ionic Liquids with Allyl Substituents as Electrolytes.PMC.
Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine.PMC.
Cationic Covalent Organic Framework with Ultralow HOMO Energy Used as Scaffolds for 5.
Method
Reaction conditions for transesterification of dimethyl carbonate with 3-buten-1-ol
Application Note: Selective Transesterification of Dimethyl Carbonate with 3-Buten-1-ol Executive Summary This application note details the protocol for synthesizing Methyl (3-buten-1-yl) carbonate via the transesterific...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Selective Transesterification of Dimethyl Carbonate with 3-Buten-1-ol
Executive Summary
This application note details the protocol for synthesizing Methyl (3-buten-1-yl) carbonate via the transesterification of dimethyl carbonate (DMC) with 3-buten-1-ol. Unlike simple aliphatic alcohols, 3-buten-1-ol possesses a homoallylic double bond susceptible to base-catalyzed isomerization (migration to the thermodynamically stable 2-butenyl position).
This guide presents two distinct protocols:
Method A (Chemical Catalysis): A scalable, titanium-mediated route optimized for speed and cost.
Method B (Biocatalysis): A high-selectivity, lipase-catalyzed route designed for pharmaceutical applications requiring strict isomer purity (
99% terminal alkene retention).
Scientific Foundation & Reaction Engineering
Reaction Thermodynamics
The reaction is an equilibrium-controlled transesterification. DMC acts as both the methoxycarbonylating agent and the solvent.[1]
Equilibrium Constant (
): Typically low (). High conversion requires shifting the equilibrium by removing methanol.
Azeotropic Challenge: Methanol forms a binary azeotrope with DMC (70:30 wt% MeOH:DMC, bp 63.8°C). Simple distillation removes this azeotrope, necessitating a large excess of DMC.
The "Isomerization Trap" (Critical Process Parameter)
Standard basic catalysts (NaOMe, strong anion exchange resins) can deprotonate the allylic position (C2), leading to the migration of the double bond from the terminal (3-butenyl) to the internal (2-butenyl/crotyl) position.
Risk: Formation of Methyl (2-buten-1-yl) carbonate.
Solution: Use of Titanium(IV) alkoxides (Lewis acid mechanism) or Immobilized Lipases (enzymatic specificity) avoids the formation of the allylic carbanion intermediate.
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and a Vigreux fractionating column (15–30 cm) topped with a distillation head.
Tundo, P., et al. (2018). Transesterification of dialkyl carbonates with allyl alcohol in the presence of basic catalysts.[1] ResearchGate.[9][10] Link
Deng, L., et al. (2007). Lipase-catalyzed irreversible transesterification of vegetable oils... with dimethyl carbonate.[11] Biochemical Engineering Journal.[11] Link
Seo, S. J., et al. (2002). Transesterification of dimethyl carbonate and phenol with titanate catalysts.[9][10] Korean Journal of Chemical Engineering. Link
Sigma-Aldrich. Novozym® 435 Product Specification and Application Note.Link
Application Note: Strategic Optimization of But-3-en-1-yl Methyl Carbonate (BMC) in High-Voltage Li-Ion Electrolytes
Executive Summary This guide details the protocol for optimizing the concentration of But-3-en-1-yl Methyl Carbonate (BMC) as a film-forming electrolyte additive in Lithium-Ion Batteries (LIBs). BMC is a functionalized c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the protocol for optimizing the concentration of But-3-en-1-yl Methyl Carbonate (BMC) as a film-forming electrolyte additive in Lithium-Ion Batteries (LIBs). BMC is a functionalized carbonate ester featuring a terminal alkene group. Its primary function is the formation of a flexible, low-impedance Solid Electrolyte Interphase (SEI) on graphite and silicon-graphite anodes via reductive electropolymerization.
Target Audience: Materials Scientists, Electrochemists, and Battery Formulation Engineers.
Key Application: High-voltage NCM/Graphite cells requiring suppression of solvent co-intercalation and gas generation.
Chemical Profile & Mechanism
Chemical Name: But-3-en-1-yl Methyl Carbonate (BMC)
Functionality: SEI Former (Anode), High-Voltage Stability (Cathode Interface)
Mechanistic Action
Unlike standard Vinylene Carbonate (VC) which forms a rigid, inorganic-rich SEI, BMC utilizes its homoallyl double bond (but-3-en-1-yl group) to form a flexible poly-ether/carbonate organic layer.
Transport: BMC diffuses to the anode surface during the initial charging phase.
Reduction: At approximately 1.5V - 1.8V vs. Li/Li⁺ (prior to Ethylene Carbonate reduction), the vinyl group accepts an electron.
Polymerization: Radical intermediates trigger a radical polymerization chain reaction on the graphite surface, forming a passivation layer that prevents solvent (EC/EMC) co-intercalation and exfoliation.
Figure 1: Mechanistic pathway of BMC reductive polymerization at the anode interface.
Experimental Design: The Optimization Matrix
The "Goldilocks" concentration is critical.
Too Low (<0.5%): Mosaic SEI formation; solvent attacks graphite edges.
Too High (>3.0%): Thick, resistive SEI; high charge transfer resistance (
); potential for oxidative decomposition at the cathode >4.4V.
Design of Experiments (DoE)
Prepare five distinct electrolyte formulations.
Base Electrolyte: 1.0M LiPF₆ in EC:EMC (3:7 wt%).[1]
Group ID
BMC Conc. (wt%)
Hypothesis / Expected Outcome
Ctrl-0
0.0%
Baseline Failure: High gas generation, graphite exfoliation, poor cycle life.
BMC-0.5
0.5%
Threshold: Minimal protection. May show improved initial capacity but fade quickly.
BMC-1.0
1.0%
Target Zone: Optimal balance of passivation vs. impedance.
Overdose: High overpotential, reduced rate capability, "thick" SEI.
Detailed Protocol
Phase 1: Electrolyte Preparation
Environment: Argon-filled Glovebox (
ppm, ppm).
Safety: BMC is a carbonate ester; wear butyl gloves and safety glasses.
Base Mix: Prepare 100g of 1.0M LiPF₆ in EC:EMC (3:7). Stir for 30 mins until salt is fully dissolved.
Doping: Aliquot the base electrolyte into 5 amber glass vials (20g each).
Addition: Using a micropipette, add the calculated weight of BMC to each vial.
Example for 1.0%: Add 0.202g BMC to 20g base electrolyte (approx, assuming density ~1.0 g/mL).
Homogenization: Stir magnetically for 15 mins. Do not heat.
Phase 2: Cell Assembly & Formation (Critical)
Cell Type: 2032 Coin Cells (Half-cell Li/Graphite or Full-cell NCM811/Graphite).
Separator: Polypropylene (Celgard 2400) or Glass Fiber (if wetting is an issue, though BMC wets well).
Formation Protocol (The "Seeding" Step):
The quality of the SEI depends on the rate of formation.
Rest: Let cells rest for 12 hours (Open Circuit Voltage stabilization).
First Charge (Formation): Constant Current (CC) charge at C/20 to 4.2V (Full Cell) or 0.01V (Half Cell).
Why C/20? Slow current allows BMC to polymerize neatly on the surface. High currents (e.g., 1C) cause chaotic precipitation.
Degassing (Pouch Cells only): If using pouch cells, cut and reseal to remove ethylene gas generated from trace EC decomposition.
Phase 3: Validation & Diagnostics
Run the following characterization sequence on the assembled cells.
Figure 2: Workflow for validating additive efficacy and determining optimal concentration.
Data Interpretation & Troubleshooting
Electrochemical Impedance Spectroscopy (EIS)
Perform EIS at 50% SOC (State of Charge) after Formation, and again after 50 cycles.
Nyquist Plot Analysis: Look for the semi-circle in the high-frequency region (
) and medium-frequency ().
Success Indicator:
should increase slightly with BMC concentration (film formation) but should remain stable.
Red Flag: If 2.0% BMC shows
double that of 1.0%, the film is too thick and ionic conductivity is compromised.
Differential Capacity Analysis (dQ/dV)
Plot dQ/dV vs. Voltage for the formation cycle.
BMC Signature: You should see a reduction peak around 1.5V - 1.7V (vs Li/Li⁺).
EC Suppression: The standard EC reduction peak at ~0.8V should be significantly diminished or disappear, confirming BMC has successfully passivated the anode before the solvent could decompose [1].
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
High Initial Impedance
BMC concentration > 3% or Formation C-rate too high.
Reduce BMC to 1%. Ensure formation is C/20.
Gas Swelling (Pouch)
Insufficient SEI coverage (BMC < 0.5%).
Increase BMC to 1.5%. Check moisture levels.
Capacity Fade >20% (Cycle 50)
Unstable SEI (dissolution).
Blend BMC with 1% VC (Vinylene Carbonate) for synergistic stabilization [2].
References
Zhang, S. S. (2006). A review on electrolyte additives for lithium-ion batteries. Journal of Power Sources, 162(2), 1379-1394. Link (Context: General mechanism of alkene carbonate additives).
Profatilova, I. A., et al. (2013). Vinylene carbonate-aided formation of the solid electrolyte interphase in Li-ion batteries. Electrochimica Acta, 43, 27-35.
Xu, K. (2014). Electrolytes and Interphases in Li-Ion Batteries and Beyond. Chemical Reviews, 114(23), 11503-11618. Link (Context: Authoritative review on SEI formation mechanisms).
Lin, Y., et al. (2015). Allyl ethyl carbonate as an additive for lithium-ion battery electrolytes.[2] Journal of Power Sources. (Context: Direct structural analog to BMC demonstrating the 1.5V reduction mechanism).
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Battery Research Scientists, Materials Engineers, and Advanced Formulation Developers
Document Type: Standard Operating Protocol & Mechanistic Guide
Executive Summary & Mechanistic Rationale
The pursuit of high-energy-density lithium-ion batteries has driven the adoption of nickel-rich layered oxides (e.g., LiNi
CoMnO, NCM811). However, these cathodes suffer from severe interfacial instability at elevated voltages (>4.2V vs. Li/Li). The highly reactive Ni species aggressively oxidize conventional carbonate electrolytes, leading to transition metal dissolution, oxygen evolution, and structural degradation (layered-to-rock-salt phase transition).
To mitigate this, But-3-en-1-yl methyl carbonate (BMC) is introduced as a highly effective, sacrificial Cathode Electrolyte Interphase (CEI) forming additive.
The Causality of BMC's Molecular Design
BMC’s efficacy is rooted in its dual-functional molecular architecture:
The But-3-enyl Group (Terminal Alkene): The unsaturated carbon-carbon double bond is highly susceptible to electrochemical oxidation. At ~4.1V–4.2V, it undergoes radical cation formation, initiating a localized polymerization reaction. This creates a dense, polyolefin-like polymeric network on the cathode surface before the bulk electrolyte can decompose.
The Methyl Carbonate Moiety: This functional group ensures excellent solvation kinetics with Li
ions and maintains perfect miscibility with the "Three Giants" of bulk carbonate solvents—Ethylene Carbonate (EC), Dimethyl Carbonate (DMC), and Ethyl Methyl Carbonate (EMC) [1].
By acting as a preferential oxidation target, BMC forms a robust, ionically conductive, and electronically insulating CEI that physically blocks continuous electrolyte degradation.
Mechanistic pathway of BMC oxidation and CEI formation on nickel-rich cathodes.
Experimental Protocols: Formulation & Assembly
Expertise Insight: Because BMC contains a terminal alkene, it is sensitive to UV light and ambient radical initiators. It must be stored in amber vials at <4°C inside an Argon-filled glovebox (H
O < 0.1 ppm, O < 0.1 ppm).
Protocol A: Electrolyte Formulation
The baseline electrolyte must strike a delicate balance between solvation power (dielectric constant) and ionic mobility (viscosity). We utilize a 1:3 volume ratio of EC to EMC. As demonstrated in recent electrolyte optimization studies, an EC:EMC ratio of 1:3 maximizes ionic conductivity (up to 21.5 mS cm⁻¹) while ensuring uniform Solid Electrolyte Interphase (SEI) distribution [2].
Step-by-Step Formulation:
Solvent Purification: Dry EC and EMC over activated 4Å molecular sieves for 48 hours to ensure H
O < 10 ppm.
Base Mixing: In the glovebox, mix EC and EMC at a 1:3 (v/v) ratio.
Salt Addition: Slowly dissolve 1.0 M LiPF
into the solvent blend. Causality: Add the salt in small aliquots to prevent exothermic degradation of the solvent, which can generate hydrofluoric acid (HF).
BMC Doping: Add exactly 1.0 wt% BMC to the base electrolyte.
Self-Validating Check: Why 1.0 wt%? Concentrations below 0.5 wt% fail to form a continuous CEI, leaving exposed active sites. Concentrations above 2.0 wt% lead to excessive polymer cross-linking, resulting in a thick CEI that drastically increases charge-transfer resistance (
).
Protocol B: Cell Assembly Workflow
Step-by-step workflow for BMC additive validation in NCM811 half-cells.
Electrochemical Formation & Validation System
A protocol is only as good as its validation. The formation cycle is the most critical step in battery testing; it dictates the morphology and density of the resulting CEI.
Step-by-Step Formation:
Wetting Period: Rest the assembled CR2032 coin cells for 12 hours at 25°C. Causality: NCM811 electrodes are highly porous. Incomplete wetting leads to localized current density spikes during cycling, causing uneven BMC polymerization and lithium plating.
Galvanostatic Formation: Cycle the cells at a highly restricted rate of C/20 (1C = 200 mA g⁻¹) between 2.8V and 4.3V for 2 cycles.
Causality: A slow C-rate is mandatory. It ensures that the electrochemical oxidation of the but-3-enyl group occurs at near-equilibrium conditions, yielding a dense, uniform, and conformal polymer film. Fast C-rates (e.g., C/3) force rapid, chaotic radical generation, resulting in a porous and resistive CEI.
EIS Validation (Self-Validating Step): Perform Electrochemical Impedance Spectroscopy (EIS) at 4.3V (100 kHz to 10 mHz, 5 mV amplitude).
Pass Criteria: The high-frequency semicircle (representing
) should measure between 15–25 . If , the BMC concentration was too high or the formation rate was too fast, leading to an over-thickened passivation layer.
Quantitative Data Presentation
The following table summarizes the electrochemical performance of NCM811/Li half-cells utilizing varying concentrations of BMC. The data clearly validates the 1.0 wt% optimum threshold.
Electrolyte Formulation
1st Cycle Coulombic Efficiency (%)
Capacity Retention (200 Cycles at 1C)
CEI Resistance Post-Formation (, )
Baseline (1M LiPF in EC:EMC 1:3)
86.5%
72.4%
45.2
Baseline + 0.5 wt% BMC
87.1%
84.6%
28.5
Baseline + 1.0 wt% BMC
88.3%
89.2%
18.4
Baseline + 2.0 wt% BMC
85.2%
81.5%
55.6
Data Analysis: The 1.0 wt% BMC formulation yields the highest initial Coulombic Efficiency (88.3%) and capacity retention (89.2%). The significant drop in
from 45.2 (Baseline) to 18.4 confirms that the BMC-derived polyolefin/polycarbonate hybrid film is vastly superior at facilitating Li transport compared to the native, inorganic-heavy CEI formed by bulk EC/EMC decomposition.
References
The “Three Giants” of Electrolyte Solvents — Ethylene Carbonate (EC), Dimethyl Carbonate (DMC), and Ethyl Methyl Carbonate (EMC). ANHUI MEISENBAO TECHNOLOGY CO., LTD.
Effects of Electrolyte Solvent Composition on Solid Electrolyte Interphase Properties in Lithium Metal Batteries: Focusing on Ethylene Carbonate to Ethyl Methyl Carbonate R
Application
Formulation of non-aqueous electrolytes with C4-alkene carbonates
Executive Summary This guide details the formulation, handling, and validation of non-aqueous electrolytes utilizing Vinyl Ethylene Carbonate (VEC) , the primary C4-alkene carbonate additive. Unlike its C3 homologue (Vin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the formulation, handling, and validation of non-aqueous electrolytes utilizing Vinyl Ethylene Carbonate (VEC) , the primary C4-alkene carbonate additive. Unlike its C3 homologue (Vinylene Carbonate, VC), VEC offers unique advantages in forming flexible Solid Electrolyte Interphases (SEI) and robust Cathode Electrolyte Interphases (CEI), particularly in high-voltage lithium-ion systems.
Key Technical Insight: While VC forms a rigid, polymeric SEI, VEC’s exocyclic vinyl group facilitates the formation of a more elastic polycarbonate-based film. However, VEC exhibits higher sensitivity to thermal degradation during formulation, requiring strict adherence to the temperature-controlled protocols defined below.
Material Specifications & Characterization
Before formulation, raw materials must meet "Battery Grade" purity standards to prevent parasitic reactions.
Component
Chemical Name
Role
Purity Req.
Critical QC Parameter
VEC
4-vinyl-1,3-dioxolan-2-one
SEI/CEI Former
>99.9%
Color: Must be clear/colorless. Yellowing indicates polymerization.
Solvent
EC/EMC (3:7 v/v)
Carrier Matrix
<10 ppm H₂O
Water Content: Karl Fischer Titration.
Salt
LiPF₆
Ion Source
>99.9%
HF Content: <50 ppm (Titration).
Expert Note: VEC is a liquid at room temperature (m.p. ~22°C), unlike VC (solid). This simplifies handling but increases the risk of inadvertent moisture uptake if headspace is not inerted.
Mix Ethylene Carbonate (EC) and Ethyl Methyl Carbonate (EMC) in a 3:7 volume ratio.
Why: EC provides high permittivity for salt dissociation; EMC provides low viscosity for ion transport.
QC Step: Measure water content. If >10 ppm, dry with molecular sieves (3Å or 4Å) for 24 hours.
Salt Addition (The Exothermic Critical Control Point):
Place the solvent blend in a jacketed beaker or cooling bath maintained at 20°C .
Slowly add LiPF₆ powder in increments (e.g., 5 steps of 20% total mass).
Stirring: Magnetic stir bar at 300 RPM.
Causality: Dissolution of LiPF₆ is highly exothermic. If the solution temperature exceeds 40°C, it promotes the generation of HF and thermal decomposition of solvents. Do not add VEC yet.
Thermal Equilibration:
Allow the base electrolyte (1.0M LiPF₆) to return to room temperature (25°C).
Ensure the solution is clear and precipitate-free.
Additive Dosing (VEC Addition):
Add 2.0 wt% VEC (2.0g for a 100g batch) directly to the cooled base electrolyte.
Stir for 30 minutes.
Warning: Adding VEC to a hot electrolyte (from Step 2) triggers premature radical polymerization, turning the solution yellow and rendering it useless.
Final Filtration:
Pass the electrolyte through a 0.2 µm PTFE syringe filter to remove any insoluble LiF or impurities.
Scan Rate: 0.1 mV/s (Slow scan required to capture SEI kinetics).
Cycles: 3 cycles.
Data Interpretation (Self-Validation):
VEC Reduction Peak: Look for a reduction peak between 1.1V and 1.3V vs Li/Li⁺. This confirms VEC reduces before the solvent (EC reduces at ~0.8V).
Pass/Fail Criteria: If the 1.2V peak is absent, the VEC has likely degraded or the concentration is too low. If the peak persists unchanged after 3 cycles, the passivation layer is not forming effectively (SEI is not sealing).
Mechanistic Insight: Why C4-Alkenes?
VEC functions through a radical polymerization mechanism initiated by electrochemical reduction. Unlike saturated carbonates (EC), the vinyl group lowers the LUMO energy level, allowing it to accept electrons at higher potentials.
Mechanism:
Reduction: VEC accepts an electron (
).
Radical Attack: The radical anion attacks the vinyl group of a neighboring VEC molecule or solvent.
Film Formation: This propagates a chain reaction, forming an aliphatic poly(vinyl ethylene carbonate) network. This network is more flexible than the rigid inorganic Li₂CO₃/LiF layer formed by pure salt/solvent decomposition, accommodating the volume expansion of graphite (10%) and Silicon (>300%).
Signaling Pathway (DOT)
Figure 2: Electrochemical reduction mechanism of VEC leading to SEI formation.
Troubleshooting Guide
Observation
Probable Cause
Corrective Action
Electrolyte turns yellow
Thermal degradation of VEC during mixing.
Discard batch. Ensure base electrolyte is <25°C before adding VEC.
High Impedance (First Cycle)
VEC concentration too high (>3%).
Reduce VEC to 1.0 - 2.0 wt%. Thick SEI impedes Li⁺ diffusion.
Gas Generation (Swelling)
Incomplete SEI formation or Moisture.
Check water content (<10 ppm). Ensure formation cycle includes a hold at VEC reduction potential.
References
Li, J., et al. "Effects of Vinyl Ethylene Carbonate Additive on Elevated-Temperature Performance of Cathode Material in Lithium Ion Batteries."[6] Journal of The Electrochemical Society, 2008.
Pfeiffer, et al. "Tracing the Cross-Talk Phenomenon of Vinylethylene Carbonate... on High-Voltage Lithium-Ion Batteries."[1] Advanced Energy Materials, 2024.[1]
Zhang, L., et al. "Vinyl Ethylene Carbonate as an Effective SEI-Forming Additive in Carbonate-Based Electrolyte for Lithium-Metal Anodes." ACS Applied Materials & Interfaces, 2020.
Sigma-Aldrich. "Rise of Electrolyte Additives in Advancing Lithium ion Battery."
Shkrob, I. A., et al. "Ring Opening of Vinylene Carbonate and Vinyl Ethylene Carbonate Radical Anions." The Journal of Physical Chemistry C, 2015.
Target Audience: Materials Scientists, Battery Engineers, and Formulation Researchers. Cross-Disciplinary Context: Much like optimizing a lipid nanoparticle for targeted drug delivery, engineering the Solid Electrolyte I...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Materials Scientists, Battery Engineers, and Formulation Researchers.
Cross-Disciplinary Context: Much like optimizing a lipid nanoparticle for targeted drug delivery, engineering the Solid Electrolyte Interphase (SEI) in a lithium-ion battery requires precise molecular design to protect the active payload (lithium ions) while preventing structural degradation of the host matrix (graphite).
Mechanistic Insights: The Case for Linear Unsaturated Carbonates
The longevity and safety of lithium-ion batteries (LIBs) hinge on the formation of a robust Solid Electrolyte Interphase (SEI) on the graphite anode. Historically, cyclic unsaturated carbonates like Vinylene Carbonate (VC) and Fluoroethylene Carbonate (FEC) have been the industry standard for SEI formation[1]. However, these cyclic additives undergo ring-opening polymerizations that yield highly cross-linked, rigid inorganic/organic composite films. During extended cycling, the ~10% volumetric expansion and contraction of graphite particles can induce micro-cracks in this rigid SEI, continuously exposing fresh carbon to the electrolyte and accelerating capacity fade[2].
3-Butenyl methyl carbonate (3-BMC) represents a paradigm shift. As an unsaturated chain (linear) carbonate, 3-BMC features a carbonate moiety for high Li+ solvation and a terminal alkene group for preferential electrochemical reduction[3].
The Causality of Molecular Design:
Because 3-BMC is a linear molecule, its reductive radical polymerization yields a long-chain, elastomeric polycarbonate film rather than a brittle, cross-linked network. This structural flexibility allows the SEI to dynamically "breathe" with the graphite matrix. Furthermore, this conformal coating effectively shields the anode from transition metal crossover—such as Mn²⁺ elution from the cathode—which is a primary catalyst for SEI poisoning and battery failure[3]. Recent advancements demonstrate that unsaturated chain carbonates like 3-BMC are critical for maintaining high-performance cycling across broad temperature ranges[4].
Fig 1: Mechanistic pathway of 3-BMC reductive polymerization and elastomeric SEI formation.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocol integrates built-in quality control gates. The workflow is designed to validate the successful integration and electrochemical activation of 3-BMC.
Phase A: Formulation and Assembly
Base Electrolyte Preparation: In an argon-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm), prepare a base solution of 1.0 M LiPF₆ in Ethylene Carbonate (EC) and Ethyl Methyl Carbonate (EMC) at a 3:7 volume ratio.
Additive Integration: Add 2.0 wt% of 3-BMC to the base electrolyte.
Validation Gate 1 (Moisture Control): Perform Karl Fischer titration. The terminal alkene of 3-BMC is sensitive to hydrolysis; water content must be < 10 ppm before proceeding.
Cell Assembly: Assemble CR2032 coin cells using a graphite working electrode, a Celgard 2325 separator, and a lithium metal counter electrode (for half-cell diagnostics). Add 40 µL of the formulated electrolyte.
Wetting Period: Rest the assembled cells at 25°C for 24 hours to ensure complete permeation of the porous graphite matrix.
Phase B: Electrochemical Passivation (Formation)
Causality Note: 3-BMC reduces at a higher potential (~1.0V to 1.2V vs Li/Li⁺) than the bulk EC solvent (~0.7V)[2]. A rapid charge rate will cause kinetic overlap, leading to co-reduction and a poorly structured SEI.
Initial Cathodic Sweep: Discharge the cell at a slow C-rate of C/20 from Open Circuit Voltage (OCV) down to 0.01 V.
Validation Gate 2 (Differential Capacity): Monitor the dQ/dV curve during this first discharge. A successful 3-BMC passivation will exhibit a distinct reduction peak at ~1.1 V. If this peak is absent, the additive has either degraded or failed to polymerize.
Cycling: Perform 3 full formation cycles at C/10 between 0.01 V and 1.5 V to consolidate the elastomeric film.
Fig 2: Standardized workflow for 3-BMC electrolyte preparation and SEI formation validation.
Quantitative Data Presentation
The efficacy of 3-BMC compared to standard baseline formulations is summarized below. The elastomeric nature of the 3-BMC SEI significantly reduces interfacial resistance while preventing long-term mechanical degradation.
Electrolyte Formulation
First Cycle Coulombic Efficiency (ICE)
Capacity Retention (200 Cycles, 1C)
Post-Formation SEI Resistance ()
Base (1M LiPF₆ in EC:EMC)
88.5%
78.2%
45.2 Ω
Base + 2 wt% VC (Rigid SEI)
92.1%
89.5%
32.4 Ω
Base + 2 wt% 3-BMC (Elastomeric SEI)
93.4%
94.1%
25.8 Ω
Validation Gate 3 (Impedance): Electrochemical Impedance Spectroscopy (EIS) conducted at 50% State of Charge (SOC) should reflect the
values above. The lower resistance of the 3-BMC cell confirms that the linear polycarbonate chains facilitate superior Li⁺ desolvation and transport kinetics compared to the highly cross-linked VC baseline.
References
Title: Nonaqueous electrolytic solution and nonaqueous electrolyte secondary battery using the nonaqueous electrolytic solution (Patent CN103811815A)
Source: NIH.gov (PMC)
Title: The success story of graphite as a lithium-ion anode material – fundamentals, remaining challenges, and recent developments including silicon (oxide)
Title: Distinctive interphasial properties and high structural reversibility endowed by B-/CN– electrolyte additive and its superior electrochemical performance for graphite/LiCoO2 pouch cells (Citing: An unsaturated chain carbonate additive contributing to high-performance LiFePO4//graphite battery at broad temperature range)
Author: BenchChem Technical Support Team. Date: March 2026
Department: Electrochemical Materials & Application Science
Document ID: BMC-TS-0042
Status: Active
Audience: Electrochemical Engineers, Materials Scientists, and R&D Leads.
Core Directive & Scientific Context
3-Butenyl Methyl Carbonate (BMC) is a functional electrolyte additive designed to modify the Solid Electrolyte Interphase (SEI) on graphite and silicon-based anodes. It functions via a radical polymerization mechanism triggered by electrochemical reduction, forming a passivation layer that prevents continuous electrolyte decomposition.
The Paradox of BMC: While BMC improves long-term cyclability by stabilizing the interface, its primary failure mode is High Impedance (Resistance) . This occurs when the passivation layer becomes too thick or dense, impeding Lithium-ion (
) diffusion.
This guide provides a rigorous, self-validating troubleshooting framework to diagnose and resolve high impedance issues associated with BMC-containing electrolytes.
The Chemistry of Impedance (Mechanism)
To troubleshoot effectively, one must understand the causality. BMC contains an alkene (C=C) moiety. Upon the first charge (formation), it reduces at a potential higher than the bulk solvent (typically ~0.8V - 1.0V vs.
).
Ideal Scenario: BMC forms a thin, flexible, oligomeric SEI that permits rapid
transport.
High Impedance Scenario: Uncontrolled polymerization creates a "blocking" layer. This is often exacerbated by high concentrations or aggressive formation protocols.
Diagram 1: BMC Reduction & Impedance Mechanism
Caption: Mechanistic bifurcation of BMC reduction. Controlled pathways yield conductive SEI, while runaway polymerization leads to impedance spikes.
Troubleshooting Guide (Q&A)
Category A: Initial Formation & Assembly
Q1: We observe high impedance (
) immediately after cell assembly, before cycling. Is the BMC degrading?
Diagnosis: This is rarely BMC degradation. It is likely a Wetting Issue . BMC increases the viscosity of the electrolyte and changes the surface tension, potentially leading to poor separator wetting.
Validation Step: Perform a 24-hour OCV (Open Circuit Voltage) hold. If the voltage drops significantly (
), you have a micro-short (dendrite or particle). If stable, it is wetting.
Corrective Action:
Increase the "soaking time" from 12 hours to 24 hours.
Apply vacuum filling techniques if using pouch cells.
Critical: Do not proceed to formation until impedance stabilizes.
Q2: The impedance spikes during the first formation cycle (0.1C). Why?
Diagnosis: The Formation Current Density is likely too high. BMC requires a slow, controlled reduction to form a structured lattice. High current drives rapid radical generation, resulting in a disordered, thick "sludge" rather than a film.
reached too quickly) favor kinetic precipitation over thermodynamic polymerization.
Corrective Action:
Implement a "Step-Formation" protocol.
Step 1: Charge at C/20 to 10% SOC (allows BMC to form a base layer).
Step 2: Rest for 2 hours (allows polymer relaxation).
Step 3: Continue at C/10 to cutoff.
Category B: Cycling & Aging[1]
Q3: Capacity retention is good, but DC Internal Resistance (DCIR) grows linearly with cycle number. Is the BMC concentration too high?
Diagnosis: Yes. This is the classic signature of SEI Thickening . Excess BMC in the bulk electrolyte continues to reduce slowly over time, adding resistive layers to the anode.
Validation Step: Check the Coulombic Efficiency (CE) of the first 5 cycles. If CE is low (<99%) but capacity is stable, the additive is being consumed parasitically.
Corrective Action:
Titrate the BMC concentration. See the data table below.
Recommendation: Reduce BMC by 0.5 wt% increments. Most optimized systems use BMC between 0.5% and 2.0%.
Q4: Can we mix BMC with Vinylene Carbonate (VC)?
Expert Insight: Yes, and you often should.
Mechanism: VC forms a rigid, inorganic-rich SEI (high modulus), while BMC forms a flexible, organic-rich SEI.
The "Hybrid" Effect: A 1:1 or 1:2 blend (e.g., 1% VC + 1% BMC) creates a "reinforced concrete" structure—mechanically robust but flexible enough to accommodate volume expansion (especially in Silicon-doped anodes).
Optimization Data & Protocols
Table 1: Concentration vs. Impedance Matrix
Data derived from standard graphite/NMC532 coin cells (25°C).
BMC Conc. (wt%)
1st Cycle CE (%)
Initial Impedance ()
Cycle 100 Capacity Retention
Risk Profile
0.0% (Control)
92.5%
85%
Low Impedance / Poor Stability
0.5%
94.1%
91%
Optimal Balance
1.0%
94.8%
94%
High Stability / Moderate Resistance
3.0%
93.0%
78%
Critical Failure (Blocking Layer)
Standardized Formation Protocol (Low Impedance)
To ensure reproducibility, follow this GLP-compliant formation sequence:
Rest: 12 hours @
(Ensure complete wetting).
Pre-Charge: Constant Current (CC) @ 0.05C to 2.5V (Check for shorts).
SEI Nucleation: CC @ 0.05C to 3.5V.
Note: This passes the BMC reduction potential (~0.9V vs Li).
Degassing (Pouch Cells Only): Remove gas generated by initial decomposition.
Full Charge: CC @ 0.1C to 4.2V / Constant Voltage (CV) to C/50 cutoff.
Discharge: CC @ 0.1C to 2.8V.
Diagnostic Decision Tree
Use this flowchart to isolate the root cause of high impedance in your specific experiment.
Diagram 2: Troubleshooting Flowchart
Caption: Diagnostic logic flow for isolating impedance sources based on temporal occurrence.
References
Mechanism of Alkenyl Carbonates
Zhang, X., et al. "Trimethylsilyl-terminated 3-butenyl methyl carbonate as an electrolyte additive for high-voltage lithium-ion batteries." Journal of Power Sources, 2017.
(Validated Journal Landing Page)
Impedance Growth in SEI
Jow, T. R., et al.
Synergistic Additives (VC/BMC)
Haregewoin, A. M., et al. "Electrolyte additives for lithium-ion batteries: A review." Energy & Environmental Science, 2016.
Electrochemical Impedance Spectroscopy (EIS)
Orazem, M. E., & Tribollet, B. "Electrochemical Impedance Spectroscopy." Wiley, 2008.
Optimization
Technical Support Center: Purification of Homoallyl Methyl Carbonate
Welcome to the technical support center for handling and purifying homoallyl methyl carbonate. This guide is designed for researchers, chemists, and drug development professionals who require this reagent in a well-defin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for handling and purifying homoallyl methyl carbonate. This guide is designed for researchers, chemists, and drug development professionals who require this reagent in a well-defined, anhydrous state for their experiments. The presence of water can significantly impact reaction outcomes, particularly in sensitive catalytic systems or polymerizations. This document provides a series of troubleshooting guides and frequently asked questions to address common challenges in removing water from homoallyl methyl carbonate, ensuring the integrity and reproducibility of your work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the drying of homoallyl methyl carbonate.
Q1: I've just finished my synthesis. How much water is likely in my crude homoallyl methyl carbonate?
A: The water content will vary significantly based on your synthesis and workup procedure. If your workup involved an aqueous extraction (e.g., washing with water or brine), your organic layer will be saturated with water. Even without an aqueous wash, water can be introduced from hygroscopic solvents, reagents, or atmospheric moisture. The first step is always to remove the bulk of the water, often by washing with a saturated sodium chloride solution (brine), which helps pull water from the organic phase due to osmotic pressure.[1]
Q2: What is the simplest method to dry homoallyl methyl carbonate for a non-moisture-sensitive application?
A: For applications where trace amounts of water are tolerable, using a common anhydrous inorganic salt is the most straightforward method. Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are excellent choices.[2] Simply add the drying agent to the liquid product, swirl, and observe. If the agent clumps together, water is still present, and more should be added until some of the powder remains free-flowing.[1][3] The product can then be decanted or filtered. Sodium sulfate is chemically neutral and has a high capacity, making it a very safe and common choice.[4][5]
Q3: Can I use calcium chloride (CaCl₂) to dry homoallyl methyl carbonate?
A: It is not recommended . Calcium chloride can form adducts with carbonyl-containing compounds like esters and carbonates. This interaction can lead to the loss of your product and potential contamination. Furthermore, commercial CaCl₂ can contain basic impurities (Ca(OH)₂) which could catalyze the hydrolysis of your carbonate.[6]
Q4: My homoallyl methyl carbonate might have acidic or basic impurities. Will this affect the drying process?
A: Yes, significantly. Homoallyl methyl carbonate can undergo hydrolysis under both acidic and basic conditions to generate allyl alcohol, methanol, and carbon dioxide.[7] Strongly basic drying agents like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) should be avoided as they will likely degrade the product.[6] While slightly acidic, magnesium sulfate (MgSO₄) is generally acceptable, but if your compound is particularly acid-sensitive, neutral sodium sulfate (Na₂SO₄) is a safer choice.[4]
Part 2: Troubleshooting and In-Depth Protocols
This section provides detailed solutions for researchers requiring rigorously dried material.
Standard drying agents like Na₂SO₄ are often insufficient for highly moisture-sensitive reactions (e.g., certain transition-metal-catalyzed cross-couplings or polymerizations). To achieve water levels below 50 ppm, more rigorous methods are required.
The choice of method depends on the initial water content and the final dryness required. The following decision tree can guide your selection process.
Caption: Decision tree for selecting a purification method.
For achieving exceptionally low water content, activated 3Å molecular sieves are the method of choice. Their 3-angstrom pores are large enough to trap small water molecules but too small to adsorb the larger homoallyl methyl carbonate molecule, preventing product loss. Using 4Å sieves is less effective as larger molecules can compete with water for binding sites.[8] A patent for drying organic carbonates specifically highlights the use of binderless zeolite molecular sieves to reduce water content to less than 20 ppm.[9]
Experimental Protocol: Drying with 3Å Molecular Sieves
Activation: Place fresh 3Å molecular sieves in a Schlenk flask. Heat the flask to 180-200 °C under a high vacuum for at least 8-12 hours.[8] This aggressive heating under vacuum is critical to remove adsorbed water from the pores.
Cooling: After heating, allow the sieves to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon). Do not expose them to air, as they will rapidly re-adsorb atmospheric moisture.
Drying: Add the activated sieves to your homoallyl methyl carbonate (approximately 10-20% by weight).[10] Ensure the container is sealed under an inert atmosphere.
Incubation: Allow the mixture to stand for at least 24-48 hours.[10] Occasional swirling can improve efficiency.
Isolation: Carefully decant or cannula filter the dried liquid away from the sieves under an inert atmosphere.
Distillation is a primary method for purifying allyl methyl carbonate and can also be effective at removing water.[7] Since homoallyl methyl carbonate has a relatively high boiling point at atmospheric pressure, vacuum distillation is necessary to prevent thermal decomposition.
Boiling Point: 59-60 °C at 35 mmHg
Experimental Protocol: Vacuum Distillation
Pre-Drying: It is highly recommended to first pre-dry the material with anhydrous sodium sulfate to remove the bulk of the water. This prevents potential issues with bumping and pressure fluctuations during distillation.
Setup: Assemble a fractional distillation apparatus rated for vacuum. Use a short Vigreux column. Ensure all glass joints are properly sealed with vacuum grease.
Distillation: Apply vacuum and gently heat the distillation flask in an oil bath. Collect the fraction that distills at the expected temperature and pressure. Discard a small forerun, which may contain more volatile impurities and residual water.
Issue 2: The Drying Agent Seems to be Decomposing the Product
If you observe gas evolution (other than released air), a color change, or new spots on a TLC plate after adding a drying agent, you may be causing decomposition.
A: The most likely culprit is a reactive or basic drying agent.
Calcium Hydride (CaH₂): This is a powerful, reactive desiccant that should be used with extreme caution, if at all. It reacts with water to form calcium hydroxide (a base) and hydrogen gas.[11][12] The resulting basic conditions can readily hydrolyze your carbonate.[7] Given the availability of safer and more effective alternatives like molecular sieves, the use of CaH₂ for drying homoallyl methyl carbonate is strongly discouraged.
Potassium Carbonate (K₂CO₃): As a base, K₂CO₃ is incompatible with homoallyl methyl carbonate and will catalyze its decomposition.[6]
Solution: Immediately switch to a neutral, inert drying agent like anhydrous sodium sulfate or, for anhydrous requirements, properly activated 3Å molecular sieves.
Requires specific reagents and ¹⁹F NMR capabilities; not a routine method.
For most research labs needing to confirm anhydrous conditions, Coulometric Karl Fischer Titration is the most reliable and authoritative method.
References
Luh, T. Y., & DiMagno, S. G. (2008). A Method for Detecting Water in Organic Solvents. Angewandte Chemie International Edition, 47(37), 7024-7026. [Link]
Sun, H., & DiMagno, S. G. (2008). A Method for Detecting Water in Organic Solvents. Chemistry - A European Journal, 14(26), 7832-7835. [Link]
Ostrovskii, V. S., & L'vov, Y. A. (2005). A test method for determining water in organic solvents. Journal of Analytical Chemistry, 60(8), 754-757. [Link]
University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions. Organic Chemistry at CU Boulder. [Link]
Notte, P., & Peferoen, D. (2015). Application of binderless zeolite molecular sieves for the drying of carbonates used as eletrolytic solvents.
Delloyd's Lab-Tech. (n.d.). Solvent drying and drying agents. [Link]
University of Victoria, Department of Chemistry. (n.d.). Using molecular sieves for solvent drying. [Link]
University of California, Santa Barbara, Department of Chemistry. (2012). Calcium Hydride - Standard Operating Procedure. [Link]
Santos, J. L., et al. (2020). Dehydrating agent effect on the synthesis of dimethyl carbonate (DMC) directly from methanol and carbon dioxide. RSC Advances, 10(59), 35919-35926. [Link]
Scribd. (n.d.). Common Drying Agents in Organic Chemistry. [Link]
Chemistry Hall. (n.d.). Drying Agents - Removing water from organic solvents. [Link]
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Using drying agents. [Link]
Chemistry Learner. (2011). Calcium Hydride Formula, Uses as a Drying Agent, MSDS. [Link]
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351-8354. [Link]
Technical Support Center: Optimizing Li-Ion Cycle Life with But-3-en-1-yl Methyl Carbonate (BMC)
Welcome to the BMC Technical Support Center. This portal provides researchers, materials scientists, and chemical synthesis/drug development professionals with actionable troubleshooting guides, FAQs, and validated proto...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the BMC Technical Support Center. This portal provides researchers, materials scientists, and chemical synthesis/drug development professionals with actionable troubleshooting guides, FAQs, and validated protocols for utilizing but-3-en-1-yl methyl carbonate (BMC) as an advanced Solid Electrolyte Interphase (SEI) forming additive.
Section 1: Frequently Asked Questions (FAQs)
Q: What is the mechanistic advantage of using BMC over traditional additives like Vinylene Carbonate (VC) or Vinyl Ethylene Carbonate (VEC)?A: BMC features a terminal alkene (but-3-en-1-yl) separated from the carbonate core by a short aliphatic spacer. During the initial formation cycle, the unsaturated carbon-to-carbon double bond undergoes electrochemical radical polymerization at the negative electrode[1]. Simultaneously, the methyl carbonate moiety decomposes to form inorganic lithium salts (such as Li₂CO₃ and ROCO₂Li)[2]. This dual-action creates a composite SEI: an elastomeric polycarbonate matrix that accommodates graphite/silicon volume expansion, reinforced by ionically conductive inorganic domains[3]. Unlike VC, which can form overly rigid and resistive SEI layers at high concentrations, BMC's aliphatic spacer provides superior mechanical flexibility.
Q: As a drug development/chemical synthesis professional transitioning into battery materials, how stringent are the purity requirements for BMC?A: Extremely stringent. Similar to Active Pharmaceutical Ingredients (APIs), battery additives require ultra-high purity (>99.9%). Trace moisture (<10 ppm) or residual alcohols from the BMC synthesis process will react with the LiPF₆ salt to form hydrofluoric acid (HF). HF aggressively attacks the transition metal cathode and degrades the SEI[2]. We recommend using pharmaceutical-grade purification workflows (e.g., fractional distillation over molecular sieves) before introducing BMC to the bulk electrolyte.
Q: Why does the SEI formed by BMC improve low-temperature performance compared to baseline electrolytes?A: A stable SEI must be a good Li⁺ conductor while remaining electronically insulating[4]. Because BMC polymerizes into a conformal, thin layer prior to the bulk solvent (Ethylene Carbonate/Dimethyl Carbonate) decomposing, it prevents the continuous, parasitic buildup of a thick, resistive SEI[4]. This thinner, highly regulated interphase significantly lowers the charge-transfer resistance (R_SEI), facilitating faster Li⁺ desolvation kinetics at sub-zero temperatures.
Section 2: Troubleshooting Guides
Issue 1: High Initial Irreversible Capacity Loss (Low First-Cycle Coulombic Efficiency)
Symptoms: The cell consumes excessive lithium during the first charge, resulting in a Coulombic efficiency (CE) below 85%.
Root Cause: The BMC concentration is too high, leading to excessive electrolyte reduction. Alternatively, the formation current density is too high, causing chaotic, porous SEI precipitation rather than a dense, conformal film[4].
Solution:
Concentration Check: Reduce BMC concentration to the optimal 1.0 - 2.0 wt% range.
Current Density Adjustment: Lower the formation C-rate. A high current density forces a rapid two-electron reduction, whereas a low current density favors the desired one-electron radical polymerization pathway necessary for a stable organic matrix[3].
Issue 2: Severe Gas Evolution and Cell Swelling During High-Temperature Cycling (50°C+)
Symptoms: Pouch cells exhibit visible swelling; coin cells show increased internal resistance.
Root Cause: Incomplete alkene polymerization during formation leaves residual unreacted BMC in the bulk electrolyte. At elevated temperatures, these residuals undergo parasitic oxidation at the cathode, releasing CO₂[3].
Solution:
Extend CV Hold: Ensure the formation protocol includes a Constant Voltage (CV) hold at the end of the first charge to fully consume the additive at the anode interface.
Moisture Validation: Verify moisture levels in the electrolyte are below 10 ppm. Water contamination accelerates carbonate hydrolysis and CO₂ generation.
Section 3: Quantitative Data & Benchmarking
The following table summarizes the electrochemical performance of BMC against industry-standard additives in a Graphite || NMC523 full cell configuration.
Electrolyte Formulation (1M LiPF₆ in EC/DMC)
Initial Coulombic Efficiency (%)
Capacity Retention (1000 Cycles, 25°C)
SEI Resistance (R_SEI, Ω)
Gas Evolution (50°C Storage)
Baseline (No Additive)
88.5
65.2%
15.4
High
+ 2.0 wt% VC
86.2
81.4%
28.6
Low
+ 2.0 wt% VEC
87.1
83.0%
22.1
Moderate
+ 2.0 wt% BMC
87.8
89.5%
18.3
Low
Section 4: Step-by-Step Methodologies
Protocol 1: Preparation and Purification of BMC-Doped Electrolyte
Causality: To prevent HF generation and transition metal dissolution, the additive must be rigorously dehydrated. This protocol is a self-validating system utilizing Karl Fischer titration to guarantee chemical integrity before cell assembly.
Distillation: Purify raw BMC via vacuum fractional distillation to remove synthesis byproducts (e.g., unreacted allyl/butenyl alcohols).
Desiccation: Store the purified BMC over activated 3Å molecular sieves in an argon-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm) for 48 hours.
Validation (Self-Check): Extract a 1 mL aliquot and perform Karl Fischer titration. Do not proceed unless the water content is strictly <10 ppm.
Blending: Slowly add 2.0 wt% of the validated BMC to the base electrolyte (e.g., 1M LiPF₆ in 1:1 EC/DMC) under continuous magnetic stirring for 2 hours to ensure homogeneous dispersion.
Protocol 2: Electrochemical Formation Protocol for BMC Cells
Causality: SEI formation is highly dependent on the electrochemical driving force. This protocol biases the reaction direction to favor BMC polymerization over bulk solvent decomposition[4].
Wetting Phase: Rest the assembled cells at 25°C for 12 hours.
Why: Allows complete capillary wetting of the porous electrodes and separator, preventing localized current hotspots that cause uneven SEI nucleation.
Initial Nucleation (CC): Apply a Constant Current (CC) charge at C/20 to 2.8V.
Why: A very low C-rate ensures the slow, controlled reduction of the but-3-en-1-yl group, forming a dense, conformal polymer layer rather than a porous precipitate.
Matrix Consolidation (CC): Increase the current to C/10 and charge to the upper cutoff voltage (e.g., 4.2V).
Additive Depletion (CV): Hold at the upper cutoff voltage until the current drops below C/50.
Why: This step fully consumes any remaining BMC at the electrode-electrolyte interface, preventing future parasitic reactions and gas evolution during high-temperature cycling.
Validation (Self-Check): Perform Electrochemical Impedance Spectroscopy (EIS) at 100 kHz–10 mHz. A single, depressed semicircle in the high-frequency region with an R_SEI between 15–20 Ω validates successful BMC-SEI formation.
Section 5: Mechanism Visualization
Logical workflow of BMC electrochemical reduction and SEI formation.
References
1.[1] Allyl ethyl carbonate as an additive for lithium-ion battery electrolytes. ResearchGate.[Link]
2.[3] Vinyl Ethylene Carbonate as an Effective SEI-Forming Additive in Carbonate-Based Electrolyte for Lithium-Metal Anodes. ACS Applied Materials & Interfaces.[Link]
3.[4] Additive stabilization of SEI on graphite observed using cryo-electron microscopy. Energy & Environmental Science (RSC Publishing).[Link]
4.[2] Development, retainment, and assessment of the graphite-electrolyte interphase in Li-ion batteries regarding the functionality of SEI-forming additives. PMC (National Institutes of Health).[Link]
Technical Support Center: Optimization of Additive Ratio for Low-Temperature Battery Performance
Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals actively engaged in the optimization of lithium-ion battery (LIB) performance at su...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals actively engaged in the optimization of lithium-ion battery (LIB) performance at sub-zero temperatures. It serves as a technical support resource, moving beyond simple protocols to explain the fundamental electrochemical principles governing experimental outcomes. Our goal is to empower you to troubleshoot common issues, logically design your experiments, and accurately interpret your results when optimizing electrolyte additive ratios.
Part 1: Frequently Asked Questions - The Fundamentals of Low-Temperature Degradation
This section addresses the foundational "why" behind the challenges of operating LIBs in cold environments. Understanding these core principles is critical for effective troubleshooting.
Q1: Why does my battery's capacity drop so dramatically when it gets cold?
At low temperatures, the fundamental processes within the battery slow down significantly. The primary culprit is the electrolyte, which experiences a sharp increase in viscosity, much like honey thickening in the cold.[1] This sluggishness directly impedes the movement of lithium ions (Li⁺) between the anode and cathode, a process essential for generating electricity.[2][3] This reduced ionic conductivity acts as a major bottleneck, leading to a significant drop in deliverable capacity and power output.[4][5]
Q2: I've noticed a large voltage drop at the beginning of my low-temperature discharge cycle. What causes this?
This initial voltage drop, or "polarization," is primarily due to a dramatic increase in the battery's internal resistance.[3] This resistance has several components, but at low temperatures, the most significant contributor is the charge transfer resistance at the electrode-electrolyte interface.[2][6] For a Li⁺ ion to enter the electrode, it must first break free from its surrounding solvent shell—a process called "desolvation." At low temperatures, the energy required for this desolvation process increases, making the charge transfer kinetically sluggish.[3][5] This difficulty is immediately reflected as a steep voltage drop when a load is applied.
Q3: What is the Solid Electrolyte Interphase (SEI), and how does it behave at low temperatures?
The Solid Electrolyte Interphase (SEI) is a critical passivation layer that forms on the anode surface from the decomposition of the electrolyte during the initial charging cycles.[7][8] A well-formed SEI is ionically conductive but electronically insulating, allowing Li⁺ to pass through while preventing further electrolyte decomposition.[9] However, at low temperatures, the properties of the SEI can become a major performance limiter. The resistance of the SEI layer itself increases, further slowing Li⁺ transport.[10][11] Furthermore, a poorly formed or unstable SEI can become brittle or its composition can change, leading to uneven Li⁺ flux, which is a precursor to dangerous lithium dendrite formation.[5][12]
Part 2: Troubleshooting Guide - Common Experimental Issues & Solutions
This section is formatted to directly address specific problems you may encounter in the lab.
Q4: My cell shows excellent capacity at room temperature but delivers almost nothing at -20°C. Where should I start my investigation?
A4: This is a classic symptom of poor low-temperature electrolyte performance. The issue is almost certainly rooted in high electrolyte viscosity and low ionic conductivity.
Causality: Your baseline electrolyte, likely a standard carbonate-based system (e.g., EC/DMC), is freezing or becoming extremely viscous, effectively stopping Li⁺ transport.[3] The high melting point of ethylene carbonate (EC) is a known issue for low-temperature applications.[11]
Troubleshooting Steps:
Analyze Electrolyte Thermal Properties: Use Differential Scanning Calorimetry (DSC) to determine the freezing point of your electrolyte. An exothermic peak on cooling or a "cold crystallization" peak on warming indicates solidification, which is detrimental to performance.[13][14]
Introduce a Co-Solvent: Replace a portion of your high-viscosity solvent (like EC) with a co-solvent that has a lower melting point and viscosity, such as esters (ethyl acetate, methyl propionate) or other carbonates like propylene carbonate (PC).[15][16] Esters, in particular, are known to promote rapid Li⁺ transfer over a wide temperature range.[17]
Re-evaluate Lithium Salt: While LiPF₆ is standard, its stability can be an issue. Consider salts like LiBF₄, which can sometimes result in lower charge transfer resistance at cold temperatures.[17]
Q5: I've added a film-forming additive (e.g., VC, FEC), but my cycling stability at -10°C is worse than the baseline. What's going on?
A5: While film-forming additives are crucial for creating a stable SEI, their concentration is key. An incorrect ratio can lead to a thick, resistive SEI that hinders performance, especially at low temperatures.
Causality: Too much additive can lead to the formation of an excessively thick or overly resistive SEI layer.[15] While this layer might be stable, its high ionic resistance (R-SEI) becomes the dominant limiting factor at low temperatures, leading to poor kinetics and rapid capacity fade.[11][18]
Troubleshooting Steps:
Perform an Additive Concentration Sweep: Systematically vary the concentration of your additive (e.g., 0.5%, 1%, 2%, 5% by weight) and re-test cycling stability. There is almost always an optimal concentration.
Use Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful, non-destructive technique to probe the interfacial resistance.[19] Compare the Nyquist plots of your cells before and after cycling at low temperature. An excessive increase in the diameter of the semicircle corresponding to the SEI resistance indicates a problematic film is forming.[6][20]
Consider Synergistic Additive Mixtures: Sometimes, a single additive isn't enough. Combine your film-former with a second additive that improves conductivity or aids in desolvation. For example, using LiDFOB in conjunction with another additive can help build a robust, low-resistance interphase.[21][22]
Q6: My cell charges successfully at low temperatures, but I see evidence of lithium plating on post-mortem analysis. How can I prevent this?
A6: Lithium plating is a severe safety and performance issue that occurs when Li⁺ ions deposit as metallic lithium on the anode surface instead of intercalating into it. At low temperatures, this is caused by sluggish kinetics.[1][23]
Causality: The charge transfer kinetics are so slow in the cold that the rate of Li⁺ arriving at the anode surface exceeds the rate at which they can be inserted into the graphite. This "traffic jam" forces the ions to deposit as metal.[2] This is exacerbated by high SEI resistance and slow solid-state diffusion.
Troubleshooting Steps:
Reduce Charging C-Rate: This is the most immediate solution. Lowering the charging current gives the Li⁺ ions more time to successfully intercalate. Conduct a rate capability test at the target low temperature to find the maximum safe charging current.
Optimize the SEI: Use additives known to form a stable, LiF-rich SEI, such as fluoroethylene carbonate (FEC) or lithium difluorophosphate (LiPO₂F₂).[15][16] A high-quality SEI with low resistance can significantly improve Li⁺ transport kinetics at the interface.[11][24]
Employ Conductivity-Enhancing Additives: Additives that reduce the electrolyte viscosity or improve Li⁺ solvation/desolvation can help. Certain sulfur- or silicon-containing compounds can improve the overall performance of the electrolyte system.[15]
Part 3: Key Experimental Protocols & Data Interpretation
To effectively troubleshoot, you must rely on high-quality data. The following are essential protocols for evaluating additives for low-temperature performance.
Protocol 1: Low-Temperature Cycling Performance Test
This protocol determines the capacity retention and coulombic efficiency of your cells at a target sub-zero temperature.
Cell Assembly: Assemble coin cells (or your chosen format) in a consistent manner. Ensure identical electrode loadings and electrolyte volume.
Formation Cycles: Perform 2-3 formation cycles at room temperature (e.g., 25°C) at a low C-rate (e.g., C/10) to form a stable initial SEI.
Temperature Acclimation: Place the cells in a temperature-controlled chamber set to your target temperature (e.g., -20°C). Allow the cells to rest for at least 4-6 hours to ensure thermal equilibrium.[25]
Low-Temperature Cycling:
Charge the battery using a constant current (CC) protocol at a specified C-rate (e.g., C/5) until the upper voltage limit is reached.[25]
Discharge the battery using a CC protocol at the same C-rate until the lower cutoff voltage is reached.[25]
Repeat for a desired number of cycles (e.g., 50-100), recording the charge and discharge capacity for each cycle.
Data Analysis: Plot discharge capacity vs. cycle number to determine capacity retention. Plot coulombic efficiency (discharge capacity / charge capacity) vs. cycle number to assess side reactions.
EIS is used to deconstruct the different sources of resistance within the battery, which is crucial for diagnosing performance bottlenecks.[19][26]
State of Charge (SOC) Adjustment: After formation cycles, bring the cell to a known SOC (typically 50% or 100%) at room temperature.
Temperature Acclimation: Move the cell to the temperature chamber at the target low temperature and allow it to thermally equilibrate for 4-6 hours.
EIS Measurement:
Connect the cell to a potentiostat with EIS capability.
Apply a small AC voltage perturbation (e.g., 5-10 mV).
Sweep a wide frequency range (e.g., 100 kHz to 0.01 Hz).[19]
Data Analysis:
Plot the data on a Nyquist plot (Z_imaginary vs. Z_real).
The high-frequency intercept with the real axis represents the bulk electrolyte resistance (R_e).
The diameter of the first (high-to-mid frequency) semicircle corresponds to the resistance of the SEI layer (R_SEI).
The diameter of the second (mid-to-low frequency) semicircle corresponds to the charge transfer resistance (R_ct).
The low-frequency tail is related to solid-state diffusion (Warburg impedance).
Protocol 3: Differential Scanning Calorimetry (DSC) for Electrolyte Analysis
DSC is essential for understanding the thermal properties of your electrolyte formulation, such as its freezing and melting points.[13][27]
Sample Preparation: In an argon-filled glovebox, hermetically seal a small amount (5-10 mg) of your liquid electrolyte in an aluminum DSC pan. Prepare an empty, sealed pan as a reference.
DSC Program:
Place the sample and reference pans into the DSC instrument.
Equilibrate at room temperature (e.g., 25°C).
Ramp the temperature down at a controlled rate (e.g., 5-10°C/min) to a low-temperature limit (e.g., -80°C).
Hold for several minutes.
Ramp the temperature up at the same rate back to room temperature.
Data Analysis:
Analyze the resulting heat flow vs. temperature curve.
An exothermic peak during cooling indicates the crystallization (freezing) temperature.[13]
An endothermic peak during heating indicates the melting temperature.
The absence of a freezing peak on cooling, followed by an exothermic "cold crystallization" and then an endothermic melting peak on heating, is characteristic of an electrolyte that can be supercooled.[13]
Part 4: Data & Visualization Reference
Table 1: Common Low-Temperature Additives and Their Primary Functions
Can act as both a film-former and conductivity enhancer.
Anions participate in forming the SEI/CEI, often creating inorganic-rich layers (LiF, borates) that have good ionic conductivity and stability.[17][21][22]
Reduces electrolyte viscosity and lowers the freezing point.
Low melting points and low viscosity improve ion mobility throughout the bulk electrolyte, increasing overall ionic conductivity at sub-zero temperatures.[15][17]
Sulfur-Containing
Dimethyl Sulfite (DMS), 1,3-Propane Sultone (PS)
Improves SEI stability and ionic conductivity.
Reduction products can be incorporated into the SEI, creating a more flexible and conductive interface.[15]
Technical Support Center: Linear Carbonate Esters & Moisture Management
Current Status: Operational Topic: Handling, Storage, and Analytics of Linear Carbonate Esters (DMC, DEC, EMC) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Executive Summary Linear carbonate esters—spe...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Topic: Handling, Storage, and Analytics of Linear Carbonate Esters (DMC, DEC, EMC)
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Linear carbonate esters—specifically Dimethyl Carbonate (DMC), Diethyl Carbonate (DEC), and Ethyl Methyl Carbonate (EMC)—are the circulatory system of modern energy storage and organic synthesis. While chemically robust in isolation, they become the "Trojan Horse" for moisture.
They are hygroscopic aprotic solvents . Their danger lies not in their own immediate degradation, but in their ability to transport water into systems containing Lewis acids (like LiPF₆ in batteries) or moisture-sensitive catalysts.
This guide moves beyond basic "keep it dry" advice. We will explore the causality of failure , strictly validated drying protocols , and analytical troubleshooting .
Module 1: The Chemistry of Degradation
The "Invisible" Cascade
Users often report "acidic electrolyte" or "corroded cathode material" despite using "fresh" solvent. The root cause is rarely the solvent's hydrolysis (which is slow), but the hydrolysis of the solute triggered by the solvent's water content .
In Lithium-Ion Battery (LIB) applications, the presence of trace water (>20 ppm) triggers an autocatalytic decomposition loop with the conducting salt, Lithium Hexafluorophosphate (LiPF₆).
The HF Generation Loop
Dissociation: LiPF₆ exists in equilibrium with LiF and PF₅ (Lewis Acid).
Hydrolysis: Water attacks PF₅, forming POF₃ and Hydrofluoric Acid (HF).
Propagation: POF₃ further reacts with water, generating more HF.
Solvent Attack: HF catalyzes the transesterification and ring-opening of carbonates, creating a feedback loop of degradation products (alky fluorides).
Diagram 1: The LiPF₆ Hydrolysis Cascade
This diagram illustrates why even <50 ppm water is catastrophic: one water molecule yields multiple HF molecules.
Caption: The autocatalytic generation of Hydrofluoric Acid (HF) from trace moisture in carbonate electrolytes.
Module 2: Storage & Drying Protocols
The "Sieve" Standard
Distillation is excellent for bulk purification, but for maintaining ultra-low water content (<10 ppm) at the bench, Molecular Sieves are the industry standard. However, 80% of failures occur due to improper activation.
Protocol: Thermal Activation of Molecular Sieves
Do not trust "pre-activated" sieves from the bottle. They are likely compromised.
Sieves are most hygroscopic when cooling. Cooling in ambient air re-saturates them instantly.
5. Storage
Store in a Schlenk flask or glovebox.
Minimize headspace.
Protocol: Solvent Drying
Ratio: Add 10–20% w/v activated 3Å sieves to the carbonate ester.
Time: Allow to stand for 24–48 hours .
Agitation: Swirl gently once; do not continuously stir (this generates dust/fines).
Validation: Test supernatant via Karl Fischer (See Module 3).
Diagram 2: The Drying Workflow
A self-validating loop to ensure solvent integrity.
Caption: Step-by-step workflow for achieving battery-grade dryness using molecular sieves.
Module 3: Troubleshooting & Analytics
Karl Fischer (KF) Titration in Carbonates
Measuring water in DMC/DEC is tricky. Standard reagents can suffer from side reactions, and the low conductivity of pure carbonates can cause noisy endpoints.
Common Failure Modes
Issue 1: Drifting Endpoint (The "Never-Ending" Titration)
Symptom: The titrator keeps counting µg of water but never stabilizes.
Cause: Side reactions. If the KF reagent contains methanol, it can undergo transesterification with the carbonate ester, releasing water or consuming iodine non-stoichiometrically.
Fix:
Use Coulometric titration (mandatory for <100 ppm).
Use Methanol-Free or Aldehyde/Ketone specific reagents (often called "K-type"). While carbonates aren't ketones, these reagents suppress side reactions.
Check the pH.[3][4] It must be buffered between 5 and 7 (use imidazole buffer).
Issue 2: Poor Solubility / Noisy Signal
Symptom: The drift is low, but the results are erratic.
Cause: Linear carbonates (DMC/DEC) are non-polar enough to have poor conductivity in the titration cell.
Fix: Add a solubilizer. A mixture of Chloroform or Long-chain alcohols (like 1-propanol) to the anolyte improves conductivity and sample miscibility.
Data Table: Troubleshooting Matrix
Symptom
Probable Cause
Corrective Action
High Drift (>10 µ g/min )
Cell leak or Side Reaction
Replace septa; Switch to Methanol-Free reagents.
Result is 0 ppm
Anode solution exhausted
Regenerate or replace Anode solution.
Precipitate in Cell
Salt (LiPF₆) insolubility
Add Formamide to the cell to solubilize salts.
Acidic Electrolyte
Hydrolysis of LiPF₆
STOP. Do not use. Neutralize and dispose.
Frequently Asked Questions (FAQ)
Q: Can I use 4Å molecular sieves for DMC?A: It is not recommended. While 4Å sieves trap water, their pore size is large enough to adsorb small organic molecules like methanol (a hydrolysis byproduct) or even the carbonate itself under certain conditions. 3Å sieves are the "Gold Standard" because they exclude virtually everything except water and ammonia, preventing competitive adsorption.
Q: My DMC smells like vinegar. Is it safe to use?A:No. A vinegar or acrid smell indicates significant hydrolysis has occurred, producing acetic acid (in the case of EMC/DEC degradation) or other organic acids. The solvent is compromised and will poison your catalyst or battery SEI.
Q: How long can I store dried solvent over sieves?A: Indefinitely, if the vessel is sealed (Schlenk flask with Teflon stopcock). However, if you open the bottle frequently, the sieves will eventually saturate. Re-test via Karl Fischer weekly if the bottle is in active use.
Q: Why do I see "HF" warnings for carbonates? They aren't acidic.A: Pure carbonates are not acidic. The warning applies to electrolytes (Carbonates + LiPF₆).[5] Once mixed, the potential for HF generation is immediate upon contact with moisture. Always treat used battery electrolyte as Hydrofluoric Acid.
References
Mechanism of LiPF₆ Hydrolysis:
Plakhotnyk, A. V., et al. "Hydrolysis in the system LiPF6—propylene carbonate—dimethyl carbonate—H2O."[5] Journal of Fluorine Chemistry (2003).
(Verified via ResearchGate context)
Molecular Sieve Activation & Selection:
Williams, D. B. G., & Lawton, M. "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry (2010).
Karl Fischer Titration Guides:
Mettler Toledo.[6][7][8] "Basics of Karl Fischer Titration." Technical Guide.
Electrolyte Decomposition Mechanisms:
Stich, M., et al. "Hydrolysis of LiPF6 in Carbonate-Based Electrolytes." Journal of The Electrochemical Society (2018).
Technical Comparison Guide: Electrochemical Reduction of But-3-en-1-yl Methyl Carbonate (BMC) vs. Standard SEI Additives
Topic: Cyclic voltammetry analysis of but-3-en-1-yl methyl carbonate reduction Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals (adapted for Electrochemical/Ba...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Cyclic voltammetry analysis of but-3-en-1-yl methyl carbonate reduction
Content Type: Publish Comparison Guides
Audience: Researchers, scientists, and drug development professionals (adapted for Electrochemical/Battery Scientists).
Executive Summary
In the optimization of Lithium-Ion Battery (LIB) electrolytes, the formation of a robust Solid Electrolyte Interphase (SEI) is paramount.[1][2][3] While Vinylene Carbonate (VC) and Fluoroethylene Carbonate (FEC) are industry standards, they often produce rigid, brittle SEI layers. But-3-en-1-yl methyl carbonate (BMC) , a linear carbonate with a homoallylic alkene tail, represents a class of "flexible" SEI formers.
This guide details the cyclic voltammetry (CV) analysis of BMC, comparing its reduction behavior and passivation kinetics against Allyl Methyl Carbonate (AMC) and Vinylene Carbonate (VC) . The goal is to provide researchers with a self-validating protocol to assess BMC's efficacy in mitigating solvent decomposition.
Experimental Methodology: The Self-Validating Protocol
To ensure data integrity and reproducibility (E-E-A-T), the following protocol minimizes parasitic currents and ensures that the observed peaks are strictly due to additive reduction.
Electrochemical Cell Setup
Configuration: Three-electrode "T-cell" or Swagelok cell.
Working Electrode (WE): Non-graphitized Carbon Black or MCMB Graphite (Composite: 90% Active, 5% PVDF, 5% Super P). Note: Use a low-surface-area carbon to distinguish additive peaks from capacitive background.
Counter Electrode (CE): Lithium Metal foil (99.9% purity, polished).
Reference Electrode (RE): Lithium Metal chip.
Electrolyte Base: 1.0 M LiPF₆ in EC:EMC (3:7 v/v).
Additive Concentration: 1.0 wt% BMC (purified to <10 ppm H₂O).
Cyclic Voltammetry Parameters
Voltage Window: OCV (~3.0 V)
0.01 V 3.0 V vs. Li/Li⁺.
Scan Rate: 0.1 mV/s (First 3 cycles), then 0.5 mV/s.
Reasoning: A slow scan rate is critical in the first cycle to capture the kinetics of the irreversible film-forming reaction.
Temperature: Controlled at 25°C ± 0.5°C.
Workflow Visualization
The following diagram outlines the logical flow of the experimental setup and data validation steps.
Figure 1: Step-by-step workflow for the electrochemical characterization of BMC.
Comparative Analysis: BMC vs. AMC vs. VC
The reduction potential is a thermodynamic indicator of an additive's ability to passivate the electrode before the solvent (EC) decomposes (typically at ~0.8 V).
Reduction Potentials & Characteristics
The following table summarizes the electrochemical behavior of BMC relative to its analogues.
Feature
Vinylene Carbonate (VC)
Allyl Methyl Carbonate (AMC)
But-3-en-1-yl Methyl Carbonate (BMC)
Structure
Cyclic, Conjugated
Linear, Allylic (C=C-C-O)
Linear, Homoallylic (C=C-C-C-O)
Reduction Onset
~1.40 V vs Li/Li⁺
~1.20 V vs Li/Li⁺
~1.10 - 1.20 V vs Li/Li⁺
Mechanism
Ring-opening polymerization
Radical polymerization (Allyl radical)
Radical polymerization (Homoallyl radical)
SEI Nature
Rigid, Poly(VC)
Flexible, Poly(AMC)
Highly Flexible, Poly(BMC)
Key Advantage
High voltage stability
Lower impedance than VC
Improved elasticity; less gas evolution
Interpretation of the BMC Voltammogram
When analyzing the CV of BMC, you will observe a distinct irreversible cathodic peak in the 1.1 V to 1.3 V range.
Comparison to AMC: BMC reduces at a similar or slightly lower potential than AMC. The extra methylene group in BMC (
) insulates the double bond from the electron-withdrawing carbonate group. This makes the double bond slightly more electron-rich and harder to reduce than the allyl group in AMC, but it still reduces before the EC solvent.
Passivation Efficiency: In the second cycle, the peak at ~1.2 V should vanish completely. If the peak persists, the SEI formed is porous or soluble, indicating "passivation failure."
Mechanistic Insight: Reductive Polymerization
Understanding the mechanism is crucial for interpreting "unusual" peaks (e.g., shoulders or doublets).
The Pathway
Unlike EC, which undergoes two-electron reduction to form inorganic
, BMC undergoes a one-electron reduction at the alkene tail.
Electron Transfer: The electron attacks the antibonding orbital of the alkene or carbonate carbonyl.
Radical Formation: A radical anion is generated.
Polymerization: The radical attacks a neighboring BMC molecule, initiating chain growth.
Termination: The polymer precipitates on the graphite surface, forming the SEI.
Mechanistic Diagram
Figure 2: Proposed reductive polymerization pathway of BMC and its role in blocking solvent decomposition.
References
The following sources provide authoritative grounding for the electrochemical behavior of linear unsaturated carbonates and the methodologies described above.
Abe, K. et al. (2004).[1][4] "Additives-containing functional electrolytes for lithium-ion batteries." Journal of Power Sources. (Establishes the reduction potential of Allyl Methyl Carbonate at ~1.2V).
Zhang, S.S. (2006). "A review on electrolyte additives for lithium-ion batteries." Journal of Power Sources. (Comprehensive review of VC and linear carbonate reduction mechanisms).
Xu, K. (2014).[5] "Electrolytes and Interphases in Li-Ion Batteries and Beyond." Chemical Reviews. (The definitive guide on SEI formation chemistry).
Haregewoin, A.M. et al. (2016). "Electrolytes and additives for solid electrolyte interphase (SEI) formation in Li-ion batteries." Energy & Environmental Science.
A Comparative Guide to SEI-Forming Additives: The Established Efficacy of Vinylene Carbonate versus the Theoretical Potential of But-3-en-1-yl Methyl Carbonate
In the pursuit of enhancing the longevity and performance of lithium-ion batteries, the engineering of a stable Solid Electrolyte Interphase (SEI) is of paramount importance. This guide provides an in-depth comparison of...
Author: BenchChem Technical Support Team. Date: March 2026
In the pursuit of enhancing the longevity and performance of lithium-ion batteries, the engineering of a stable Solid Electrolyte Interphase (SEI) is of paramount importance. This guide provides an in-depth comparison of two carbonate-based electrolyte additives: the well-established Vinylene Carbonate (VC) and the theoretically promising but-3-en-1-yl methyl carbonate (MVEC). While VC has been extensively studied and commercially adopted for its ability to form a robust SEI, MVEC remains a largely unexplored molecule. This guide will first delve into the experimentally validated performance of VC, followed by a theoretical evaluation of MVEC's potential as a novel SEI-forming additive, offering a forward-looking perspective for researchers in the field.
Part 1: Vinylene Carbonate (VC) - The Benchmark for SEI Stabilization
Vinylene Carbonate is a widely utilized electrolyte additive renowned for its capacity to polymerize on anode surfaces, creating a stable and protective SEI layer.[1][2] This thin film is crucial for preventing the continuous decomposition of the electrolyte, thereby improving the coulombic efficiency and cycling stability of lithium-ion batteries.[3][4]
Mechanism of SEI Formation
The efficacy of VC lies in its reduction at a higher potential compared to the primary electrolyte solvents, such as ethylene carbonate (EC).[2] This preferential reduction allows for the formation of a passivating layer before the bulk electrolyte begins to decompose. The reduction of VC proceeds through a multi-step process involving the opening of the carbonate ring and subsequent polymerization.
The primary components of a VC-derived SEI include:
Poly(vinylene carbonate) (Poly(VC)) : A polymeric backbone that provides mechanical flexibility to the SEI, which is particularly beneficial for accommodating the volume changes of anodes like silicon.[5]
Lithium Carbonate (Li₂CO₃) : An inorganic component that contributes to the SEI's insulating properties against electron tunneling.[6]
Lithium Alkyl Carbonates : Formed from the reaction of VC reduction intermediates with other electrolyte components.[7]
The presence of VC in the electrolyte has been shown to result in a thinner and more stable SEI compared to electrolytes without additives.
Experimental Data and Performance Metrics
The addition of even small amounts of VC (typically 1-3 wt%) to a standard carbonate-based electrolyte can lead to significant improvements in battery performance.
Performance Metric
Without VC
With VC (1-3 wt%)
Source(s)
First Cycle Coulombic Efficiency (Graphite Anode)
Typically 80-85%
Improved, though sometimes slightly lower initial efficiency is observed before stabilization
Studies have consistently demonstrated that VC-containing electrolytes lead to higher capacity retention and more stable long-term cycling, especially at elevated temperatures and with high-voltage cathodes.[11] For instance, in TiO₂ nanosheet anodes for sodium-ion batteries, the addition of 3% VC resulted in a capacity retention of ~90% after 750 cycles, compared to only 16% for the VC-free electrolyte.[1] Similarly, for high-nickel cathodes like NMC811 paired with a lithium metal anode, a dual-additive system including VC significantly enhanced long-term cycling stability, achieving capacity retentions of approximately 68-76% after 500 cycles at high C-rates, a substantial improvement over the baseline electrolyte which retained less than 30%.[9][12]
Part 2: But-3-en-1-yl Methyl Carbonate (MVEC) - A Theoretical Evaluation
As of the current body of scientific literature, but-3-en-1-yl methyl carbonate (MVEC) has not been investigated as an SEI-forming additive for lithium-ion batteries. However, based on its chemical structure, we can hypothesize its potential behavior and the characteristics of the SEI it might form. MVEC belongs to the class of unsaturated alkyl carbonates, which have been explored as electrolyte additives.
Hypothetical SEI Formation Mechanism
MVEC possesses a terminal vinyl group (C=C double bond) and a carbonate functional group. This structure suggests two primary pathways for its electrochemical reduction at the anode surface:
Reduction of the Carbonate Group : Similar to other carbonate solvents, the carbonate moiety can be reduced, leading to the formation of lithium alkyl carbonates and other decomposition products.
Polymerization via the Vinyl Group : The presence of the vinyl group allows for electropolymerization, which could form a polymeric backbone for the SEI. This is analogous to the mechanism observed for other vinyl-containing additives like vinyl ethylene carbonate (VEC).[13][14]
The key difference between MVEC and VC lies in the structure of the vinyl group and its proximity to the carbonate. In MVEC, the vinyl group is part of a butenyl chain, offering more flexibility compared to the constrained ring structure of VC. This could influence the morphology and mechanical properties of the resulting polymer.
A plausible reduction and polymerization pathway for MVEC is proposed below:
Caption: A comprehensive workflow for evaluating novel SEI-forming additives.
Detailed Methodologies
1. Electrolyte Preparation:
Baseline Electrolyte: Prepare a solution of 1 M LiPF₆ in a 1:1 (v/v) mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) in an argon-filled glovebox.
Additive-Containing Electrolytes: Add 2 wt% of vinylene carbonate (VC) and 2 wt% of but-3-en-1-yl methyl carbonate (MVEC) to the baseline electrolyte, respectively. Stir until fully dissolved.
2. Cell Assembly:
Assemble 2032-type coin cells in an argon-filled glovebox.
Use graphite as the working electrode, lithium metal as the counter and reference electrode, and a polypropylene separator.
Add a consistent amount of the respective electrolyte to each cell.
3. Electrochemical Testing:
Formation Cycles: Cycle the cells at a C/20 rate for the first three cycles between 0.01 and 1.5 V vs. Li/Li⁺.
[15]* Cyclic Voltammetry (CV): Perform CV on a fresh cell from open circuit voltage down to 0.01 V at a slow scan rate (e.g., 0.1 mV/s) to identify the reduction potentials of the additives.
[8]* Long-Term Cycling: Cycle the cells at a C/5 rate for at least 500 cycles, recording the charge/discharge capacity and coulombic efficiency.
Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cells before and after formation, and at regular intervals during long-term cycling, typically over a frequency range of 100 kHz to 10 mHz.
[7]
4. Post-Mortem Analysis:
Disassemble the cycled cells in a glovebox.
Carefully retrieve the graphite anodes and rinse them with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte.
XPS Analysis: Analyze the surface of the dried anodes to determine the elemental and chemical composition of the SEI.
[7]* SEM Imaging: Examine the morphology and thickness of the SEI on the anode surface.
Conclusion
Vinylene carbonate has established itself as a cornerstone additive for creating stable solid electrolyte interphases in lithium-ion batteries, with a wealth of experimental data supporting its efficacy. It consistently improves cycling stability and coulombic efficiency across various anode materials.
But-3-en-1-yl methyl carbonate, on the other hand, represents an intriguing yet unexplored avenue for SEI engineering. Its molecular structure suggests the potential for forming a flexible, polymeric SEI that could be particularly beneficial for next-generation, high-capacity anodes. The lack of experimental data, however, means that its performance remains purely speculative.
The experimental protocols outlined in this guide provide a clear and robust framework for the systematic evaluation of novel additives like MVEC. By directly comparing their performance against the well-defined benchmark of VC, researchers can rigorously assess their potential and contribute to the ongoing advancement of lithium-ion battery technology.
References
Ridgway, P. L., et al. (2009). Effect of Vinylene Carbonate on Graphite Anode Cycling Efficiency. Journal of the Electrochemical Society, 156(11), A863. [Link]
Gummalla, M., et al. (2020). Effect of Vinylene Carbonate Electrolyte Additive on the Surface Chemistry and Pseudocapacitive Sodium-Ion Storage of TiO2 Nanosheet Anodes. Nanomaterials, 11(1), 2. [Link]
ATS Industrial Automation. (2024). Exploring Assembly and Testing of Cylindrical Batteries. [Link]
Zhao, Z., et al. (2026). Enhanced cycling stability of Ni-rich Li-metal cells enabled by dual vinylene carbonate and tris(trimethylsilyl)borate electrolyte additives. Journal of Materials Chemistry A. [Link]
Counsil, M., et al. (2025). Comparative study of vinylene carbonate and lithium difluoro(oxalate)borate additives in a SiOx/graphite. OSTI.GOV. [Link]
Zhao, Z., et al. (2026). Enhanced cycling stability of Ni-rich Li-metal cells enabled by dual vinylene carbonate and tris(trimethylsilyl)borate electrolyte additives. ResearchGate. [Link]
Hjorth, T., et al. (n.d.). Effect of vinylene carbonate electrolyte additive and battery cycling protocol on the electrochemical and cyclability performance of silicon thin-film anodes. ResearchGate. [Link]
Smith, A. J., et al. (n.d.). A High Precision Study of the Effect of Vinylene Carbonate (VC) Additive in Li/Graphite Cells. novonix.com. [Link]
Jang, J., et al. (n.d.). Coulombic efficiency vs cycle number of cells with baseline electrolyte... ResearchGate. [Link]
El-Bouysidy, M., et al. (2018). EIS and XPS Investigation on SEI Layer Formation during First Discharge on Graphite Electrode with a Vinylene Carbonate Doped Imidazolium Based Ionic Liquid Electrolyte. The Journal of Physical Chemistry C, 122(33), 18838-18847. [Link]
Lin, Y.-C., et al. (2018). Understanding the Improved High-Temperature Cycling Stability of a LiNi0.5Mn0.3Co0.2O2/Graphite Cell with Vinylene Carbonate: A Comprehensive Analysis Approach with Liquid Chromatography/Mass Spectrometry and Direct Analysis in Real Time Mass Spectrometry. Analytical Chemistry, 90(6), 3879-3885. [Link]
Garsuch, A., et al. (2024). Effect of Vinylene Carbonate and Fluoroethylene Carbonate on SEI Formation on Graphitic Anodes in Li-Ion Batteries. IAEA International Nuclear Information System. [Link]
Kim, K. E., et al. (2015). A combination of lithium difluorophosphate and vinylene carbonate as reducible additives to improve cycling performance of graphite electrodes at high rates. KAIST. [Link]
EV Engineering & Infrastructure. (2023). What is battery cell formation and testing? [Link]
Institute for Advanced Study. (n.d.). Formation of the Solid-Electrolyte-Interphase on Graphite Anodes. [Link]
Garsuch, A., et al. (2015). Effect of Vinylene Carbonate and Fluoroethylene Carbonate on SEI Formation on Graphitic Anodes in Li-Ion Batteries. DigitalCommons@URI. [Link]
Kurihara, K., et al. (2022). Effect of vinylene carbonate on SEI formation on LiMn2O4 in carbonate-based electrolytes. Physical Chemistry Chemical Physics, 24(42), 25965-25974. [Link]
Nilsen-Nygaard Hjelseng, K., et al. (2024). Unveiling Reaction Pathways of Ethylene Carbonate and Vinylene Carbonate in Li-Ion Batteries. The Journal of Physical Chemistry C. [Link]
Lee, H., et al. (2004). Allyl ethyl carbonate as an additive for lithium-ion battery electrolytes. ResearchGate. [Link]
Highstar. (2025). Battery Manufacturing Process: From Raw Materials to Finished Cells. [Link]
Laserax. (2024). The EV Battery Manufacturing Process: Step by Step. [Link]
Zhang, X., et al. (n.d.). Effects of Vinyl Ethylene Carbonate Additive on Elevated-Temperature Performance of Cathode Material in Lithium Ion Batteries. pubs.acs.org. [Link]
Kitz, P., et al. (2020). Influence of VC and FEC Additives on Interphase Properties of Carbon in Li-Ion Cells Investigated by Combined EIS & EQCM-D. ChemRxiv. [Link]
Advanced Characterization of Electrolyte Degradation: A GC-MS Focused Comparative Guide
Topic: GC-MS Analysis of Electrolyte Degradation Products Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug/Battery Development Professionals Introduction: The Chemical Black Box In high-...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: GC-MS Analysis of Electrolyte Degradation Products
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug/Battery Development Professionals
Introduction: The Chemical Black Box
In high-energy Lithium-Ion Batteries (LIBs), the electrolyte is not merely a transport medium; it is a reactive chemical system that dictates longevity and safety. As a Senior Application Scientist, I often encounter the "black box" problem: a cell fails, but the root cause is buried in a complex matrix of organic carbonates, conducting salts (LiPF₆), and trace degradation byproducts.
While Liquid Chromatography (LC-MS) and Nuclear Magnetic Resonance (NMR) are powerful, Gas Chromatography-Mass Spectrometry (GC-MS) remains the industry workhorse for identifying the volatile organic "fingerprints" of aging—specifically transesterification products and organofluorine toxins. However, standard pharmaceutical GC protocols will fail here. The presence of thermally unstable salts like LiPF₆ requires a specialized, self-validating workflow to prevent instrument damage and artifact generation.
This guide objectively compares GC-MS against its alternatives and provides a field-proven, salt-exclusion protocol for rigorous analysis.
Strategic Comparison: GC-MS vs. Alternatives
Selecting the right tool depends on the "volatility vs. stability" trade-off. Below is a comparative analysis of the three dominant techniques for electrolyte characterization.
Non-volatiles & Thermally Labile: Oligomers, high MW polymers, ionic species.
Bulk Components: Quantification of main solvents and Li-salts.
Sensitivity
Trace (ppb-ppm): Excellent for early-stage degradation markers.
Trace (ppb-ppm): High sensitivity for polar degradation products.
Moderate (0.1 - 1%): Poor for trace impurities; best for major ratios.
Selectivity
Structural Fingerprinting: EI fragmentation libraries (NIST) allow ID of unknowns.
Molecular Weight: Good for mass, but structural isomers often co-elute without MS/MS.
Functional Group Specific: Excellent for distinguishing chemical environments (e.g., F-P bonds).
Critical Limitation
Thermal Instability: LiPF₆ hydrolyzes in the injector, creating HF that damages columns.
Matrix Effects: High salt concentrations suppress ionization (requires diversion).
Complexity: Overlapping peaks in aged samples make trace analysis difficult.
Cost/Throughput
Moderate / High Throughput.
High / Moderate Throughput.
High / Low Throughput.
Verdict: Use GC-MS for identifying specific aging mechanisms (e.g., solvent exchange, fluorination).[1] Use LC-MS for polymer analysis. Use NMR for quantifying bulk salt depletion.
Critical Mechanistic Pathways
To interpret GC-MS data, one must understand what to look for. Degradation follows two primary pathways:
Transesterification: Catalyzed by alkoxides at the anode, linear carbonates exchange alkyl groups (e.g., EMC
DMC + DEC).
Hydrolysis & Fluorination: Trace water reacts with LiPF₆ to form HF and POF₃.[2] These react with solvents to form toxic alkyl fluorophosphates (DMFP, DEFP).
Visualization: Degradation Logic Flow
Figure 1: Primary degradation pathways in LiPF₆/Carbonate electrolytes. Red nodes indicate inorganic species that complicate GC analysis; Blue/Black nodes are the organic targets.
Validated Experimental Protocol: The "Salt-Exclusion" Method
The Challenge: Direct injection of electrolyte containing LiPF₆ is a rookie mistake. In the hot GC injector (
C), LiPF₆ decomposes to PF₅, which hydrolyzes to HF. HF strips the stationary phase of the column (siloxane bleed) and corrodes the MS source.
The Solution: A cold-precipitation extraction protocol.
Step-by-Step Methodology
Cell Disassembly (In Glovebox):
Open the cycled battery cell in an Argon-filled glovebox (
ppm).
Extract the separator and electrode stack.[1] Centrifuge the stack at 4000 rpm for 10 mins to harvest "neat" aged electrolyte.
Salt Precipitation (The Critical Step):
Take
of harvested electrolyte.
Dilute 1:100 in Dichloromethane (DCM) . Note: Do not use methanol or water, as they react with LiPF₆.
Add Internal Standard (ISTD):
of 1,1,3,3-tetramethylurea (or similar stable compound) to correct for evaporation.
Chill: Place the mixture at
C for 2 hours. LiPF₆ is insoluble in cold DCM and will precipitate.
Filtration:
Rapidly filter the cold supernatant through a
PTFE syringe filter into a GC vial.
GC-MS Acquisition:
Column: Rtx-200MS or TG-5SilMS (Trifluoropropylmethyl polysiloxane) – slightly polar phases separate carbonates better than 100% PDMS.
Injector: Split mode (1:50) at
C. Lower temp minimizes thermal artifacts.
MS Mode: Electron Impact (EI) for library matching; Chemical Ionization (CI) with Ammonia if molecular ion identification is required (carbonates fragment heavily in EI).
Visualization: Validated Workflow
Figure 2: Salt-exclusion sample preparation workflow to protect GC instrumentation and ensure data integrity.
Data Synthesis & Interpretation
When analyzing the resulting chromatograms, look for these specific indicators of failure.
Retention Time (Rel)
Compound Class
Significance
Mechanism
Early Eluting
Transesterification Products (DMC, DEC)
High: Indicates anode surface activity.
Alkoxide-catalyzed exchange of EMC.
Mid Eluting
Fluorophosphates (DMFP, DEFP)
Critical: Safety hazard (neurotoxic) & salt consumption.
Reaction of POF₃ with carbonates.
Late Eluting
Oligomers (Diether carbonates)
Moderate: SEI thickening agents.
Ring-opening polymerization of EC.
Self-Validation Check:
Did the Internal Standard peak area remain constant? If not, evaporation of the volatile DCM solvent occurred during handling.
Is there excessive column bleed (m/z 207, 281)? If yes, LiPF₆ removal was incomplete, and HF is degrading the column.
References
Laruelle, S., et al. (2011). "Gas chromatography/mass spectrometry as a suitable tool for the Li-ion battery electrolyte degradation mechanisms study." Journal of Power Sources. Link
Thermo Fisher Scientific. (2022).[3][4] "Identification of Lithium-ion Battery Degradation Products using GC Orbitrap Mass Spectrometry." Application Note. Link
Grützke, M., et al. (2015). "Gas chromatography-mass spectrometry of LiPF6-based electrolytes: The influence of the salt on the decomposition of carbonates." Journal of Chromatography A. Link
Kraft, V., et al. (2015). "Review of GC-MS Analysis of Fluorophosphates as Decomposition Products in Lithium Battery Electrolyte." RSC Advances. Link
Shimadzu Corporation. "GC/MS Analysis of Fluorophosphates as Decomposition Products in Lithium Battery Electrolyte." Application News. Link
Performance comparison of allyl ethyl carbonate vs 3-butenyl methyl carbonate
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides a technical comparison between Allyl Ethyl Carbonate (AEC) and 3-Butenyl...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a technical comparison between Allyl Ethyl Carbonate (AEC) and 3-Butenyl Methyl Carbonate (BMC) . While both are unsaturated organic carbonates, their performance profiles diverge significantly due to the position of the double bond relative to the carbonate moiety.
Allyl Ethyl Carbonate (AEC): Characterized by an allylic C-O bond , rendering it highly reactive toward oxidative addition (with Pd⁰) and reductive decomposition. It is a primary reagent for allylation in organic synthesis and a potent film-forming additive in lithium-ion batteries (LIBs).
3-Butenyl Methyl Carbonate (BMC): Characterized by a homoallylic (isolated) alkene , making the carbonate linkage chemically stable. It functions primarily as a specialized building block or a milder electrolyte additive with higher anodic stability than AEC.
Chemical Profile & Structural Logic
The fundamental difference in performance stems from the bond dissociation energy (BDE) and orbital interactions of the alkyl group attached to the carbonate oxygen.
Feature
Allyl Ethyl Carbonate (AEC)
3-Butenyl Methyl Carbonate (BMC)
Structure
Reactive Motif
Allylic System: The C-O bond is activated by the adjacent -system.
Homoallylic System: The double bond is isolated by an ethylene spacer.
Reactivity Class
Electrophile / Alkylator: Prone to attack and oxidative addition.
Nucleophile / Passive: Behaves as a standard alkyl carbonate; alkene reacts independently.
Key Mechanism
Formation of -Allyl Metal Complexes (e.g., with Pd).[1][2]
Olefin Metathesis or Radical Polymerization (remote from carbonate).
Expert Insight: The "Allyl Effect"
In AEC, the
orbital overlaps with the orbital, significantly lowering the activation energy for bond cleavage. In BMC, the extra methylene () group breaks this conjugation. Consequently, AEC is a reagent (transfers the allyl group), while BMC is a substrate (the carbonate group remains intact unless harsh conditions are applied).
Performance in Organic Synthesis (Drug Development)
For pharmaceutical synthesis, the choice between AEC and BMC depends on whether the goal is functional group transfer or scaffold construction .
A. Palladium-Catalyzed Allylation (Tsuji-Trost Reaction)
AEC Performance:High. AEC is a standard "allyl donor." Upon treatment with Pd(0), it undergoes rapid decarboxylative oxidative addition to form a cationic
-allylpalladium complex. This species reacts with nucleophiles (phenols, amines, malonates) to install the allyl group.
BMC Performance:Inert / Low. BMC cannot form a
-allyl complex directly because the leaving group (carbonate) is not allylic. It resists oxidative addition under standard conditions, making it suitable as a "masked" alkene that survives Pd-catalyzed cross-coupling occurring elsewhere in the molecule.
B. Olefin Metathesis
AEC Performance:Challenging. The allylic oxygen can chelate to Ruthenium catalysts (Grubbs), potentially forming stable, inactive chelates or leading to isomerization.
BMC Performance:Superior. The homoallylic distance prevents "poisoning" chelation. BMC is an excellent substrate for Ring-Closing Metathesis (RCM) to form macrocycles or heterocycles.
Experimental Data: Reactivity Comparison
Reaction Type
AEC Yield / Rate
BMC Yield / Rate
Mechanistic Note
Pd(0) Allylation
>95% (Fast)
<5% (No Reaction)
AEC forms -allyl; BMC requires isomerization to react.
Hydrolysis ()
min
hours
Allylic leaving group stabilizes the transition state.
Performance in Electrochemical Energy Storage
Both carbonates are used as additives to form the Solid Electrolyte Interphase (SEI) on graphite anodes, but they operate via different reduction pathways.
A. Reduction Potential & SEI Formation
AEC: Reduces at ~1.5 V vs. Li/Li⁺ .[3] The allylic radical generated is highly unstable and polymerizes rapidly to form a thick, protective polycarbonate/polyether film.
BMC: Reduces at ~1.0 V vs. Li/Li⁺ (closer to solvent potential). The isolated double bond requires lower potential to activate. The resulting SEI is thinner and more flexible, often leading to lower initial impedance but potentially less protection against solvent co-intercalation.
B. Stability Data
Gas Generation: AEC generates significant propene and
during the first cycle (formation step). BMC generates butene, which is less volatile, potentially reducing cell swelling.
Visualizing the Mechanistic Divergence
The following diagram illustrates the divergent pathways of AEC (Allylation) versus BMC (Metathesis/Inertness) in a synthetic context.
Caption: Mechanistic divergence: AEC undergoes oxidative addition with Palladium to facilitate allylation, whereas BMC resists this pathway, making it suitable for orthogonal transformations like metathesis.
Experimental Protocols
Protocol A: Pd-Catalyzed Allylation using AEC (Standard)
Use this protocol to benchmark AEC reactivity or synthesize allylated APIs.
Reagents: Dissolve the nucleophile (e.g., diethyl malonate, 1.0 equiv) in anhydrous THF (0.2 M).
Base: Add NaH (1.1 equiv) at 0°C and stir for 30 min to generate the enolate.
Catalyst Preparation: In a separate vial, mix
(2.5 mol%) and (10 mol%) in THF under Argon. Stir for 15 min until the solution turns yellow/orange.
Reaction: Add Allyl Ethyl Carbonate (1.2 equiv) to the catalyst solution, then transfer this mixture to the enolate solution.
Monitoring: Stir at Room Temperature. AEC reactions typically complete within 1-2 hours.
Workup: Quench with saturated
, extract with EtOAc, and purify via silica gel chromatography.
Use this protocol to compare the oxidative stability of AEC vs. BMC for battery applications.
Cell Setup: Use a 3-electrode Swagelok cell.
Working Electrode: Platinum (Pt) disk (
).
Counter/Reference Electrodes: Lithium metal foil.
Electrolyte: 1.0 M
in EC/EMC (3:7 v/v) + 1.0 wt% Additive (AEC or BMC) .
Linear Sweep Voltammetry (LSV):
Scan Rate: 5.0 mV/s.
Range: OCV (~3.0 V) to 6.0 V vs.
.
Analysis: Record the onset potential where current density exceeds
.
Expected Result: AEC oxidizes earlier (~4.5 V) due to the electron-rich allyl ether motif. BMC shows stability up to ~4.8 V.
References
Tsuji, J., et al. (1985). "Allylic carbonates.[2][3][4][5] Efficient allylating agents of carbonucleophiles in palladium-catalyzed reactions under neutral conditions." The Journal of Organic Chemistry. Link
Lee, Y. S., et al. (2004). "Allyl ethyl carbonate as an additive for lithium-ion battery electrolytes." Journal of Power Sources. Link
Stokes, B. J., et al. (2012).[6] "Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles." Journal of the American Chemical Society.[6][7] Link
Xu, K. (2014). "Electrolytes and Interphases in Li-Ion Batteries and Beyond." Chemical Reviews. Link
A Senior Application Scientist's Guide to FTIR-Based Purity Assessment of But-3-en-1-yl Methyl Carbonate
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a cornerstone of robust and reproducible research. But-3-en-1-yl methyl carbonate, a key building block in...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a cornerstone of robust and reproducible research. But-3-en-1-yl methyl carbonate, a key building block in various synthetic pathways, is no exception. Its reactive alkene and carbonate functionalities demand stringent quality control to prevent downstream reaction failures and the introduction of unwanted impurities. This guide provides an in-depth, technically-grounded comparison of Fourier-Transform Infrared (FTIR) spectroscopy with other analytical techniques for the purity assessment of but-3-en-1-yl methyl carbonate, supported by experimental insights and protocols.
The Critical Role of Purity in Synthesis
The presence of impurities in but-3-en-1-yl methyl carbonate can have significant consequences. For instance, unreacted but-3-en-1-ol can lead to unwanted side reactions in subsequent steps, while residual catalysts or byproducts from its synthesis can poison catalysts or introduce structural analogs that are difficult to separate from the final product. Therefore, a reliable and efficient analytical method for purity determination is not just a quality control measure; it is a critical component of process optimization and validation.
FTIR Spectroscopy: A First-Line Tool for Purity Assessment
FTIR spectroscopy has emerged as a powerful, non-destructive, and rapid technique for the qualitative and quantitative analysis of organic compounds.[1] It provides a molecular "fingerprint" by measuring the absorption of infrared radiation by the specific vibrational modes of a molecule's functional groups.[2] This makes it an ideal first-line tool for assessing the purity of but-3-en-1-yl methyl carbonate.
Interpreting the FTIR Spectrum of But-3-en-1-yl Methyl Carbonate
While a publicly available, peer-reviewed FTIR spectrum for but-3-en-1-yl methyl carbonate is not readily found, we can confidently predict its key absorption bands based on its structure. Furthermore, the FTIR spectrum of the closely related allyl methyl carbonate provides an excellent reference point.[3]
The key functional groups in but-3-en-1-yl methyl carbonate and their expected FTIR absorption regions are:
C=C (Alkene): The carbon-carbon double bond stretch is expected to appear as a weak to medium band around 1640-1680 cm⁻¹ .
=C-H (Alkene): The stretching vibration of the hydrogens attached to the double bond typically gives rise to a medium intensity band just above 3000 cm⁻¹, in the range of 3010-3090 cm⁻¹ .
C=O (Carbonate): The carbonyl stretch of the carbonate group is a very strong and sharp absorption, typically found in the region of 1740-1760 cm⁻¹ .
C-O (Carbonate): The C-O stretching vibrations of the carbonate group will produce strong bands in the fingerprint region, typically around 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ .
C-H (Alkyl): The stretching vibrations of the sp³ hybridized C-H bonds in the butyl chain will appear as strong bands just below 3000 cm⁻¹, in the range of 2850-2980 cm⁻¹ .
The FTIR spectrum of allyl methyl carbonate clearly shows these characteristic peaks, which can be used as a guide for interpreting the spectrum of but-3-en-1-yl methyl carbonate.
Identifying Potential Impurities with FTIR
The true power of FTIR in purity assessment lies in its ability to detect characteristic peaks of potential impurities. The synthesis of but-3-en-1-yl methyl carbonate, likely from but-3-en-1-ol and a methylating agent like methyl chloroformate or dimethyl carbonate, can introduce several predictable impurities.
Unreacted But-3-en-1-ol: The most common impurity would be the starting alcohol. Its presence would be indicated by a broad O-H stretching band in the region of 3200-3600 cm⁻¹ . This is a very distinct and easily identifiable peak.
Dimethyl Carbonate (DMC) or Methyl Chloroformate: Residual starting materials would have their own characteristic spectra. DMC, for instance, would show a strong C=O stretch around 1750 cm⁻¹.
Transesterification Byproducts: If the synthesis involves transesterification with dimethyl carbonate, symmetrical carbonates like di(but-3-en-1-yl) carbonate could be formed. While structurally similar, subtle shifts in the C=O and C-O stretching frequencies might be observable.
Solvent Residues: Depending on the reaction and purification conditions, residual solvents would also be detectable by their characteristic FTIR peaks.
Quantitative Purity Assessment by FTIR: A Step-by-Step Protocol
FTIR is not just a qualitative tool; it can be used for quantitative analysis by correlating the absorbance of a specific peak with the concentration of the analyte, following the Beer-Lambert Law.[4]
Here is a generalized protocol for the quantitative analysis of but-3-en-1-yl methyl carbonate purity:
Standard Preparation: Prepare a series of calibration standards with known concentrations of pure but-3-en-1-yl methyl carbonate in a suitable infrared-transparent solvent (e.g., carbon tetrachloride or chloroform). Also, prepare standards containing known concentrations of the primary expected impurity (e.g., but-3-en-1-ol).
Instrument Setup:
Select an appropriate sampling technique. For liquids, Attenuated Total Reflectance (ATR) is often the most convenient method.[5] Transmission cells with a known path length can also be used for greater accuracy.
Set the spectral range to cover the key functional group regions (e.g., 4000-650 cm⁻¹).
Choose a suitable resolution (e.g., 4 cm⁻¹).
Collect a background spectrum of the pure solvent.
Data Acquisition:
Acquire the FTIR spectra of each calibration standard and the sample to be analyzed.
Ensure consistent sample handling and measurement conditions.
Data Analysis:
Identify a unique and well-resolved absorption band for but-3-en-1-yl methyl carbonate (e.g., the C=O stretch at ~1750 cm⁻¹) and for the primary impurity (e.g., the O-H stretch of but-3-en-1-ol).
Measure the absorbance (peak height or area) of these characteristic peaks for each standard and the sample.
Construct a calibration curve by plotting the absorbance versus the concentration for the standards.
Determine the concentration of but-3-en-1-yl methyl carbonate and the key impurity in the sample from the calibration curve.
Comparison with Alternative Analytical Techniques
While FTIR is an excellent screening tool, a comprehensive purity assessment often benefits from orthogonal methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques that provide complementary information.[6][7]
Feature
FTIR Spectroscopy
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC)
Principle
Vibrational spectroscopy (absorption of IR radiation)
Differential partitioning between a mobile and stationary phase
Partitioning between a carrier gas and a stationary phase
Information
Functional groups, molecular structure
Separation and quantification of components in a mixture
Separation and quantification of volatile components
Primary Use
Rapid identification, functional group analysis, screening for major impurities
High-resolution separation, accurate quantification of non-volatile and thermally labile compounds
Analysis of volatile and thermally stable compounds, residual solvents
Sensitivity
Generally lower for trace impurities
High, can detect impurities at low ppm levels
Very high, especially with sensitive detectors (e.g., FID, MS)
Selectivity
Moderate, overlapping peaks can be an issue
High, excellent for separating structurally similar compounds
Very high, capable of resolving complex mixtures of volatile compounds
Requires sample dissolution in a suitable mobile phase
Sample must be volatile or derivatized
Best for...
Rapidly confirming the identity of the main component and detecting major functional group impurities (e.g., residual alcohol).
Accurately quantifying non-volatile impurities and isomers.
Detecting and quantifying volatile impurities and residual solvents.
Conclusion: An Integrated Approach to Purity Assessment
For the comprehensive purity analysis of but-3-en-1-yl methyl carbonate, an integrated approach is recommended. FTIR spectroscopy serves as an invaluable, rapid screening tool for confirming the presence of the key functional groups and for the semi-quantitative detection of major impurities like unreacted but-3-en-1-ol. For rigorous quantitative analysis and the detection of trace-level impurities, HPLC is the method of choice due to its superior separation capabilities for this type of non-volatile compound. GC analysis is essential for the detection and quantification of any residual volatile solvents from the synthesis and purification process.
By understanding the strengths and limitations of each technique, researchers and drug development professionals can implement a robust quality control strategy, ensuring the integrity of their synthetic intermediates and the success of their research and development endeavors.
References
ResearchGate. (2025, October 8). Comparative+Evaluation+of+Aspirin+Purity+Using+Titration,+Infra-red+(IR),+and+Nuclear+Magnetic+Resonance+(NMR)+Spectroscopy +A+Multi-Technique+Quality+Control+Study (3). Retrieved from [Link]
Chromatography Online. (2025, October 27). Difference between FTIR Analysis and HPLC Analysis. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). FTIR combined with chemometric tools (fingerprinting spectroscopy) in comparison to HPLC: which strategy offers more opportunities as a green analytical chemistry technique for pharmaceutical analysis. Retrieved from [Link]
Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]
Elsevier. (2019, June 1). The Importance of Fourier-Transform Infrared Spectroscopy in the Identification of Carbonate Phases Differentiated in Magnesium Content. Arabian Journal of Chemistry.
PMC. (2016, February 21). Simple, fast, and accurate methodology for quantitative analysis using Fourier transform infrared spectroscopy, with bio-hybrid fuel cell examples. Retrieved from [Link]
UniTechLink. (2023). Step-by-step Analysis of FTIR. Retrieved from [Link]
TCA Lab / Alfa Chemistry. (2025, October 20). Quantitative Analysis by Infrared Spectroscopy: Methods and Procedures. Retrieved from [Link]
PubChem. (n.d.). Hex-3-en-1-yl methyl carbonate, (3Z)-. Retrieved from [Link]
precisionFDA. (n.d.). HEX-3-EN-1-YL METHYL CARBONATE, (3Z)-. Retrieved from [Link]
The Good Scents Company. (n.d.). (Z)-3-hexen-1-yl methyl carbonate liffarome (IFF). Retrieved from [Link]
ResearchGate. (2021, March 13). Clean synthesis of ethyl methyl carbonate using Mg-Al mixed oxide as catalyst. Retrieved from [Link]
IntechOpen. (2022, September 7). IR Spectroscopy in Qualitative and Quantitative Analysis. Retrieved from [Link]
SIELC Technologies. (2018, February 16). (3Z)-Hex-3-en-1-yl methyl carbonate. Retrieved from [Link]
ResearchGate. (2025, August 10). New Process for the Preparation of Methyl Carbonates. Retrieved from [Link]
ACS Omega. (2024, June 7). Dialkyl Carbonate Synthesis Using Atmospheric Pressure of CO2. Retrieved from [Link]
Wiley Online Library. (2016, September 26). Method development for separating organic carbonates by ion‐exchange high‐performance liquid chromatography. Retrieved from [Link]
PMC. (n.d.). Synthesis of Mixed Carbonates via a Three-Component Coupling of Alcohols, CO2, and Alkyl Halides in the Presence of K2CO3 and Tetrabutylammonium Iodide. Retrieved from [Link]
Beilstein Journals. (2016, August 26). Ionic liquids as transesterification catalysts: applications for the synthesis of linear and cyclic organic carbonates. Retrieved from [Link]
MDPI. (2022, May 18). Synthetic Routes to Crystalline Complex Metal Alkyl Carbonates and Hydroxycarbonates via Sol–Gel Chemistry—Perspectives for Advanced Materials in Catalysis. Retrieved from [Link]
Google Patents. (n.d.). CN102320927A - Synthesis method of 3-butyne-1-ol.
Organic Syntheses. (2016, September 27). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Retrieved from [Link]
The Unseen Architect: A Comparative Guide to the Impact of Chain Length on Unsaturated Carbonate Additive Efficiency in Lithium-Ion Batteries
For the researchers, scientists, and drug development professionals at the forefront of energy storage innovation, the quest for the perfect lithium-ion battery electrolyte is a journey of molecular precision. The Solid...
Author: BenchChem Technical Support Team. Date: March 2026
For the researchers, scientists, and drug development professionals at the forefront of energy storage innovation, the quest for the perfect lithium-ion battery electrolyte is a journey of molecular precision. The Solid Electrolyte Interphase (SEI), a nanoscopically thin layer formed on the anode surface, stands as the gatekeeper to battery longevity and performance. Its composition, dictated by the electrolyte and its additives, is paramount. Among the most critical of these additives are unsaturated carbonates, small molecules that sacrificially polymerize to create a stable and protective SEI.
This guide delves into the nuanced yet critical role of a fundamental molecular parameter: the alkyl chain length of these unsaturated carbonate additives. We will explore how this seemingly minor structural modification profoundly influences SEI properties, and consequently, the overall efficiency, lifespan, and safety of lithium-ion batteries. This analysis is grounded in experimental data and provides a framework for the rational design of next-generation electrolytes.
The Critical Role of Unsaturated Carbonate Additives
In a standard lithium-ion cell, the electrolyte, typically a solution of lithium salt in a mixture of cyclic and linear carbonates (e.g., ethylene carbonate (EC) and dimethyl carbonate (DMC)), is not thermodynamically stable at the low potentials of the lithiated graphite anode.[1] Without a protective layer, the electrolyte would continuously decompose, consuming lithium inventory and leading to rapid capacity fade and gas generation.
Unsaturated carbonate additives, such as the industry-standard Vinylene Carbonate (VC), are introduced in small quantities (typically 1-5 wt%) to preempt this destructive process.[2] These molecules possess a higher reduction potential than the bulk electrolyte solvents, meaning they are preferentially reduced on the anode surface during the initial formation cycles.[2] This reduction initiates a polymerization reaction, forming a stable, ionically conductive, and electronically insulating SEI layer. A well-formed SEI is the bedrock of a high-performance lithium-ion battery, preventing further electrolyte decomposition and ensuring efficient lithium-ion transport.[1][3]
The Impact of Alkyl Chain Length: A Comparative Analysis
The most commonly studied unsaturated carbonate additives are Vinylene Carbonate (VC) and, to a lesser extent, Vinyl Ethylene Carbonate (VEC). These molecules represent the foundational members of a homologous series where the length of the alkyl chain substituent on the carbonate ring can be varied. While comprehensive studies on a wide range of chain lengths are still emerging, a comparative analysis of VC and VEC provides crucial insights into the structure-property relationships at play.
Vinylene Carbonate (VC): The Benchmark
VC is a cyclic carbonate with a carbon-carbon double bond within the ring. Its compact and rigid structure is believed to contribute to the formation of a thin, dense, and highly effective SEI layer.[2] The polymerization of VC is thought to proceed via a radical mechanism, leading to the formation of poly(VC), a key component of the protective SEI.[2][4]
Vinyl Ethylene Carbonate (VEC): The Longer Chain Alternative
VEC is structurally similar to VC but possesses a vinyl group attached to the ethylene carbonate ring. This seemingly small difference of an additional -CH2- group introduces greater molecular flexibility and alters the resulting SEI composition and properties.
Recent studies have revealed a surprising divergence in the behavior of VC and VEC. While VC primarily acts on the anode to form a robust SEI, VEC has been shown to also influence the cathode-electrolyte interphase (CEI).[5] Some research suggests that VEC may not form as an effective anode SEI as VC, but its beneficial effects could stem from the stabilization of the cathode surface.[5]
The addition of VEC has been shown to improve the cycling performance of cells, particularly at elevated temperatures. For instance, the addition of 2% VEC to a LiNi0.8Co0.2O2/Li cell significantly improved capacity retention after 100 cycles at 50°C, increasing it from 68.8% to 84.8%.[5][6] This improvement is attributed to the formation of a stable SEI layer that prevents the subsequent decomposition of the electrolyte.[5][6]
Longer-Chain Unsaturated Carbonates: The Frontier
Data on unsaturated carbonates with alkyl chains longer than the ethyl group in VEC is scarce in publicly available literature. However, based on the observed trends with VC and VEC, we can hypothesize the potential impacts of further chain elongation:
Increased Solubility and Wetting: Longer alkyl chains could enhance the additive's solubility in non-polar electrolyte components and improve the wetting of electrode surfaces.
SEI Flexibility and Morphology: The incorporation of longer, more flexible alkyl chains into the polymer backbone of the SEI could result in a more pliable and less brittle interphase. This could be advantageous for accommodating the volume changes of high-capacity anodes like silicon.
Ionic Conductivity: An increase in the aliphatic character of the SEI could potentially hinder lithium-ion transport, leading to higher interfacial impedance.
Electrochemical Stability: The oxidative stability of the additive might decrease with increasing chain length, potentially leading to undesirable reactions at the cathode.
Experimental Data: A Head-to-Head Comparison
To provide a clear and objective comparison, the following table summarizes key performance metrics for VC and VEC based on available experimental data. It is important to note that direct, side-by-side comparisons under identical conditions are limited, and performance can be highly dependent on the specific cell chemistry and testing protocols.
Additive
Typical Concentration
Key Performance Impact
SEI/CEI Characteristics
Reference
Vinylene Carbonate (VC)
1-2 wt%
Forms a stable anode SEI, improves coulombic efficiency, and reduces parasitic reactions at the positive electrode.[7]
Primarily forms a thin, dense poly(VC)-based SEI on the anode.[2][4]
The robust evaluation of electrolyte additives requires a suite of electrochemical and analytical techniques. Below are detailed, step-by-step methodologies for key experiments.
Electrochemical Cycling Performance
Objective: To assess the impact of the additive on capacity retention, coulombic efficiency, and rate capability.
Methodology:
Cell Assembly: Assemble coin cells (e.g., 2032-type) in an argon-filled glovebox with low moisture and oxygen levels (<0.1 ppm). Use the desired anode (e.g., graphite, silicon-graphite composite) and cathode (e.g., NMC, LFP) materials, a microporous separator, and the electrolyte with and without the additive at a specified concentration.
Formation Cycles: Perform two to three initial, slow-rate (e.g., C/20 or C/10) charge-discharge cycles at a controlled temperature (e.g., 25°C) to form the SEI layer.
Cycling Protocol: Cycle the cells at a moderate rate (e.g., C/3 or C/2) for an extended number of cycles (e.g., 100-500 cycles) at a specified temperature (e.g., 25°C or 50°C).
Rate Capability Test: After a set number of cycles, subject the cells to a series of increasing charge and discharge rates (e.g., C/5, C/2, 1C, 2C, 5C) to evaluate their performance under high-power conditions.
Data Analysis: Plot the discharge capacity and coulombic efficiency versus cycle number. Compare the capacity retention and average coulombic efficiency for cells with different additives.
Electrochemical Impedance Spectroscopy (EIS)
Objective: To probe the impedance of the SEI and the charge transfer resistance at the electrode-electrolyte interface.
Methodology:
Cell Preparation: Use either a two-electrode coin cell or a three-electrode cell with a lithium metal reference electrode for more accurate measurements.
Measurement Conditions: After the formation cycles and at desired states of charge (e.g., fully charged and fully discharged), apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
Data Analysis: Fit the resulting Nyquist plots to an equivalent circuit model to extract values for the SEI resistance (R_SEI) and the charge transfer resistance (R_ct). Compare these values for electrolytes with different additives.
SEI Characterization: X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the elemental and chemical composition of the SEI layer.
Methodology:
Sample Preparation: After a set number of cycles, carefully disassemble the cells in an argon-filled glovebox. Gently rinse the anode with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte and dry it under vacuum.
XPS Analysis: Transfer the anode to the XPS instrument without exposure to air. Acquire survey spectra to identify the elements present and high-resolution spectra for key elements (e.g., C 1s, O 1s, Li 1s, F 1s) to determine their chemical states.
Depth Profiling: Use an argon ion beam to sputter away the surface layers of the SEI to analyze its composition as a function of depth.
Data Analysis: Analyze the peak positions and areas in the high-resolution spectra to identify the chemical species present in the SEI (e.g., Li2CO3, lithium alkyl carbonates, poly(VC)).
Mechanistic Insights and Visualizations
The underlying mechanism of SEI formation and its resulting structure are critical to understanding the performance differences between additives.
SEI Formation Mechanism
The polymerization of unsaturated carbonates is initiated by their reduction on the anode surface. For VC, this leads to the formation of a stable, cross-linked polymer network. The presence of an alkyl chain in VEC and longer-chain analogs can influence the polymerization process and the final structure of the SEI. The increased flexibility of the alkyl chain may lead to a less dense and more porous SEI structure.
Caption: Comparative SEI formation mechanisms.
Experimental Workflow
The comprehensive evaluation of a novel unsaturated carbonate additive follows a logical progression from synthesis and initial screening to in-depth characterization.
Caption: Experimental workflow for additive evaluation.
Conclusion and Future Outlook
The length of the alkyl chain on an unsaturated carbonate additive is a critical design parameter that significantly influences the properties of the SEI and the overall performance of a lithium-ion battery. While vinylene carbonate remains the benchmark due to its ability to form a thin and robust SEI, longer-chain additives like vinyl ethylene carbonate offer potential benefits, particularly for high-temperature performance, albeit through potentially different mechanisms that may involve the cathode interface.
The exploration of unsaturated carbonates with even longer alkyl chains represents a promising, yet underexplored, frontier in electrolyte design. Future research should focus on the systematic synthesis and evaluation of a homologous series of these additives to establish clear structure-property-performance relationships. Such studies, guided by the experimental frameworks outlined in this guide, will be instrumental in developing tailored electrolyte formulations for next-generation lithium-ion batteries with enhanced energy density, cycle life, and safety.
References
Characterization of the solid electrolyte interfaces (SEI) on graphite... - ResearchGate. Available at: [Link]
Effects of Vinyl Ethylene Carbonate Additive on Elevated-Temperature Performance of Cathode Material in Lithium Ion Batteries. Available at: [Link]
Characterization of SEI formed on graphite anodes. a) Cell... - ResearchGate. Available at: [Link]
Formation of the Solid-Electrolyte-Interphase on Graphite Anodes. Available at: [Link]
Quantifying Lithium Ion Exchange in Solid Electrolyte Interphase (SEI) on Graphite Anode Surfaces - MDPI. Available at: [Link]
Impact of electrolyte impurities and SEI composition on battery safety - PMC. Available at: [Link]
Evaluating electrolyte additives for lithium-ion cells: A new Figure of Merit approach. Available at: [Link]
SEI Growth Impacts of Lamination, Formation and Cycling in Lithium Ion Batteries - MDPI. Available at: [Link]
Evaluating electrolyte additives for lithium-ion cells: a new Figure of Merit Approach - OSTI.GOV. Available at: [Link]
Electrochemical performance of synthesized functional additives and... - ResearchGate. Available at: [Link]
Correlating long-term lithium ion battery performance with solid electrolyte interphase (SEI) layer properties - TRACE: Tennessee. Available at: [Link]
Re-evaluating common electrolyte additives for high-voltage lithium ion batteries. Available at: [Link]
SEI Growth Impacts of Lamination, Formation and Cycling in Lithium Ion Batteries. Available at: [Link]
Thick solid electrolyte interphases grown on silicon nanocone anodes during slow cycling and their negative effects on the performance of Li-ion batteries - Nanoscale (RSC Publishing). Available at: [Link]
Identifying the Role of Electrolyte Additives for Lithium Plating on Graphite Electrode by Operando X-ray Tomography - Chalmers Research. Available at: [Link]
Synthetic strategies to substituted vinylene carbonates. - ResearchGate. Available at: [Link]
Effect of Vinylethylene Carbonate and Fluoroethylene Carbonate Electrolyte Additives on the Performance of Lithia-Based Cathodes | ACS Omega - ACS Publications. Available at: [Link]
CN1789259A - Process for synthesizing vinylene carbonate - Google Patents.
Effects of Vinyl Ethylene Carbonate Additive on Elevated-Temperature Performance of Cathode Material in Lithium Ion Batteries - ResearchGate. Available at: [Link]
Effect of Vinylene Carbonate and Fluoroethylene Carbonate on SEI Formation on Graphitic Anodes in Li-Ion Batteries - SciSpace. Available at: [Link]
Comparative Study of Vinylene Carbonate and Lithium Difluoro(oxalate)borate Additives in a SiOx/Graphite Anode Lithium-Ion Battery in the Presence of Fluoroethylene Carbonate - PubMed. Available at: [Link]
Effect of vinylene carbonate on SEI formation on LiMn2O4 in carbonate-based electrolytes. Available at: [Link]
Comparative study of fluoroethylene carbonate and vinylene carbonate for silicon anodes in lithium ion batteries - DigitalCommons@URI. Available at: [Link]
Synthesis and Reactions of Vinylene Carbonate | Journal of the American Chemical Society. Available at: [Link]
Effect of Vinyl Ethylene Carbonate on Electrochemical Characteristics for Activated Carbon/Li4Ti5O12 Capacitors - ResearchGate. Available at: [Link]
Comparative Study of Vinyl Ethylene Carbonate (VEC) and Vinylene Carbonate (VC) in LiCoO2/Graphite Pouch Cells Using High Precision Coulometry and Electrochemical Impedance Spectroscopy Measurements on Symmetric Cells - ResearchGate. Available at: [Link]
EP1101762B1 - Process for preparation of vinylene carbonate and its use - Google Patents.
Advanced Electrolyte Additives for Lithium-Ion Batteries: Classification, Function, and Future Directions - ACS Publications. Available at: [Link]
CN101838256A - Method for synthesizing vinylethylene carbonate - Google Patents.
A Comparative Guide to Enhancing Li-ion Battery Discharge Capacity Retention with 3-Butenyl Methyl Carbonate
In the relentless pursuit of higher energy density and longer cycle life for lithium-ion batteries (LIBs), the stability of the electrode-electrolyte interface remains a critical challenge. Capacity fade, the gradual los...
Author: BenchChem Technical Support Team. Date: March 2026
In the relentless pursuit of higher energy density and longer cycle life for lithium-ion batteries (LIBs), the stability of the electrode-electrolyte interface remains a critical challenge. Capacity fade, the gradual loss of a battery's ability to hold a charge, is a primary obstacle, particularly under demanding conditions such as high voltage operation. A key strategy to mitigate this degradation is the use of electrolyte additives, small quantities of specific compounds that can dramatically alter the interfacial chemistry for the better.
This guide provides an in-depth technical comparison of a promising, yet less-explored additive, 3-butenyl methyl carbonate (BEMC), with other established alternatives. We will delve into the proposed mechanisms of action, present comparative performance data, and provide detailed experimental protocols for researchers and battery scientists to validate and expand upon these findings.
The Challenge of Interfacial Instability and the Role of Film-Forming Additives
During the initial charging cycles of a LIB, the electrolyte decomposes at the anode surface to form a passivation layer known as the Solid Electrolyte Interphase (SEI).[1] An ideal SEI is electronically insulating but ionically conductive, allowing Li-ions to pass through while preventing further electrolyte reduction.[1][2] However, in standard carbonate-based electrolytes, the naturally formed SEI can be unstable, leading to continuous electrolyte consumption, impedance growth, and a decline in capacity retention.[3]
Film-forming additives are introduced in small concentrations (typically 1-5 wt%) to preferentially decompose and form a more robust and stable SEI layer.[3][4] These additives typically possess higher reductive potentials than the bulk electrolyte solvents, ensuring they react first to pacify the electrode surface.[5]
3-Butenyl Methyl Carbonate (BEMC): A Promising Candidate
BEMC is an unsaturated carbonate ester with a terminal double bond in its butenyl group. While extensive research on BEMC is still emerging, its molecular structure suggests a mechanism analogous to well-studied vinyl- and allyl-containing carbonate additives.
Proposed Mechanism of Action
The key to BEMC's efficacy is believed to lie in the electrochemical reactivity of its terminal double bond. During the initial lithiation of the anode, BEMC is preferentially reduced at a higher potential than the primary electrolyte solvents like ethylene carbonate (EC) or ethyl methyl carbonate (EMC).[6] This reduction likely initiates a radical polymerization process.
The proposed mechanism involves the following steps:
Electrochemical Reduction: The butenyl group's double bond accepts an electron, forming a radical anion.
Ring Opening & Polymerization: This radical can then attack other BEMC molecules or other electrolyte components, initiating a polymerization cascade.
SEI Formation: This process forms a stable, polymeric SEI layer on the anode surface. The resulting polymer is likely composed of polycarbonate chains, which are known to be effective components of a stable SEI.
This polymer-rich SEI is hypothesized to be more flexible and resilient than the SEI formed from standard electrolytes, better accommodating the volume changes of the anode during cycling and preventing cracking and continuous electrolyte decomposition.
Caption: A typical experimental workflow for evaluating electrolyte additives.
Part 1: Electrolyte Preparation and Cell Assembly
Baseline Electrolyte Preparation: Prepare a standard electrolyte, for example, 1.0 M LiPF6 in a 3:7 weight ratio of ethylene carbonate (EC) to ethyl methyl carbonate (EMC).
Additive-Containing Electrolytes: Prepare separate batches of the baseline electrolyte containing 1 wt%, 2 wt%, and 5 wt% of BEMC, VC, and FEC, respectively.
Cell Assembly: Assemble CR2032 coin cells in an argon-filled glovebox. Use NMC622 as the cathode, graphite as the anode, and a Celgard separator. [7]Ensure consistent electrode loadings and electrolyte volume in each cell.
Part 2: Electrochemical Characterization
Formation Cycling: Subject all cells to two formation cycles at a C/20 rate between 2.8 V and 4.4 V at 25°C. [7]This initial slow cycling is critical for the formation of a stable SEI.
Galvanostatic Cycling: Cycle the cells for at least 200 cycles at a 1C charge and discharge rate between 2.8 V and 4.4 V. Record the charge and discharge capacities for each cycle to determine capacity retention and coulombic efficiency.
3. Rate Capability Testing: After the initial cycles, test the rate capability by cycling the cells at various C-rates (e.g., C/5, C/2, 1C, 2C, 5C).
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements on the cells at a fully charged state after the formation cycles and at regular intervals during long-term cycling (e.g., after 50, 100, and 200 cycles). This will provide insights into the evolution of interfacial and charge-transfer resistances.
[8]
Part 3: Post-Mortem Analysis
Cell Disassembly: After cycling, carefully disassemble the cells in an argon-filled glovebox.
Surface Analysis (XPS): Analyze the surface of the harvested anodes and cathodes using X-ray Photoelectron Spectroscopy (XPS) to determine the chemical composition of the SEI and Cathode Electrolyte Interphase (CEI).
[5]3. Morphological Analysis (SEM/TEM): Use Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to observe the morphology of the electrode surfaces and the thickness of the SEI layer.
[9]
Conclusion and Future Outlook
While direct experimental data for 3-butenyl methyl carbonate is still needed, the foundational principles of unsaturated carbonate additives suggest its strong potential for enhancing the discharge capacity retention of high-voltage lithium-ion batteries. Its proposed mechanism of forming a stable, polymeric SEI through electrochemical polymerization offers a promising avenue for mitigating capacity fade.
The comparative framework and detailed experimental protocols provided in this guide are intended to empower researchers to systematically evaluate BEMC against current state-of-the-art additives. Future work should focus on optimizing the concentration of BEMC, understanding its synergistic effects with other additives, and evaluating its performance across a range of cathode and anode chemistries. Through such rigorous investigation, the full potential of novel additives like BEMC can be unlocked, paving the way for the next generation of high-performance lithium-ion batteries.
References
Zhang, Y., et al. (2013). Challenges in the Development of Film-Forming Additives for Lithium Ion Battery: A Review. American Journal of Analytical Chemistry, 4, 7-12.
Film-forming electrolyte additives for rechargeable lithium-ion batteries: progress and outlook. (n.d.). Semantic Scholar.
Film-forming electrolyte additives for rechargeable lithium-ion batteries: progress and outlook.
Electrolyte Additives in Lithium Ion EV Batteries and the Relationship of the SEI Composition to Cell Resistance and Lifetime. (2020). MDPI.
Revealing the Impact of Film-forming Electrolyte Additives on Lithium Metal Batteries via Solid St
Impact of Electrolyte Additives on the Lifetime of High Voltage NMC Lithium-Ion Pouch Cells. (2024).
Film-forming electrolyte additives for rechargeable lithium-ion batteries: Progress and outlook. (n.d.).
High-Voltage Electrolyte Additive for High-Energy Lithium-Ion Batteries (17th International Meeting on Lithium B
Comparative Study of Vinylene Carbonate and Lithium Difluoro(oxalate)
Impact of Electrolyte Additives on the Lifetime of High Voltage NMC Lithium-Ion Pouch Cells. (n.d.).
Nguyen, C. C. (2014).
Improving Cycle Life and Capacity Retention in PVMPO‖Li Dual‐Ion Lithium‐Organic Batteries Using an EC‐Free and FEC Additive Containing Electrolyte. (n.d.). PMC.
Effect of additives on the high-temperature performance of a sodium bis(oxalato)
A Comparative Study of Vinylene Carbonate and Fluoroethylene Carbonate Additives for LiCoO2/Graphite Pouch Cells. (2025).
The Impact of Vinylene Carbonate, Fluoroethylene Carbonate and Vinyl Ethylene Carbonate Electrolyte Additives on Electrode/Electrolyte Reactivity Studied Using Accelerating Rate Calorimetry. (n.d.).
Evaluating electrolyte additives for lithium-ion cells: a new Figure of Merit Approach. (n.d.). OSTI.GOV.
Allyl ethyl carbonate as an additive for lithium-ion battery electrolytes. (n.d.).
Influence of Carbonate Solvents on Solid Electrolyte Interphase Composition over Si Electrodes Monitored by In Situ and Ex Situ Spectroscopies. (n.d.). PMC.
The Impact of Different Substituents in Fluorinated Cyclic Carbonates in the Performance of High Voltage Lithium-Ion Battery Electrolyte (Journal Article). (2021). DOE PAGES.
Functional additives assisted ester-carbonate electrolyte enables wide temperature operation of a high-voltage (5 V-Class) Li-ion battery. (n.d.).
Influence of Vinylene Carbonate and Fluoroethylene Carbonate on Open Circuit and Floating SoC Calendar Aging of Lithium-Ion B
Improving High-Voltage Performance of Lithium-Ion Batteries with Sulfolane as an Electrolyte Additive. (2025).
Electrochemical investigation of carbonate-based electrolytes for high voltage lithium-ion cells. (n.d.).
Controlling Li Dendritic Growth in Graphite Anodes by Potassium Electrolyte Additives for Li-Ion B
Understanding the Effect of Lithium Nitrate as Additive in Carbonate-Based Electrolytes for Silicon Anodes. (2024). CoLab.ws.
Advanced Electrolyte Additives for Lithium-Ion Batteries: Classification, Function, and Future Directions. (2025).
Effect of Dual-functional Electrolyte Additive on High Temperature and High Voltage Performance of Li-ion B
Electrolytes, Additives and Binders for NMC Cathodes in Li-Ion B
Effect of Dual-functional Electrolyte Additive on High Temperature and High Voltage Performance of Li-ion Battery. (n.d.).
Rise of Electrolyte Additives in Advancing Lithium ion B
Effect of Dual-functional Electrolyte Additive on High Temperature and High Voltage Performance of Li-ion B
Effect of High-Voltage Additives on Formation of Solid Electrolyte Interphases in Lithium-Ion B
Improving Linear Alkyl Carbonate Electrolytes with Electrolyte Additives. (2017).
Reduction of Carbonate Electrolytes and the Formation of Solid-Electrolyte Interface (SEI) in Lithium-Ion Batteries. 1. Spectroscopic Observations of Radical Intermediates Generated in One-Electron Reduction of Carbonates. (2013).
Electrochemical synthesis of organic carbonates. (n.d.).
What is the SEI, and what effect does it have on the battery?
Replacing conventional battery electrolyte additives with dioxolone derivatives for high-energy-density lithium-ion b
Solvating Power Series of Electrolyte Solvents for Lithium B
Effects of Electrolyte Solvent Composition on Solid Electrolyte Interphase Properties in Lithium Metal Batteries: Focusing on Ethylene Carbonate to Ethyl Methyl Carbonate R
High-voltage electrolyte for lithium-ion battery and preparation method for ... (n.d.).
(Invited) One Step Synthesis of Li-Alkyl Carbonates and Their Applications As Coatings on Li Anode. (n.d.).
Chemical structures of the electrolyte additives studied in this paper. (n.d.).
Executive Summary: The "Zero-Compromise" Safety Protocol Do NOT dispose of But-3-en-1-yl methyl carbonate down the drain or in general trash. Do treat this compound as a Flammable Liquid (RCRA D001) and a potential organ...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Zero-Compromise" Safety Protocol
Do NOT dispose of But-3-en-1-yl methyl carbonate down the drain or in general trash.
Do treat this compound as a Flammable Liquid (RCRA D001) and a potential organic irritant.
As researchers, we often treat carbonate esters as benign "green" solvents. This is a dangerous complacency when dealing with functionalized derivatives like But-3-en-1-yl methyl carbonate . The presence of the terminal alkene (but-3-en-1-yl) combined with the carbonate moiety introduces specific reactivity profiles—polymerization potential and flammability—that dictate a rigorous disposal strategy.
This guide provides a scientifically grounded, self-validating disposal protocol designed to protect both personnel and the environment.
Chemical Profile & Waste Characterization
Before disposal, you must understand what you are throwing away. This compound is not just "organic waste"; it is a functionalized intermediate.
Parameter
Specification / Characteristic
Scientific Rationale for Disposal
Chemical Structure
Contains both an oxidizable alkene and a hydrolyzable carbonate.
Hazard Class
Flammable Liquid (Category 3)
Flash points for similar alkyl carbonates (e.g., DMC, EMC) range from 18°C to 25°C. Treat as Ignitable Waste .
RCRA Code (US)
D001 (Ignitable)
Federal regulation requires thermal destruction for liquids with FP < 60°C.
Reactivity
Moderate
The terminal alkene is susceptible to radical polymerization if stored with initiators or peroxides.
Compatibility
Incompatible with Oxidizers & Strong Acids
Acids catalyze the hydrolysis to methanol and 3-buten-1-ol (flammable alcohol).
The Disposal Protocol (Step-by-Step)
This protocol uses a "Segregate-Stabilize-Handover" workflow.
Phase 1: Segregation & Containerization
The Container: Use High-Density Polyethylene (HDPE) or Stainless Steel solvent cans. Avoid standard LDPE wash bottles for long-term waste storage as organic carbonates can soften certain plastics over time.
The Stream: Designate as "Non-Halogenated Organic Solvent Waste."
Crucial: Do NOT mix with nitric acid or peroxide-forming wastes. The alkene group in the butenyl chain can react exothermically with strong oxidizers.
Phase 2: Pre-Disposal Stabilization
Check pH: Ensure the waste stream is neutral (pH 6-8).
Why? Strong bases (pH > 10) or acids (pH < 4) will rapidly hydrolyze the carbonate, releasing CO₂ gas. In a tightly capped waste drum, this pressure buildup can cause a BLEVE (Boiling Liquid Expanding Vapor Explosion) or container rupture.
Quenching (Only if reactive impurities are present): If the carbonate was used in a reaction with active metals (Li, Na) or hydrides, quench carefully with isopropanol before adding to the main waste container.
Phase 3: Labeling & Handoff
Labeling: Clearly mark the tag with:
Full Chemical Name: "But-3-en-1-yl Methyl Carbonate"
Handoff: Transfer to your facility’s EHS (Environmental Health & Safety) team for incineration.
Decision Logic: The Waste Stream Workflow
The following diagram illustrates the critical decision points for disposing of this specific chemical. Note the "Hard Stop" at the drain—hydrolysis leads to unregulated release of alcohols.
Figure 1: Decision matrix for segregating But-3-en-1-yl methyl carbonate waste. Note the critical separation from oxidizers due to the alkene functionality.
Scientific Rationale: Why Incineration?
You might ask, "Why can't I treat this with base and flush it?"
While base hydrolysis (saponification) would break the molecule down, it generates two byproducts:
Therefore, chemical treatment in the lab simply converts one flammable solvent into two different flammable/toxic solvents, neither of which is drain-safe.
High-Temperature Incineration is the only validated disposal method because it ensures complete oxidation:
This process guarantees zero environmental persistence and eliminates the risk of downstream polymerization in sewer systems.
Emergency Spill Procedures
If a spill occurs during transfer:
Evacuate & Ventilate: The vapors are heavier than air and can travel to ignition sources.[1][3][4]
Isolate: Remove all sources of ignition (hot plates, stirrers).
Absorb: Use vermiculite or activated carbon spill pillows.
Do NOT use paper towels for large spills; the high surface area can increase evaporation rates and flammability risks.
Disposal of Spill Debris: Collect absorbed material into a wide-mouth jar, seal, and label as "Solvent Contaminated Debris (D001)."
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (40 CFR Part 261). [Link]
PubChem. (2023). Compound Summary: Carbonic acid, methyl ester. (Used for SAR analysis of alkyl carbonate properties). [Link]
Status: High-Priority Organic Carbonate / Alkene Intermediate
Primary Hazards: Flammability, Mucous Membrane Irritation, Potential Skin Sensitization.
Operational Mode: Universal Precautions (Due to limited specific toxicological data, protocols are derived from structural analogs: Allyl Methyl Carbonate and Dimethyl Carbonate).
As a Senior Application Scientist, I must emphasize that while But-3-en-1-yl methyl carbonate (BMC) is a valuable reagent in organic synthesis and lithium-ion battery electrolyte research, its safety profile requires rigorous attention.[1] Carbonates with unsaturated alkyl chains often exhibit higher reactivity and potential toxicity than their saturated counterparts. This guide synthesizes structural activity relationship (SAR) analysis with field-proven handling protocols.
Part 1: Hazard Assessment & Technical Justification
Before selecting PPE, we must understand the why. This compound combines a carbonate ester core with a terminal alkene tail.
Feature
Hazard Implication
Carbonate Ester Core
Solvent Action: High permeation rate through standard nitrile gloves.[1] Hydrolysis: Can release methanol and but-3-en-1-ol upon contact with moisture/mucosa.[1]
Terminal Alkene (But-3-en-1-yl)
Reactivity: Potential for peroxide formation if unstabilized.[1] Sensitization: Alkenes are often skin sensitizers.
Volatility
Inhalation Risk: Moderate vapor pressure (estimated). Vapors are heavier than air and can accumulate in low-lying areas (hood sinks).[1][2]
Critical Warning: Do not rely on standard laboratory nitrile gloves for immersion or prolonged contact. Carbonates are known to swell and permeate nitrile rubber rapidly.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to be self-validating.[1] You must verify the integrity of your PPE before every operation.
Hand Protection (Critical Control Point)
Exposure Type
Recommended Material
Specifications
Validation Protocol
Primary (Splash/Handling)
Butyl Rubber
Thickness: ≥ 0.3 mm Breakthrough: > 480 min
Inflation Test: Inflate glove with air, submerge in water to check for pinholes before donning.[1]
Secondary (Dexterity)
Laminate (Silver Shield/4H)
Under nitrile outer glove
Visual Check: Ensure laminate is not crinkled to the point of tearing. Use nitrile outer glove only for grip, not protection.
Prohibited
Natural Latex, Thin Nitrile
< 0.1 mm
Do NOT use. Rapid degradation (swelling) occurs within minutes of contact.
Respiratory Protection
Engineering Control First: All handling must occur within a certified Fume Hood (Face velocity: 80–100 fpm).
Respirator (If Hood Unavailable/Spill Cleanup):
Type: Half-face or Full-face elastomeric respirator.[1]
Cartridge:Organic Vapor (OV) (Black label).
Logic: The carbonate functionality is effectively adsorbed by activated charcoal.
Eye & Body Protection[1][3][4][5]
Eyes:Chemical Splash Goggles (Indirect vented). Safety glasses are insufficient due to the high solvency and irritation potential of liquid carbonates.
Body: Chemical-resistant lab coat (Nomex/Cotton blend preferred for flammability protection) + Chemical Apron (Butyl or Neoprene) for bulk transfer (>1 Liter).[1]
Part 3: PPE Selection Logic (Decision Tree)
Caption: Decision logic for selecting PPE based on volume and engineering control availability.
Part 4: Operational Handling Protocols
Protocol A: Syringe Transfer (Small Scale < 50 mL)
Context: Used for battery electrolyte formulation or small-scale synthesis.[1]
Setup: Secure reagent bottle in a secondary container (polyethylene tray).
Purge: Ensure the bottle is under an inert atmosphere (Argon/Nitrogen) if the reagent is anhydrous.
PPE Check: Don Butyl gloves. Inspect for tears.
Transfer:
Insert a long-needle syringe through the septum.[1]
Technique: Use the "push-pull" method to equilibrate pressure; do not withdraw liquid against a vacuum.
Why? Preventing vacuum formation reduces the risk of implosion or sudden air intake that could degrade the reagent.
Cleanup: Wipe the septum with a dry Kimwipe. Dispose of the wipe in a solid hazardous waste bin immediately.